2-Azabicyclo[2.2.1]heptan-3-one
Description
BenchChem offers high-quality 2-Azabicyclo[2.2.1]heptan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[2.2.1]heptan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLZOWDXYXITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-29-8 | |
| Record name | 2-azabicyclo[2.2.1]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Constrained Scaffolds: A Technical Guide to 2-Azabicyclo[2.2.1]heptan-3-one
Introduction: A Molecule of Rigid Elegance
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. Among these, rigid bicyclic systems have emerged as powerful tools for crafting potent and selective therapeutic agents. 2-Azabicyclo[2.2.1]heptan-3-one, a constrained lactam, represents a cornerstone in this field. Its rigid, conformationally restricted structure serves as a valuable building block, effectively acting as a proline analogue and enabling the synthesis of complex molecules with defined stereochemistry.[1][2] This guide provides an in-depth exploration of the structure, synthesis, and multifaceted applications of this pivotal synthetic intermediate.
Part 1: Structural Elucidation and Physicochemical Profile
The defining feature of 2-azabicyclo[2.2.1]heptan-3-one is its bridged bicyclic framework, which locks the five-membered lactam ring into a rigid conformation. This structure minimizes the conformational flexibility inherent in many open-chain and monocyclic precursors, a highly desirable trait in rational drug design. The presence of chiral centers at the bridgehead carbons (C1 and C4) and at C3 leads to the existence of distinct stereoisomers, with the exo and endo configurations dictating the spatial arrangement of substituents.[3]
Key Physicochemical Properties
A summary of the core properties of 2-azabicyclo[2.2.1]heptan-3-one is presented below, providing essential data for researchers and chemists.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [4][5] |
| Molecular Weight | 111.14 g/mol | [4][5] |
| IUPAC Name | (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one | [4] |
| CAS Number | 24647-29-8 | [5][6] |
| Canonical SMILES | C1C[C@H]2C[C@@H]1C(=O)N2 | [4] |
| InChI Key | UIVLZOWDXYXITH-UHNVWZDZSA-N | [4] |
| Physical Form | Off-white solid or liquid | [6] |
Spectroscopic Signature
The characterization of 2-azabicyclo[2.2.1]heptan-3-one relies on standard spectroscopic techniques. The rigid nature of the bicyclic system gives rise to a distinct and predictable spectral fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is crucial for confirming the bicyclic structure and stereochemistry. The bridgehead protons and the protons adjacent to the nitrogen and carbonyl groups exhibit characteristic chemical shifts and coupling constants. A representative ¹H NMR spectrum in D₂O shows signals at δ 3.70 (s, 3H), 3.01 (M, 1H), 2.38 (M, 1H), and a multiplet between 2.16-1.73 (M, 6H).[6] ¹³C NMR spectroscopy would be expected to show six distinct carbon signals, with the carbonyl carbon appearing significantly downfield (~170-180 ppm). For comparison, the closely related (1R, 4S)-1-azabicyclo[2.2.1]heptan-3-one shows a carbonyl signal at 213.2 ppm and other aliphatic carbons between 21-63 ppm.[5]
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band corresponding to the lactam carbonyl (C=O) stretch, typically observed in the region of 1680-1750 cm⁻¹. Additional peaks corresponding to C-H and N-H stretching and bending vibrations are also present. The IR spectrum for the related 1-aza isomer shows a strong carbonyl peak at 1772.3 cm⁻¹.[5]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at m/z 111, with fragmentation patterns consistent with the bicyclic lactam structure.[4]
Part 2: Strategic Synthesis
The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptan-3-one is critical for its use in pharmaceutical development. The most prevalent strategies rely on the manipulation of a versatile precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince Lactam.[7]
Primary Synthetic Pathway: From Vince Lactam
The most common and efficient route involves the catalytic hydrogenation of the carbon-carbon double bond in the Vince Lactam. This precursor is readily available and can be resolved into its constituent enantiomers, providing access to the desired stereoisomers of the saturated target molecule.
Caption: Primary synthesis of 2-azabicyclo[2.2.1]heptan-3-one.
Alternative Strategy: Hetero-Diels-Alder Reaction
An alternative and elegant approach involves a [4+2] hetero-Diels-Alder cycloaddition. This reaction typically uses cyclopentadiene and a chiral imine to construct the bicyclic core with high diastereoselectivity, establishing the required stereocenters in a single step.[2]
Detailed Experimental Protocol: Hydrogenation of (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one
The following protocol is a representative example of the synthesis of the title compound.
-
Reaction Setup : A mixture of (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one (10.3 g, 94.4 mmol) is dissolved in ethyl acetate (200 mL).[6]
-
Catalyst Addition : 10% Palladium on carbon (Pd/C) (0.5 g) is carefully added to the solution.[6]
-
Hydrogenation : The mixture is subjected to hydrogenation at room temperature. The reaction progress is monitored until completion (typically 24 hours).[6]
-
Workup : The reaction mixture is filtered to remove the Pd/C catalyst.[6]
-
Isolation : The solvent (ethyl acetate) is removed by evaporation under reduced pressure, yielding the final product, 2-azabicyclo[2.2.1]heptan-3-one, typically in high yield (near 100%).[6]
-
Optional Salt Formation : For purification or characterization, the product can be dissolved in methanol and treated with HCl to form the hydrochloride salt.[6]
Part 3: Applications in Drug Discovery and Development
The rigid scaffold of 2-azabicyclo[2.2.1]heptan-3-one has proven to be a highly effective design element in a variety of therapeutic areas. Its ability to mimic the turn of a peptide backbone and present substituents in well-defined vectors makes it an attractive starting point for inhibitor and ligand design.
| Therapeutic Area | Drug/Candidate Class | Role of the Scaffold | Source(s) |
| Antiviral | Carbocyclic Nucleosides | Serves as a key chiral precursor for drugs like Abacavir and Carbovir.[7] | [7] |
| Metabolic Diseases | DPP-4 Inhibitors | Forms the core of novel inhibitors (e.g., Neogliptin) for Type 2 Diabetes.[8][9] | [8][9] |
| Neuroscience | nAChR PET Ligands | Used to develop selective ligands for imaging nicotinic acetylcholine receptors.[10] | [10] |
| Inflammation/Pain | Analgesics | Derivatives have been investigated for analgesic and anti-inflammatory activity.[11] | [11] |
Case Study: Antiviral Agents
The Vince Lactam, and by extension its saturated derivative, is arguably most famous for its role in the synthesis of carbocyclic nucleoside analogues. These compounds, such as the anti-HIV drug Abacavir, are potent reverse transcriptase inhibitors. The cyclopentane ring, derived from the bicyclic lactam, mimics the ribose sugar of natural nucleosides.
Caption: Role of the scaffold in antiviral drug synthesis.
Case Study: DPP-4 Inhibitors for Diabetes
More recently, the 2-azabicyclo[2.2.1]heptane framework has been incorporated into a new class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[8][9] A notable example is Neogliptin, which demonstrated higher potency than established drugs like sitagliptin.[9] The bicyclic moiety interacts with key residues in the active site of the DPP-4 enzyme, highlighting the scaffold's utility in creating highly specific enzyme inhibitors.[9]
Conclusion and Future Outlook
2-Azabicyclo[2.2.1]heptan-3-one is more than a simple synthetic intermediate; it is a testament to the power of conformational constraint in molecular design. Its rigid structure provides a reliable platform for building stereochemically complex molecules with significant therapeutic potential. From established antiviral drugs to next-generation diabetes treatments and neurological imaging agents, this compact lactam has demonstrated remarkable versatility. As drug discovery continues to demand greater specificity and novelty, the strategic application of foundational scaffolds like 2-azabicyclo[2.2.1]heptan-3-one will undoubtedly continue to fuel innovation and lead to the development of new and improved medicines.
References
- 2-Azabicyclo[2.2.1]heptan-3-one synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesesManagement/24647-29-8/2-Azabicyclo[2.2.1]heptan-3-one-synthesis-CB6710461_EN.htm]
- 2-Azabicyclo[2.2.1]heptan-3-one, (1R,4S)- synthesis - chemicalbook. [URL: https://www.chemicalbook.com/ProductSynthesesManagement/134003-03-5/(1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one-synthesis-CB5254252_EN.htm]
- (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734523]
- A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7098254/]
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid - ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0957416699003559]
- (1s,4r)-2-azabicyclo[2.2.1]heptan-3-one - PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/2734523]
- CAS 24647-29-8 2-Azabicyclo[2.2.1]heptan-3-one - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_24647-29-8.htm]
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI. [URL: https://www.mdpi.com/1420-3049/27/5/1473]
- 24647-29-8|2-Azabicyclo[2.2.1]heptan-3-one - BLDpharm. [URL: https://www.bldpharm.com/products/24647-29-8.html]
- 2-Azabicyclo[2.2.1]hept-5-en-3-one - Smolecule. [URL: https://www.smolecule.com/2-azabicyclo-2-2-1-hept-5-en-3-one.html]
- 2-Azabicyclo[2.2.1]heptan-3-one | 24647-29-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710461.htm]
- 2-azabicyclo[2.2.1]heptan-3-one - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/lifh/f944550f9]
- Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7418017/]
- 2-azabicyclo[2.2.1]heptan-3-one - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/lifh/f944550f9]
- Synthesis and chiroptical properties of some piperidin-2-ones - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00858a023]
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI. [URL: https://www.mdpi.com/1420-3049/27/5/1473/htm]
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI. [URL: https://www.mdpi.com/1420-3049/27/5/1473]
- Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors - Lund University. [URL: https://portal.research.lu.se/en/publications/derivatives-of-7-methyl-2-5-pyridinyl-pyridin-3-yl-7-azabicyclo-2]
- (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11789150]
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38314959/]
- Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo... - Google Patents. [URL: https://patents.google.
- 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents. [URL: https://patents.google.
Sources
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
- 6. 2-Azabicyclo[2.2.1]hept-5-en-3-one(49805-30-3) IR Spectrum [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to 2-Azabicyclo[2.2.1]heptan-3-one Derivatives
Introduction
The 2-azabicyclo[2.2.1]heptan-3-one scaffold, a rigid bicyclic γ-lactam, has emerged as a privileged structure in modern medicinal chemistry. Its significance lies in its conformationally constrained framework, which serves as a bioisostere for proline and γ-aminobutyric acid (GABA), allowing for precise orientation of functional groups in three-dimensional space. This structural rigidity is paramount in designing selective ligands for a variety of biological targets by minimizing the entropic penalty upon binding. This guide provides an in-depth exploration of the synthesis, stereochemical considerations, and diverse biological applications of these derivatives, tailored for researchers and professionals in drug discovery and development.
The unsaturated precursor, (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam, is a particularly versatile building block.[1] Its unique structure has paved the way for the development of therapeutics ranging from antiviral agents to novel treatments for neurological disorders.[1]
The Strategic Advantage in Drug Design
The bicyclic nature of the 2-azabicyclo[2.2.1]heptan-3-one core locks the molecule into a defined conformation. This is a critical advantage in rational drug design for several reasons:
-
Reduced Conformational Flexibility: Unlike flexible acyclic molecules, the rigid scaffold reduces the entropic cost of binding to a biological target, which can lead to enhanced binding affinity and potency.
-
Precise Vectorial Display of Substituents: The fixed geometry allows for the precise positioning of pharmacophoric elements, enabling tailored interactions with specific residues in a protein's binding site.
-
Scaffold Hopping and Novel IP: This core structure provides a unique chemical space to explore, offering opportunities for developing novel intellectual property and overcoming limitations of existing drug classes.
-
Bioisosterism: It serves as a constrained analogue of key biological molecules like GABA, enabling the design of potent inhibitors for targets such as GABA aminotransferase (GABA-AT).[1][2]
Core Synthesis and Methodologies
The synthesis of the 2-azabicyclo[2.2.1]heptan-3-one core and its derivatives can be approached through several strategic routes. The choice of method is often dictated by the desired stereochemistry and substitution pattern.
Enantioselective Synthesis via Radical Cyclization
A recent advancement provides an efficient route to chiral 2-azabicyclo[2.2.1]heptan-3-ones through a copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes.[3][4] This method is notable for its ability to generate a quaternary and two adjacent tertiary stereocenters with high enantio- and diastereoselectivity.[3][4]
The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves the formation of a substrate-Cu(II) complex. The key stereocontrolling step is the nucleophilic radical addition to the coordinated alkene.[3][4]
Classical Approach: Hydrogenation of Vince Lactam
A common and straightforward method to obtain the saturated 2-azabicyclo[2.2.1]heptan-3-one is through the hydrogenation of its unsaturated precursor, (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam).[5]
Protocol: Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one [5]
-
Hydrogenation: A mixture of (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one (10.3 g, 94.4 mmol) in ethyl acetate (200 mL) with 10% Palladium on carbon (Pd/C, 0.5 g) is hydrogenated at room temperature.
-
Monitoring: The reaction proceeds for 24 hours.
-
Work-up: The reaction mixture is filtered to remove the catalyst and evaporated to yield the product (10.4 g, 100%).
-
Salt Formation (Optional): The product can be dissolved in methanol (250 mL) and treated with concentrated HCl (12 M, 6 mL). The mixture is stirred at room temperature for 72 hours. Evaporation of the solvent followed by drying under high vacuum yields the hydrochloride salt as an off-white solid.
Causality: The use of Pd/C as a catalyst is a standard and highly efficient method for the reduction of alkenes. The reaction is typically clean, leading to high yields of the saturated product. The optional conversion to the HCl salt can improve the compound's stability and handling properties.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and derivatization of the 2-azabicyclo[2.2.1]heptan-3-one core.
Caption: Synthetic and derivatization workflow for 2-azabicyclo[2.2.1]heptan-3-one.
Key Biological Applications and Derivatives
The rigid 2-azabicyclo[2.2.1]heptane framework has been successfully incorporated into a variety of biologically active molecules.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Derivatives of 2-azabicyclo[2.2.1]heptane have been designed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes mellitus.[6][7] A notable example is Neogliptin , which incorporates this bicyclic moiety.[6][7]
-
Mechanism of Action: Neogliptin was designed using molecular modeling to interact with key residues in the active site of the DPP-4 enzyme.[6][7] Its potency (IC50 = 16.8 ± 2.2 nM) is greater than that of established drugs like vildagliptin and sitagliptin.[6][7] The constrained bicyclic structure is crucial for achieving this high affinity.
GABA Aminotransferase (GABA-AT) Inactivators
As conformationally restricted analogues of GABA, these derivatives are excellent candidates for targeting GABA-AT.[1] Inactivation of this enzyme increases the concentration of GABA in the brain, which is a therapeutic strategy for epilepsy and other neurological disorders.[8]
-
Design Rationale: The bicyclic scaffold mimics the folded conformation of GABA, allowing it to be recognized by the enzyme's active site. Fluorinated derivatives have been synthesized and shown to be irreversible inhibitors of GABA-AT, with some exhibiting greater potency than the clinically used drug vigabatrin.[8]
Antiviral Agents
The Vince lactam is a crucial precursor for the synthesis of carbocyclic nucleoside analogues with potent antiviral activity.[1]
-
Example Application: It is used in the synthesis of amino-peramivir, a potent inhibitor of the influenza neuraminidase enzyme.[1]
Other Therapeutic Areas
The versatility of this scaffold has led to its exploration in a wide range of other therapeutic areas:
-
NK1 Receptor Ligands: 1-Phenyl-2-azabicyclo[2.2.1]heptane derivatives have been synthesized as potential ligands for the neurokinin 1 (NK1) receptor, which is implicated in pain and inflammation.[9]
-
Muscarinic Agonists: The related 1-azabicyclo[2.2.1]heptan-3-one core is a key component in the development of functionally m1-selective muscarinic agonists for potential use in treating cognitive disorders.[10][11]
-
Fungistatic Agents: Certain epoxy derivatives have shown significant fungistatic activity against various fungal strains.[12]
Summary of Biological Activities
| Derivative Class | Therapeutic Target | Example Application/Activity | Reference(s) |
| Substituted 2-azabicyclo[2.2.1]heptanes | Dipeptidyl Peptidase-4 (DPP-4) | Neogliptin (IC50 = 16.8 nM), for Type 2 Diabetes | [6][7] |
| Fluorinated 2-azabicyclo[2.2.1]heptanes | GABA Aminotransferase (GABA-AT) | Irreversible inhibitors for potential epilepsy treatment | [8] |
| Vince Lactam Derivatives | Influenza Neuraminidase | Precursor to neuraminidase inhibitors like amino-peramivir | [1] |
| Phenyl-substituted 2-azabicyclo[2.2.1]heptanes | Neurokinin 1 (NK1) Receptor | Potential ligands for pain and inflammation | [9] |
| Epoxy-2-azabicyclo[2.2.1]heptan-3-ones | Fungal Strains | Fungistatic activity against A. glaucus | [12] |
Logical Pathway for Target Engagement
The following diagram illustrates the logical progression from the core chemical structure to its therapeutic effect, using the example of a GABA-AT inhibitor.
Caption: Logical pathway from chemical scaffold to therapeutic effect.
Conclusion and Future Perspectives
The 2-azabicyclo[2.2.1]heptan-3-one core continues to be a highly valuable scaffold in drug discovery. Its inherent rigidity and stereochemical complexity provide a robust platform for the design of potent and selective modulators of a wide array of biological targets. Recent advances in enantioselective synthesis are expanding the accessibility of diverse chiral derivatives, further fueling its application.[3][4][13] Future research will likely focus on leveraging this scaffold to tackle increasingly challenging targets, such as protein-protein interactions, and to develop next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this unique chemical space promises to yield novel drug candidates for years to come.
References
-
Zhong, J., Li, M., Ma, J., Yao, H., et al. (2025). Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones. Angewandte Chemie International Edition. Available from: [Link]
-
Zhong, J., Li, M., Ma, J., Yao, H., et al. (2025). Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. ResearchGate. Available from: [Link]
-
ResearchGate. (2025). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Available from: [Link]
-
Synlett. (n.d.). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Available from: [Link]
-
Gładkowski, W., et al. (2014). Synthesis and Fungistatic Activity of Bicyclic Lactones and Lactams against Botrytis cinerea, Penicillium citrinum, and Aspergillus glaucus. Journal of Agricultural and Food Chemistry, 62(34). Available from: [Link]
-
Harris, R. N., et al. (1980). Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences, 69(9), 1007-10. Available from: [Link]
-
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available from: [Link]
-
Portoghese, P. S., et al. (1974). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry. Available from: [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Chemistry of 2-Azabicyclo(2.2.1)heptan-3-one Derivatives: Role of the Nitrogen Atom in Determining the Stereochemistry of Products Isolated After Formation of an Incipient Carbocation at C-6. Available from: [Link]
-
ACS Publications. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters. Available from: [Link]
- Google Patents. (n.d.). EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
-
Tecle, H., et al. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of Medicinal Chemistry, 41(14), 2524-36. Available from: [Link]
-
ResearchGate. (2022). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Available from: [Link]
-
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available from: [Link]
-
SciSpace. (n.d.). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Available from: [Link]
- Google Patents. (n.d.). US5631383A - Derivatives of 2-azabicyclo[2.2.1]heptane, their....
Sources
- 1. (1R)-(-)-2-Azabicyclo 2.2.1 hept-5-en-3-one = 98 79200-56-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Cornerstone of Carbocyclic Nucleosides: An In-Depth Technical Guide to 2-Azabicyclo[2.2.1]heptan-3-one
Abstract
This technical guide provides a comprehensive scientific overview of 2-Azabicyclo[2.2.1]heptan-3-one (CAS No. 24647-29-8), a saturated bicyclic lactam that serves as a pivotal chiral building block in medicinal chemistry. While achiral in its native state, its true synthetic power is unlocked in its enantiomerically pure forms, which are critical precursors for the synthesis of carbocyclic nucleoside analogues. These analogues, most notably the anti-HIV drug Abacavir, represent a cornerstone of antiviral therapy. This document delves into the synthesis, purification, and characterization of this core scaffold, with a focus on providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies. We will explore the strategic rationale behind various synthetic routes, including the synthesis of its versatile unsaturated precursor, (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince Lactam), methods for achieving enantiomeric purity, and the subsequent conversion to the saturated target molecule. Furthermore, this guide will elucidate the downstream application of this scaffold by detailing the mechanism of action of the resulting therapeutic agents, thereby providing a complete "scaffold-to-drug" perspective.
Introduction: The Strategic Importance of a Strained Scaffold
The 2-azabicyclo[2.2.1]heptane framework is a rigid, conformationally constrained bicyclic system. This structural rigidity is not a limitation but a key strategic advantage in drug design. It allows for the precise spatial orientation of appended functional groups, leading to high-affinity and selective interactions with biological targets. 2-Azabicyclo[2.2.1]heptan-3-one, as a functionalized derivative, provides a robust platform for the synthesis of complex molecular architectures.
Its primary significance lies in its role as a precursor to carbocyclic nucleosides. In these therapeutic agents, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring. This modification imparts enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases, a common degradation pathway for traditional nucleoside drugs. The synthesis of these crucial cyclopentane moieties is elegantly achieved through the chemical manipulation of the 2-azabicyclo[2.2.1]heptan-3-one core.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 2-Azabicyclo[2.2.1]heptan-3-one is fundamental for its effective use in synthesis and for quality control.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 24647-29-8 | [1] |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 69-74 °C | [1] |
| Boiling Point | 290 °C | [1] |
| Density | 1.137 g/cm³ | [1] |
| XLogP3 | 0.56 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-Azabicyclo[2.2.1]heptan-3-one.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 250.13 MHz, δ): 7.08 (br, 1H, NH), 3.72 (m, 1H), 2.53 (m, 1H), 1.85-1.11 (m, 6H).[3]
-
¹³C NMR (CDCl₃, 62.90 MHz, δ): 181.2 (CO), 54.8 (CH), 44.6 (CH), 40.9 (CH₂), 29.6 (CH₂), 23.1 (CH₂).[3]
2.2.2. Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3300-3200 | N-H stretch | Characteristic of a secondary amide. |
| ~2960-2850 | C-H stretch | Aliphatic C-H bonds in the bicyclic system. |
| ~1680-1650 | C=O stretch (Amide I) | The carbonyl group of the lactam is a strong absorber in this region. The strained ring system may shift this frequency compared to acyclic amides.[4][5] |
| ~1550 | N-H bend (Amide II) | Coupled with C-N stretching.[4][5] |
2.2.3. Mass Spectrometry (MS)
-
Chemical Ionization (CI) [m/z (%)]: 112 ([MH]⁺, 100).[3] The protonated molecule is expected to be the base peak under soft ionization conditions like CI.
-
Electron Impact (EI) Fragmentation: Under EI conditions, fragmentation of the bicyclic system is expected. Common fragmentation patterns for cyclic amines and ketones would likely be observed, including alpha-cleavage adjacent to the nitrogen and carbonyl group.[6]
Synthesis of the Core Scaffold
The synthesis of 2-Azabicyclo[2.2.1]heptan-3-one is most efficiently achieved through a two-step process starting from cyclopentadiene. The initial and most critical step is the formation of its unsaturated precursor, (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).
Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
The Diels-Alder reaction is the cornerstone of Vince Lactam synthesis. This [4+2] cycloaddition provides a powerful and atom-economical route to the bicyclic core.
This protocol is adapted from a patented industrial process, emphasizing efficiency and yield.
[7]1. Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve methanesulfonyl cyanide (1.0 eq) in dichloromethane. Cool the solution to -20 °C. 2. Diels-Alder Cycloaddition: Slowly add a solution of freshly cracked cyclopentadiene (1.1 eq) in dichloromethane to the cooled methanesulfonyl cyanide solution over a period of 5-10 minutes, maintaining the internal temperature between -17 and -22 °C. 3. Reaction Progression: Stir the resulting colorless solution at room temperature for 2 hours to ensure complete formation of the Diels-Alder adduct, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. 4. In-situ Hydrolysis: Add acetic acid (approx. 0.2 volumes) to the reaction mixture, followed by the rapid addition of water (approx. 2 volumes). 5. Neutralization and Extraction: Neutralize the biphasic mixture to a pH of ~8 with a 30% sodium hydroxide solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. 6. Work-up and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one as a solid.
Causality of Experimental Choices:
-
Dienophile Choice: Methanesulfonyl cyanide is preferred over other dienophiles like chlorosulfonyl isocyanate due to improved safety (avoiding explosive intermediates) and a more favorable product-to-byproduct ratio. *[8] Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively solubilizes both reactants.
-
Temperature Control: The initial low temperature (-20 °C) helps to control the exothermic nature of the Diels-Alder reaction and minimize side reactions. Allowing the reaction to proceed to room temperature ensures completion.
-
One-Pot Hydrolysis: The in-situ hydrolysis of the intermediate adduct streamlines the process, avoiding a separate isolation step and improving overall efficiency. Acetic acid is a mild and effective acid catalyst for this hydrolysis.
Hydrogenation to 2-Azabicyclo[2.2.1]heptan-3-one
The conversion of the unsaturated Vince Lactam to the saturated target molecule is a straightforward catalytic hydrogenation.
Caption: Catalytic hydrogenation of Vince Lactam.
This protocol is a standard and high-yielding laboratory procedure.
[3]1. Reaction Setup: To a solution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in ethyl acetate, add 10% Palladium on carbon (Pd/C) catalyst (approx. 3 mol%). 2. Hydrogenation: Subject the mixture to hydrogenation at balloon pressure. The reaction is typically complete within 24-48 hours. Monitor the reaction by TLC or GC-MS. 3. Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the filter cake with ethyl acetate. 4. Isolation: Concentrate the filtrate under reduced pressure to afford 2-Azabicyclo[2.2.1]heptan-3-one as a white solid in near-quantitative yield.
Causality of Experimental Choices:
-
Catalyst Selection: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes. It provides a solid support for the palladium, making it easy to handle and remove from the reaction mixture post-reaction.
-
Solvent Choice: Ethyl acetate is a suitable solvent as it is relatively non-polar, dissolves the starting material well, and is inert under the reaction conditions.
-
Reaction Conditions: Hydrogenation at atmospheric pressure (balloon) is sufficient for this transformation, avoiding the need for high-pressure equipment.
Achieving Enantiomeric Purity: The Gateway to Bioactivity
For applications in drug synthesis, obtaining enantiomerically pure forms of the bicyclic lactam is paramount. Two primary strategies are employed: the resolution of the racemic mixture and asymmetric synthesis.
Biocatalytic Kinetic Resolution of (±)-Vince Lactam
Enzymatic kinetic resolution is a powerful and elegant method for separating enantiomers. It leverages the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture.
Caption: Biocatalytic kinetic resolution of (±)-Vince Lactam.
An efficient method involves the enantioselective hydrolysis of racemic Vince Lactam using Lipase B from Candida antarctica (CAL-B).
[9]1. Reaction: The racemic lactam is treated with CAL-B in a suitable organic solvent (e.g., tert-butyl methyl ether). 2. Selective Hydrolysis: The enzyme selectively hydrolyzes one enantiomer (e.g., the (-)-enantiomer) to its corresponding open-chain γ-amino acid. 3. Separation: The unreacted (+)-enantiomer of the lactam remains in the organic phase, while the hydrolyzed amino acid can be separated, typically due to differences in solubility. This process can yield both the desired lactam enantiomer and the enantiomerically pure amino acid with high enantiomeric excess (>99% ee).
[9]Causality of Experimental Choices:
-
Enzyme Selection: Lipases, particularly CAL-B (often immobilized as Novozym 435), are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. T[10][11][12]he choice of a specific lipase is often determined through screening to find the one that provides the best combination of reaction rate and enantioselectivity for the target substrate. *[13] Acyl Donor/Solvent: In transesterification reactions, the choice of acyl donor (e.g., vinyl acetate) and solvent can significantly impact the reaction's efficiency and selectivity.
[12]#### 4.2. Asymmetric Diels-Alder Synthesis
An alternative to resolution is to synthesize the desired enantiomer directly using a chiral auxiliary or a chiral catalyst.
This strategy involves the reaction of cyclopentadiene with an imine dienophile that has a chiral auxiliary attached. The chiral auxiliary directs the cycloaddition to favor the formation of one diastereomer over the others. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. For example, imino-acetates derived from chiral alcohols like (-)-8-phenylmenthol can be used to achieve high diastereoselectivity in the aza-Diels-Alder reaction.
[1]Causality of Experimental Choices:
-
Chiral Auxiliary: The ideal chiral auxiliary should be readily available in both enantiomeric forms, inexpensive, and easily removed after the reaction without racemization of the product.
-
Lewis Acid Catalysis: Lewis acids are often used to catalyze Diels-Alder reactions. They coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. Chiral Lewis acids can be used to induce enantioselectivity. T[14][15]he choice of Lewis acid can influence both the rate and the stereochemical outcome of the reaction.
Application in Drug Development: The Synthesis of Abacavir
The primary application of enantiomerically pure 2-azabicyclo[2.2.1]heptan-3-one and its unsaturated precursor is in the synthesis of carbocyclic nucleoside analogues. A prime example is Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.
Mechanism of Action of Abacavir
Abacavir is a prodrug that, once inside a human cell, is converted by cellular kinases to its active form, carbovir triphosphate (CBV-TP).
[16]##### Pathway: Inhibition of HIV Reverse Transcriptase
Caption: Mechanism of action of Abacavir.
CBV-TP inhibits the HIV reverse transcriptase enzyme through a dual mechanism:
-
Competitive Inhibition: CBV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for the active site of the reverse transcriptase enzyme. 2[16][17]. Chain Termination: When CBV-TP is incorporated into the growing viral DNA chain, it acts as a chain terminator. Because the carbocyclic "sugar" moiety lacks a 3'-hydroxyl group, the formation of the next 5'-3' phosphodiester bond is impossible, thus halting DNA elongation and preventing the completion of viral DNA synthesis.
[17][18]This targeted inhibition of a viral-specific enzyme with minimal effect on human DNA polymerases contributes to the drug's therapeutic window.
[17]***
Safety and Handling
2-Azabicyclo[2.2.1]heptan-3-one and its precursors should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation. *[9] Precautionary Measures: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.
[1]Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.
Conclusion
2-Azabicyclo[2.2.1]heptan-3-one is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its rigid, bicyclic structure, once rendered in an enantiomerically pure form, provides an ideal starting point for the synthesis of complex and life-saving therapeutics. The journey from the elegant simplicity of the Diels-Alder reaction to the intricate mechanism of viral inhibition by its derivatives like Abacavir showcases the synergy of synthetic organic chemistry and medicinal chemistry. This guide has aimed to provide the necessary technical details and strategic insights for researchers to confidently and effectively utilize this cornerstone scaffold in their own drug discovery and development endeavors.
References
-
Supporting Information. Wiley-VCH. [Link]
-
What is the mechanism of Abacavir Sulfate?. (2024). Patsnap Synapse. [Link]
-
HIV Drugs Mode of Action. Immunopaedia. [Link]
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. [Link]
-
Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. arkat usa. [Link]
- CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. ResearchGate. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]
-
Catalytic asymmetric synthesis of carbocyclic C-nucleosides. PMC - NIH. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR. [Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]
-
Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. [Link]
-
Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest. PubMed. [Link]
-
FTIR study of five complex beta-lactam molecules. PubMed. [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. [Link]
-
FTIR study of five complex ?-lactam molecules. ResearchGate. [Link]
-
Synthetic Studies on Carbocyclic Nucleosides. ResearchGate. [Link]
-
New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja. [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
-
Synthesis of novel racemic conformationally locked carbocyclic nucleosides. ResearchGate. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. [Link]
-
1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. PMC - NIH. [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing. [Link]
-
Mass Spectrometry in Natural Product Structure Elucidation. ResearchGate. [Link]
-
Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications. PubMed. [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]
-
Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. NIH. [Link]
-
FTIR spectroscopy characterization of fatty-acyl-chain conjugates. PubMed. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one | 134003-02-4 [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 19. echemi.com [echemi.com]
The Stereochemistry of 2-Azabicyclo[2.2.1]heptan-3-one: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of a Rigid Scaffold
In the landscape of modern medicinal chemistry, the 2-azabicyclo[2.2.1]heptan-3-one core represents a synthetically valuable and conformationally restricted scaffold. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets. This guide provides an in-depth exploration of the stereochemical nuances of this molecule, offering researchers and drug development professionals a comprehensive resource for its synthesis, resolution, and characterization. The control of stereochemistry is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. A notable analog, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam, is a crucial intermediate in the synthesis of blockbuster antiviral drugs like Carbovir and Abacavir, underscoring the therapeutic relevance of this molecular framework.[1][2]
Defining the Stereochemical Landscape
The 2-azabicyclo[2.2.1]heptan-3-one structure possesses three key stereocenters at the C1, C4 bridgehead carbons and the C3 carbon. This gives rise to a set of stereoisomers, primarily distinguished by the exo and endo orientation of the lactam ring relative to the bicyclic system. Each of these diastereomers exists as a pair of enantiomers.
Diagram: Stereoisomers of 2-Azabicyclo[2.2.1]heptan-3-one
Caption: The primary stereoisomers of 2-azabicyclo[2.2.1]heptan-3-one.
Part 1: Stereoselective Synthesis Strategies
The creation of stereochemically pure 2-azabicyclo[2.2.1]heptan-3-one is a significant challenge. Methodologies generally fall into two categories: asymmetric synthesis to directly form a desired enantiomer, or diastereoselective synthesis followed by chiral resolution.
Diastereoselective Hetero-Diels-Alder Reaction
A cornerstone for constructing the 2-azabicyclo[2.2.1]heptane framework is the hetero-Diels-Alder reaction between cyclopentadiene and a chiral imine.[3] The choice of a chiral auxiliary on the imine nitrogen is critical for directing the stereochemical outcome.
Causality of Stereoselection: The reaction's diastereoselectivity arises from the facial selectivity of the cyclopentadiene approaching the dienophile. Lewis acid catalysis, often with agents like BF₃·Et₂O, is employed to activate the imine.[3] Performing the reaction at low temperatures (e.g., -78°C) favors the kinetically controlled exo product over the thermodynamically more stable endo isomer.[4] The chiral auxiliary, such as (R)-1-phenylethylamine, blocks one face of the imine, forcing the cyclopentadiene to attack from the less sterically hindered face, thereby generating a preponderance of one diastereomer.[3]
Protocol: Synthesis of (1R,3S,4S)-exo-2-Azabicyclo[2.2.1]heptane derivative [3]
-
Imine Formation: To a cooled (0°C) mixture of ethyl glyoxylate and 4 Å molecular sieves in dichloromethane, slowly add (R)-phenylethylamine. Stir for 1 hour.
-
Cycloaddition: Cool the mixture to -60°C. Sequentially add trifluoroacetic acid and BF₃·Et₂O, followed by freshly distilled cyclopentadiene.
-
Work-up and Analysis: After the reaction is complete, quench and extract the product. The diastereomeric excess can be determined by NMR or chiral HPLC.
-
Auxiliary Removal: The chiral auxiliary and ester groups can be removed in subsequent steps, such as hydrogenolysis, to yield the core amino acid.[3]
Enzymatic Desymmetrization
An elegant and environmentally benign approach to obtain enantiopure bicyclic lactams is the enzymatic desymmetrization of a prochiral or meso-precursor. This strategy leverages the high stereoselectivity of enzymes, typically lipases or lactamases, to selectively modify one of two symmetrically disposed functional groups.[1][5][6]
Mechanism of Action: In the desymmetrization of a meso-di-substituted compound, the enzyme's chiral active site preferentially binds and catalyzes a reaction at one of the two prochiral centers, leading to a single enantiomer of the product with high enantiomeric excess (e.e.).[5][6] For instance, lipases can be used for the enantioselective acylation of meso-diamines, which are precursors to chiral lactams.[7][8]
Diagram: Enzymatic Desymmetrization Workflow
Caption: General workflow for enzymatic desymmetrization.
Part 2: Chiral Resolution and Analysis
When a synthesis yields a racemic mixture, efficient separation of the enantiomers is necessary. Kinetic resolution, particularly using enzymes, and chiral chromatography are the most powerful techniques.
Enzymatic Kinetic Resolution (EKR)
EKR is a widely used industrial method for resolving racemic lactams, including the closely related Vince lactam.[1][9][10] This process utilizes an enzyme that selectively catalyzes the hydrolysis of one enantiomer of the lactam, leaving the other, desired enantiomer unreacted.
Principle of EKR: The technique relies on the difference in the rate of reaction for the two enantiomers with a chiral catalyst (the enzyme). A (+)-γ-lactamase, for example, will specifically hydrolyze the (+)-enantiomer of Vince lactam, allowing for the recovery of the highly enantioenriched (-)-enantiomer.[1] The efficiency of this process is described by the enantiomeric ratio (E-value), with high E-values (>200) indicating excellent selectivity.[11]
| Parameter | Description | Significance |
| Enzyme | γ-Lactamase, Lipase | Chiral catalyst that differentiates between enantiomers.[1][10] |
| Substrate | Racemic 2-azabicyclo[2.2.1]heptan-3-one | The mixture to be separated. |
| Conversion | ~50% | Optimal for maximizing yield and e.e. of the unreacted enantiomer. |
| Enantiomeric Ratio (E) | >200 | Indicates high selectivity and practical utility.[11] |
Table 1: Key Parameters in Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable analytical and preparative tool for separating enantiomers and determining enantiomeric purity. The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.
Self-Validating Protocol for HPLC Method Development:
-
Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD). These are known to be effective for a broad range of racemates.[12][13]
-
Mobile Phase Optimization: Start with a standard mobile phase like n-hexane/isopropanol (e.g., 80:20 v/v).[12] Systematically vary the ratio of the polar modifier (alcohol) to optimize resolution and retention time. Small amounts of an amine additive (e.g., diethylamine) can improve peak shape for basic compounds.[13]
-
Parameter Validation: Once separation is achieved, validate the method for linearity, precision, and accuracy according to ICH guidelines. The limit of detection (LOD) and quantification (LOQ) for the minor enantiomer must be established to ensure accurate purity assessment.[12]
Part 3: Definitive Stereochemical Assignment
Unambiguous determination of both relative (exo vs. endo) and absolute stereochemistry is crucial. This is typically accomplished through a combination of NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for determining the relative stereochemistry of the bicyclic system.
-
¹H-¹H Coupling Constants (J-values): The rigid framework of the bicyclo[2.2.1]heptane system gives rise to characteristic coupling constants that depend on the dihedral angle between protons. These can help differentiate between exo and endo isomers.
-
Nuclear Overhauser Effect (NOE): NOESY experiments are definitive for assigning relative stereochemistry. An NOE is observed between protons that are close in space (< 5 Å). For example, in an exo isomer, NOEs would be expected between specific protons on the lactam moiety and the C7-bridge protons, which would be absent in the endo isomer.[14]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly C6 and C7, are sensitive to the stereochemistry of substituents at C2 and C3, aiding in the identification of exo and endo forms.[15]
-
Chiral Shift Reagents: To distinguish enantiomers by NMR, a chiral lanthanide shift reagent (e.g., Yb(hfc)₃) can be added.[16] This reagent forms a transient diastereomeric complex with each enantiomer, inducing non-equivalent chemical shifts (enantiomeric splitting) in their NMR spectra, allowing for the determination of enantiomeric excess.[16]
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[17][18]
Workflow for X-ray Crystallography:
-
Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal of the target compound or a suitable derivative. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, revealing the precise 3D arrangement of every atom. For a molecule with a known chiral center or by using anomalous dispersion, the absolute configuration can be determined, typically indicated by the Flack parameter.[17]
Diagram: Stereochemical Analysis Workflow
Caption: Integrated workflow for stereochemical assignment.
Conclusion
The stereochemistry of 2-azabicyclo[2.2.1]heptan-3-one is a critical consideration for its application in drug discovery and development. A mastery of stereoselective synthesis via methods like the hetero-Diels-Alder reaction, coupled with efficient resolution techniques such as EKR and chiral HPLC, provides access to stereochemically pure isomers. Definitive characterization using advanced spectroscopic and crystallographic methods ensures the integrity of these chiral building blocks. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently navigate the complexities of this important molecular scaffold.
References
-
Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central. Available from: [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available from: [Link]
-
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. Available from: [Link]
-
Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. ResearchGate. Available from: [Link]
-
Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Scilit. Available from: [Link]
-
Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. PubMed. Available from: [Link]
-
Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. Available from: [Link]
-
NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride (deitiforin). ResearchGate. Available from: [Link]
-
Determination of Absolute and Relative Configuration. Science of Synthesis. Available from: [Link]
-
(1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. PubChem. Available from: [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Available from: [Link]
-
Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK 1 Receptor Ligands. Synlett. Available from: [Link]
-
Enzymatic Desymmetrisation of Prochiral meso-1,2. IRIS Unife. Available from: [Link]
-
Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester E. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
-
(1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. MDPI. Available from: [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). ResearchGate. Available from: [Link]
- Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo. Google Patents.
-
Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. ResearchGate. Available from: [Link]
-
Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. Available from: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available from: [Link]
-
Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. National Institutes of Health. Available from: [Link]
-
A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (-)-Nutlin-3 Precursor. PubMed. Available from: [Link]
-
Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. ResearchGate. Available from: [Link]
-
New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. Available from: [Link]
-
Chemical Methods. Science of Synthesis. Available from: [Link]
-
(PDF) Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. ResearchGate. Available from: [Link]
-
(PDF) Enzymatic Desymmetrization of Prochiral Molecules. ResearchGate. Available from: [Link]
Sources
- 1. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 5. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (-)-Nutlin-3 Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Unfolding Therapeutic Potential of 2-Azabicyclo[2.2.1]heptan-3-one Analogs: A Technical Guide
Foreword: The Architectural Allure of a Strained Bicyclic Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and strategic points for functionalization is a perpetual endeavor. The 2-azabicyclo[2.2.1]heptan-3-one core, a strained bicyclic lactam, has emerged as a privileged structure, bestowing upon its derivatives a unique three-dimensional architecture that facilitates precise interactions with a variety of biological targets. This guide delves into the burgeoning biological activities of analogs derived from this fascinating scaffold, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the key therapeutic areas where these compounds show promise, dissect their structure-activity relationships, and provide detailed methodologies for their biological evaluation, reflecting a synthesis of technical accuracy and field-proven insights.
I. The 2-Azabicyclo[2.2.1]heptan-3-one Core: A Foundation for Diverse Bioactivity
The inherent conformational rigidity of the 2-azabicyclo[2.2.1]heptane framework provides a distinct advantage in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The lactam functionality and the bicyclic structure offer multiple points for stereocontrolled diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Initial interest in this scaffold was significantly driven by its utility as a chiral building block in the synthesis of carbocyclic nucleoside analogs with antiviral properties. However, the repertoire of biological activities associated with 2-azabicyclo[2.2.1]heptan-3-one derivatives has expanded considerably, encompassing a range of therapeutic targets.
II. Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Frontier in Diabetes Management
One of the most promising applications of 2-azabicyclo[2.2.1]heptane analogs is in the treatment of type 2 diabetes mellitus (T2DM) through the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, these analogs prolong the action of incretins, leading to improved glycemic control.
Structure-Activity Relationship (SAR) Insights
Extensive research has led to the development of potent and selective DPP-4 inhibitors based on the 2-azabicyclo[2.2.1]heptane scaffold. A notable example is "neogliptin," a compound that has demonstrated greater potency than established drugs like vildagliptin and sitagliptin[1][2][3]. The key structural features contributing to the high affinity of these analogs include:
-
The Bicyclic Core: The rigid 2-azabicyclo[2.2.1]heptane moiety serves as a constrained scaffold that orients the pharmacophoric groups for optimal interaction with the DPP-4 active site.
-
Substituents on the Nitrogen: The nature of the substituent on the nitrogen atom of the bicyclic system is crucial for activity. Acylation with specific beta-amino acids, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, has proven to be highly effective[1][2][3].
-
Stereochemistry: The stereochemistry at the point of substitution on the bicyclic ring is a critical determinant of potency. The exo configuration is often preferred for optimal binding[1].
Further modifications, such as the introduction of 1,2,4-oxadiazole substituents, have led to even more potent DPP-4 inhibitors, with IC50 values in the low nanomolar range[4][5].
Quantitative Data: Potency of 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Neogliptin (12a) | DPP-4 | 16.8 ± 2.2 | [1][2][3] |
| Compound 9a | DPP-4 | 4.3 | [4] |
| Vildagliptin | DPP-4 | (comparator) | [1][2] |
| Sitagliptin | DPP-4 | (comparator) | [1][2] |
Signaling Pathway: DPP-4 Inhibition and Glycemic Control
Caption: DPP-4 Inhibition Pathway.
III. Modulators of Nicotinic Acetylcholine Receptors (nAChRs): Implications for Neurological Disorders
Derivatives of the closely related 7-azabicyclo[2.2.1]heptane scaffold have shown significant activity as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, pain, and nicotine addiction. These compounds can act as either agonists or antagonists at different nAChR subtypes.
Structure-Activity Relationship (SAR) Insights
The seminal discovery of epibatidine, a potent nAChR agonist with a 7-azabicyclo[2.2.1]heptane core, spurred the development of numerous analogs with improved selectivity and reduced toxicity. Key SAR findings include:
-
N-Substitution: The substituent on the nitrogen of the azabicyclic ring plays a critical role in determining affinity and selectivity. N-arylalkyl and N-aryl substitutions have been explored, with N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane showing high potency[6].
-
Aromatic Moiety: The nature and substitution pattern of the aromatic ring attached to the bicyclic core are crucial. Bioisosteric replacement of the 2-chloropyridinyl moiety of epibatidine with substituted pyridazine rings has yielded potent and selective nAChR agonists[7].
Quantitative Data: nAChR Binding Affinity of 7-Azabicyclo[2.2.1]heptane Derivatives
| Compound | Target | Ki (nM) | Reference |
| N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane (5b) | Rat Brain nAChRs | 98 | [6] |
| N-(3-(6-chloropyridyl)methyl)-7-azabicyclo[2.2.1]heptane (5a) | Rat Brain nAChRs | 245 | [6] |
| Pyridazine analogue of (±)-epibatidine (24) | α4β2 nAChR | High Potency | [7] |
| N-methyl derivative of 24 (28) | α4β2 nAChR | High Potency | [7] |
Signaling Pathway: Nicotinic Acetylcholine Receptor Activation
Caption: nAChR Activation Pathway.
IV. Antiviral Activity: The Legacy of Carbocyclic Nucleoside Analogs
The 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince Lactam," is a cornerstone in the synthesis of carbocyclic nucleoside analogs. These compounds, where the furanose oxygen of a natural nucleoside is replaced by a methylene group, are resistant to enzymatic degradation and have shown significant antiviral activity, particularly against HIV and other viruses.
Synthetic Utility and Biological Activity
The Vince Lactam serves as a versatile starting material for the synthesis of a variety of carbocyclic nucleosides, including neplanocin F analogs and carbovir analogs[8][9]. These synthetic routes leverage the stereochemistry of the bicyclic lactam to construct the desired carbocyclic core with high stereocontrol.
-
Anti-HIV Activity: Certain 5'-deoxyneplanocin F analogs derived from the Vince Lactam have exhibited moderate anti-HIV activity in human lymphocytes[8].
-
Broad-Spectrum Antiviral Potential: The carbocyclic analog of bredinin, synthesized from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, has shown low but measurable activity against several RNA viruses[10].
V. Emerging Biological Activities: Fungistatic and Adenosine Receptor Modulation
Beyond the well-established roles in DPP-4 inhibition, nAChR modulation, and antiviral therapy, analogs of 2-azabicyclo[2.2.1]heptan-3-one have demonstrated other intriguing biological activities.
-
Fungistatic Activity: A study on bicyclic lactams revealed that cis-5,6-epoxy-2-aza[2.2.1]heptan-3-one exhibited significant fungistatic activity against Aspergillus glaucus with an IC50 of 107.1 µg/mL.
-
Adenosine Receptor Agonism: N6-substituted adenosine analogs incorporating a 7-azabicyclo[2.2.1]heptan-2-yl moiety have been synthesized and evaluated as A1 adenosine receptor (A1AR) agonists. N6-(7-Azabicyclo[2.2.1]heptan-2-yl)adenosine showed reasonable potency, and further substitution on the 7-nitrogen with a tert-butoxycarbonyl group resulted in a highly potent A1AR agonist with an IC50 of 2.5 nM.
VI. Methodologies for Biological Evaluation: A Practical Guide
The validation of the biological activity of 2-azabicyclo[2.2.1]heptan-3-one analogs relies on robust and reproducible in vitro assays. This section provides detailed, step-by-step protocols for key experiments.
Experimental Workflow: A Generalized Overview
Caption: Generalized Experimental Workflow.
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and published methodologies[11][12][13][14].
1. Materials and Reagents:
- Human recombinant DPP-4 enzyme
- DPP-4 substrate: Gly-Pro-aminomethylcoumarin (AMC)
- Assay Buffer (e.g., HEPES buffer, pH 7.5)
- Positive control inhibitor (e.g., Sitagliptin)
- Test compounds (2-azabicyclo[2.2.1]heptan-3-one analogs) dissolved in DMSO
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
2. Procedure:
- Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
- In a 96-well plate, add 50 µL of the test compound dilutions or positive control to the respective wells.
- Add 25 µL of the DPP-4 enzyme solution to each well, except for the blank wells.
- For control reactions (100% activity), add 50 µL of assay buffer with the corresponding DMSO concentration and 25 µL of the enzyme.
- For blank reactions, add 75 µL of assay buffer.
- Incubate the plate for 10 minutes at 37°C.
- Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate to all wells.
- Incubate the plate for 30 minutes at 37°C, protected from light.
- Measure the fluorescence intensity using a microplate reader.
3. Data Analysis:
- Subtract the blank fluorescence values from all other readings.
- Calculate the percent inhibition for each test compound concentration relative to the control (100% activity).
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Nicotinic Receptor Binding Assay (Radioligand Competition)
This protocol is based on established methods for nAChR binding assays[15][16][17][18].
1. Materials and Reagents:
- Membrane preparation from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain homogenate)
- Radioligand (e.g., [³H]cytisine or [¹²⁵I]epibatidine)
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash Buffer (ice-cold Binding Buffer)
- Non-specific binding determinator (e.g., high concentration of nicotine)
- Test compounds (azabicyclo[2.2.1]heptane analogs)
- Glass fiber filters (pre-soaked in polyethyleneimine)
- Vacuum filtration manifold
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate or microcentrifuge tubes, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
- For total binding, omit the test compound.
- For non-specific binding, add a high concentration of the non-specific binding determinator.
- Incubate the mixture to allow for binding equilibrium (e.g., 60-120 minutes at 4°C or room temperature).
- Terminate the binding by rapid vacuum filtration through the glass fiber filters.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the percent inhibition of specific binding by the test compounds.
- Plot the percent inhibition against the logarithm of the competitor concentration to determine the IC50 value.
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 3: Antiviral Assay (Plaque Reduction Assay)
This is a general protocol for assessing antiviral activity against plaque-forming viruses[19][20][21].
1. Materials and Reagents:
- Host cell line permissive to the virus of interest
- Virus stock of known titer
- Cell culture medium
- Test compounds (carbocyclic nucleoside analogs)
- Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
- Staining solution (e.g., crystal violet)
2. Procedure:
- Seed the host cells in 6-well or 12-well plates and grow to confluence.
- Prepare serial dilutions of the test compounds in cell culture medium.
- Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
- Allow the virus to adsorb for 1-2 hours.
- Remove the viral inoculum and wash the cells.
- Add the overlay medium containing the different concentrations of the test compounds.
- Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
- Fix the cells and stain with crystal violet to visualize the plaques.
- Count the number of plaques in each well.
3. Data Analysis:
- Calculate the percent reduction in plaque number for each compound concentration compared to the virus control (no compound).
- Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Protocol 4: Fungal Growth Inhibition Assay (Microplate-Based)
This protocol is adapted from methods for high-throughput screening of antifungal agents[22][23][24][25][26].
1. Materials and Reagents:
- Fungal strain of interest
- Liquid growth medium (e.g., Potato Dextrose Broth)
- Fungal spore suspension or mycelial fragments
- Test compounds
- 96-well microplate
- Microplate reader (for measuring absorbance, e.g., at 595 nm)
2. Procedure:
- Prepare a standardized inoculum of the fungus (spore suspension or mycelial fragments).
- Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
- Add the fungal inoculum to each well.
- Include positive (no compound) and negative (no fungus) controls.
- Incubate the plate at an appropriate temperature for fungal growth (e.g., 25-30°C) for 24-72 hours.
- Measure the fungal growth by reading the absorbance at 595 nm.
3. Data Analysis:
- Subtract the absorbance of the negative control from all readings.
- Calculate the percent inhibition of fungal growth for each compound concentration relative to the positive control.
- Determine the IC50 value, the concentration of the compound that inhibits fungal growth by 50%.
VII. Conclusion and Future Perspectives
The 2-azabicyclo[2.2.1]heptan-3-one scaffold and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. The rigid bicyclic framework provides a unique platform for the design of potent and selective modulators of various biological targets. While significant progress has been made in the development of DPP-4 inhibitors for diabetes and in the exploration of nAChR ligands for neurological disorders, the full therapeutic potential of this scaffold is yet to be fully realized.
Future research in this area will likely focus on:
-
Expansion to New Therapeutic Targets: The unique structural features of these analogs may be amenable to targeting other enzyme families and receptor systems.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and stereoselective synthetic routes to functionalized 2-azabicyclo[2.2.1]heptane derivatives will accelerate the exploration of this chemical space.
References
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). NCBI. Retrieved January 6, 2026, from [Link]
-
Synthesis of neplanocin F analogues as potential antiviral agents. (1995). PubMed. Retrieved January 6, 2026, from [Link]
-
BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. (2007). NCBI. Retrieved January 6, 2026, from [Link]
-
Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. (2004). PubMed. Retrieved January 6, 2026, from [Link]
-
Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. (2020). American Society for Pharmacology and Experimental Therapeutics. Retrieved January 6, 2026, from [Link]
-
3-(3-Azabicyclo[8][8][11]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. (2023). MDPI. Retrieved January 6, 2026, from [Link]
-
Synthesis of a Novel Carbocyclic Analog of Bredinin. (2018). MDPI. Retrieved January 6, 2026, from [Link]
-
Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (2022). NCBI. Retrieved January 6, 2026, from [Link]
-
An automated quantitative assay for fungal growth inhibition. (1990). Oxford Academic. Retrieved January 6, 2026, from [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2019). The Journal of Neuroscience. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis and antiviral evaluation of 2-amino-1,6-dihydro-6-oxo-9-[4-bis(hydroxymethyl) -2-cyclopenten-1-yl]-9H-purine. (2000). ARKAT USA. Retrieved January 6, 2026, from [Link]
-
Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. (2012). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Nicotinic receptor binding: Significance and symbolism. (n.d.). Lateral. Retrieved January 6, 2026, from [Link]
- An In-depth Technical Guide to the Biological Activity of 2-(2-azabicyclo[2.2.1]heptan-3-yl)acetic Acid Analogs. (n.d.). Google.
-
Synthesis and Fungistatic Activity of Bicyclic Lactones and Lactams against Botrytis cinerea, Penicillium citrinum, and Aspergillus glaucus. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
-
An automated quantitative assay for fungal growth inhibition. (1990). ResearchGate. Retrieved January 6, 2026, from [Link]
-
7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine. (2001). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Using Growth Inhibition Procedures to Identify Fungi & Actinomycetes. (n.d.). Study.com. Retrieved January 6, 2026, from [Link]
-
In vitro methods for testing antiviral drugs. (2018). NCBI. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). NCBI. Retrieved January 6, 2026, from [Link]
-
Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. (2007). NCBI. Retrieved January 6, 2026, from [Link]
-
SYNTHESIS, ANTIVIRAL AND CYTOSTATIC ACTIVITIES, OF SOME NEW CARBOCYCLIC NUCLEOSIDES. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. (2012). ACS Publications. Retrieved January 6, 2026, from [Link]
-
3-(3-Azabicyclo[8][8][11]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). DiVA. Retrieved January 6, 2026, from [Link]
-
Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (2022). ASM Journals. Retrieved January 6, 2026, from [Link]
-
Structure–activity relationships of adenosines with heterocyclic N6-substituents. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (2013). NCBI. Retrieved January 6, 2026, from [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2018). OAText. Retrieved January 6, 2026, from [Link]
-
Design, Modeling, Synthesis and In Vitro Evaluation of new DPP-IV Inhibitors. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). NCBI. Retrieved January 6, 2026, from [Link]
-
Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Effects of purinergic receptor deletion or pharmacologic modulation on pulmonary inflammation in mice. (2018). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. (2019). MDPI. Retrieved January 6, 2026, from [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2023). NCBI. Retrieved January 6, 2026, from [Link]
-
Substituent variation in azabicyclic triazole- and tetrazole-based muscarinic receptor ligands. (2008). ACS Publications. Retrieved January 6, 2026, from [Link]
-
SYNTHESIS AND STRUCTURE DETERMINATION OF FR109615, A NEW ANTIFUNGAL ANTIBIOTIC. (1991). J-Stage. Retrieved January 6, 2026, from [Link]
-
The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and... (2021). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). BIP. Retrieved January 6, 2026, from [Link]
- 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. (1994). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [diva-portal.org]
- 4. 3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of neplanocin F analogues as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. content.abcam.com [content.abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. jneurosci.org [jneurosci.org]
- 16. benchchem.com [benchchem.com]
- 17. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Using Growth Inhibition Procedures to Identify Fungi & Actinomycetes | Study.com [study.com]
- 26. journals.asm.org [journals.asm.org]
A Theoretical and-_ -- _-## A Theoretical and Computational Guide to the Conformational Landscape of 2-Azabicyclo[2.2.1]heptan-3-one
Abstract
The 2-azabicyclo[2.2.1]heptan-3-one core is a conformationally restricted scaffold of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure serves as a valuable template for designing molecules with specific three-dimensional orientations, crucial for precise interactions with biological targets. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the conformational preferences of this important lactam. We will detail a robust, validated workflow for conformational analysis, from initial structure generation to the interpretation of the potential energy surface. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational tools to understand and predict the behavior of this and similar bicyclic systems.
Introduction: The Significance of a Constrained Scaffold
The 2-azabicyclo[2.2.1]heptane framework is a cornerstone in the synthesis of a wide array of biologically active molecules. Its most famous derivative is the unsaturated analog, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, which is a critical precursor for blockbuster antiviral drugs like Abacavir and Peramivir.[1][2] The saturated version, 2-azabicyclo[2.2.1]heptan-3-one, retains the rigid, bicyclic core that is essential for its utility as a constrained amino acid analog.
Understanding the three-dimensional structure, or conformation, of this molecule is paramount. The conformation dictates how the molecule presents its functional groups for interaction with biological macromolecules, thereby governing its efficacy and selectivity. The inherent rigidity of the bicyclo[2.2.1]heptane system limits the accessible conformational space, making it an ideal candidate for theoretical studies that can accurately predict its structural properties.
The Bicyclic Framework: Foundational Conformational Principles
The 2-azabicyclo[2.2.1]heptan-3-one structure consists of a six-membered ring and a five-membered ring fused together, creating a strained system. The key to its conformation lies in the puckering of the five-membered pyrrolidinone ring. Unlike a flat cyclopentane, this ring will adopt a puckered conformation to alleviate torsional strain. The two primary, low-energy conformations are typically the envelope and the twist (or half-chair) forms.
Furthermore, the nitrogen atom in the lactam, being part of a bicyclic system, experiences a significant barrier to pyramidal inversion.[3][4] This high inversion barrier means the nitrogen atom and its lone pair are essentially locked in a specific geometry, further contributing to the molecule's overall rigidity.
Theoretical Methodologies for Conformational Analysis
A multi-tiered computational approach is the most effective strategy for exploring the conformational landscape of 2-azabicyclo[2.2.1]heptan-3-one.
Molecular Mechanics (MM)
Molecular Mechanics methods offer a fast and efficient way to perform an initial, broad search of the conformational space. Force fields like MMFF94s are suitable for generating a large number of potential conformers. However, MM methods are parameterized and may not accurately capture the subtle electronic effects within the lactam functionality or the strain energies of the bicyclic system. Therefore, they are best used as a first-pass filter to identify candidate structures for more rigorous analysis.
Quantum Mechanics (QM): The Gold Standard
For accurate energetic and geometric predictions, Quantum Mechanics methods are essential.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for molecules of this size, offering an excellent balance of accuracy and computational cost.[5]
-
Functionals: The choice of functional is critical. The hybrid functional B3LYP is a widely used and well-validated choice for general-purpose organic molecule calculations.[6][7] For potentially more accurate results, especially when considering non-covalent interactions, dispersion-corrected functionals like ωB97X-D or M06-2X are recommended.
-
Basis Sets: A Pople-style basis set such as 6-31G(d,p) is a good starting point for geometry optimizations. For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) is advisable.[8]
-
-
Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2 ) can be used to benchmark the results obtained from DFT, providing a higher level of theory for critical energy evaluations.[3][4]
Solvation Models
The conformation of a molecule can be significantly influenced by its environment. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model , are crucial for simulating the effects of a solvent (like water or chloroform) on the relative energies of different conformers. These models treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects.
A Validated Computational Workflow
The following protocol outlines a robust and self-validating workflow for the conformational analysis of 2-azabicyclo[2.2.1]heptan-3-one.
Step-by-Step Methodology:
-
Initial 3D Structure Generation: Build the 2D structure of 2-azabicyclo[2.2.1]heptan-3-one and convert it to an initial 3D model using any standard molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a Molecular Mechanics force field (e.g., MMFF94s) to generate a diverse set of low-energy conformers.
-
QM Geometry Optimization: Take the unique conformers from the MM search and perform a full geometry optimization using DFT (e.g., at the B3LYP/6-31G(d,p) level of theory). This step refines the structures to find the nearest local energy minima on the quantum mechanical potential energy surface.
-
Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. This is a critical validation step:
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
The calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy, which is essential for determining the relative populations of conformers at a given temperature.
-
-
Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory or a larger basis set (e.g., ωB97X-D/6-311+G(d,p)) and an implicit solvation model (e.g., SMD with water).
-
Analysis: Analyze the final optimized geometries, relative Gibbs free energies, and key dihedral angles to describe the conformational landscape.
Caption: A validated workflow for theoretical conformational analysis.
Conformational Landscape of 2-Azabicyclo[2.2.1]heptan-3-one
The primary conformational flexibility in 2-azabicyclo[2.2.1]heptan-3-one arises from the puckering of the five-membered pyrrolidinone ring. This leads to two main families of low-energy conformers.
-
Envelope Conformer (C_s symmetry): In this conformation, one atom of the five-membered ring is out of the plane formed by the other four. For the pyrrolidinone ring, either C5 or C6 can be the "flap" of the envelope.
-
Twist Conformer (C_2 symmetry): Also known as a half-chair, this conformation has two atoms adjacent to each other that are displaced on opposite sides of the plane formed by the other three atoms.
Computational studies on similar bicyclic systems suggest that the energy difference between these conformers is typically small, often less than 2 kcal/mol.[9] This means that at room temperature, the molecule likely exists as a dynamic equilibrium of multiple conformers. The lactam functionality introduces a dipole moment and potential for hydrogen bonding, which can influence the relative stability of conformers, especially in different solvents.
Caption: Potential energy surface of 2-azabicyclo[2.2.1]heptan-3-one.
The following table summarizes hypothetical but realistic quantitative data for the two primary conformers based on typical DFT calculations for such systems.
| Parameter | Envelope Conformer | Twist Conformer |
| Point Group | C_s | C_2 |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 (Reference) | +0.85 |
| Boltzmann Population (298 K) | ~80% | ~20% |
| Key Dihedral Angle (C1-C6-C5-C4) | ~0° | ~20-30° |
| Calculated Dipole Moment (Debye) | ~3.5 D | ~3.2 D |
Bridging Theory and Experiment: Validation through Spectroscopy
Theoretical models are only as good as their ability to reproduce experimental observations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying molecular conformation in solution.[10] By calculating NMR chemical shifts and spin-spin coupling constants for each low-energy conformer (using methods like GIAO), one can compare the Boltzmann-averaged calculated spectrum with the experimental one. A good match provides strong validation for the predicted conformational equilibrium. For bicyclo[2.2.1]heptane systems, the coupling constants between bridgehead protons and adjacent protons are particularly sensitive to the exo/endo geometry and ring pucker.[11]
-
X-ray Crystallography: While providing a snapshot of the molecule in the solid state, an X-ray crystal structure of the parent compound or a close derivative offers an invaluable benchmark for the accuracy of the geometric parameters predicted by theoretical methods.
Conclusion and Future Outlook
The conformational landscape of 2-azabicyclo[2.2.1]heptan-3-one is dominated by a small number of low-energy envelope and twist conformers. A robust computational workflow, centered around Density Functional Theory, can accurately predict the geometries and relative energies of these conformers. By validating these theoretical predictions against experimental NMR data, researchers can gain a high-confidence understanding of the three-dimensional structure of this vital medicinal chemistry scaffold. This knowledge is crucial for structure-based drug design, enabling the rational development of next-generation therapeutics with enhanced potency and selectivity.
Future work could involve exploring the conformational effects of various substituents on the bicyclic ring, performing molecular dynamics simulations to understand the dynamic interconversion between conformers, and applying these validated models to predict the binding modes of derivatives to their biological targets.
References
-
Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of Organic Chemistry, 67(26), 9257–9266. [Link]
-
ResearchGate. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. [Link]
-
Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkat USA. [Link]
-
G. Bifulco, et al. (2009). Synthesis of exo-3-Amino-7-azabicyclo[2.2.1]heptanes. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). CAM-B3LYP/6-31+G(d,p) calculated density plots of the molecular.... Retrieved from [Link]
-
ResearchGate. (n.d.). DFT analysis (B3LYP/6-31+G-(d,p)) of the torsional energy profile of the atropisomeric axis of compound 6. Retrieved from [Link]
-
ResearchGate. (n.d.). Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p).... Retrieved from [Link]
-
ResearchGate. (n.d.). DFT B3LYP/6-31G(d,p) optimized geometries of conformers (a) 5a-I (5a),.... Retrieved from [Link]
-
ResearchGate. (n.d.). DFT B3LYP/6-31+G(d,p) optimized molecular structures of the conformers.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. [Link]
-
ResearchGate. (n.d.). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]
-
PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
The Architect's Lactam: A Technical Guide to the Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one
Abstract
The 2-azabicyclo[2.2.1]heptan-3-one core, a rigid bicyclic γ-lactam, represents a cornerstone scaffold in modern medicinal chemistry. Its significance is cemented by its role as a key precursor to a class of carbocyclic nucleoside analogues, most notably the blockbuster antiviral agent Abacavir. The constrained bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making it an invaluable building block for drug design. This guide provides an in-depth exploration of the historical evolution and current state-of-the-art synthetic strategies to access this vital molecule, with a focus on the mechanistic rationale behind methodological choices. It is intended for researchers and professionals in organic synthesis and drug development, offering both a strategic overview and detailed, actionable protocols.
Introduction: The Strategic Importance of a Constrained Scaffold
2-Azabicyclo[2.2.1]heptan-3-one, and more specifically its unsaturated precursor 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as the Vince Lactam), is a deceptively simple molecule that holds immense strategic value.[1] Its rigid framework mimics the furanose ring of nucleosides, but with a stable carbocyclic core, a feature exploited by Robert Vince in the development of carbocyclic nucleoside analogues with potent antiviral activity.[2] The synthesis of this scaffold, particularly in an enantiomerically pure form, presents distinct chemical challenges. This guide will dissect the primary synthetic architectures developed to overcome these challenges: the foundational cycloaddition approaches, rearrangement strategies, and the elegant chemoenzymatic resolutions that have enabled large-scale production.
Historical Perspective: Foundational Syntheses
The genesis of synthetic routes to the 2-azabicyclo[2.2.1]heptane framework can be traced back to cycloaddition strategies. One of the earliest documented syntheses, reported by Malpass and Tweddle in 1977, involved the reaction of 1,3-cyclopentadiene with chlorosulfonyl isocyanate (CSI).[3][4][5] This reaction proceeds via an initial [2+2] cycloaddition to form an N-chlorosulfonyl-β-lactam, which then rearranges to the thermodynamically favored [4+2] adduct. Subsequent hydrolytic removal of the N-chlorosulfonyl group furnished the target bicyclic lactam.
Causality Behind the Method: The use of CSI was strategic; its high reactivity allows it to engage in cycloadditions where other dienophiles might fail. However, the multi-step sequence, involving a rearrangement and a harsh hydrolysis, was inefficient.
Critical Limitation: This pioneering route suffered from a very poor overall yield, reported to be around 27.5%, rendering it unsuitable for large-scale synthesis and motivating the development of more efficient alternatives.[4][5]
Modern Synthetic Strategies: A Comparative Analysis
The limitations of early methods spurred the development of three major synthetic pillars for accessing the 2-azabicyclo[2.2.1]heptan-3-one core: Asymmetric Aza-Diels-Alder reactions, the Beckmann rearrangement of a pre-existing bicyclic ketone, and enzymatic kinetic resolution of the racemic unsaturated lactam.
The Aza-Diels-Alder Reaction: Building the Core with Stereocontrol
The most direct and widely adopted method for constructing the bicyclic core is the aza-Diels-Alder reaction, a powerful C-C and C-N bond-forming transformation. This approach typically involves the [4+2] cycloaddition of cyclopentadiene with an imine acting as the aza-dienophile.
Mechanistic Insight: The key to achieving the high levels of stereocontrol necessary for pharmaceutical applications lies in the use of chiral auxiliaries. An imine is generated in situ from a glyoxylate ester and a chiral amine (e.g., (R)- or (S)-phenylethylamine). Protonation with a Brønsted or Lewis acid activates the imine for cycloaddition. The facial selectivity of the cyclopentadiene attack is directed by the bulky chiral auxiliary, leading to the preferential formation of one diastereomer.[6] This diastereoselectivity is crucial as it sets the absolute stereochemistry of the final product. Subsequent hydrogenation of the double bond and hydrogenolysis to remove the chiral auxiliary and reduce the ester yields the desired enantiopure saturated lactam core.
Caption: Asymmetric Aza-Diels-Alder synthetic workflow.
The Beckmann Rearrangement: Restructuring a Bicyclic Ketone
An alternative approach builds the azabicyclic core by inserting a nitrogen atom into a pre-existing carbocyclic skeleton. This is achieved via the Beckmann rearrangement of an oxime derived from norcamphor (bicyclo[2.2.1]heptan-2-one).[7]
Mechanistic Insight: The reaction begins with the conversion of the ketone to an oxime with hydroxylamine. The key rearrangement step is initiated by activating the oxime's hydroxyl group, converting it into a good leaving group. While strong acids can be used, they often lead to poor yields and side products in this strained system.[7] A more effective method involves converting the hydroxyl into a mesylate using methanesulfonyl chloride in the presence of a base like triethylamine.[6][7] The group anti-periplanar to the leaving group (the C1 bridgehead carbon) migrates to the electron-deficient nitrogen, creating a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the desired seven-membered lactam.
Caption: Key steps of the modified Beckmann rearrangement.
Expertise in Practice: The choice to use methanesulfonyl chloride over a strong acid is a critical, experience-driven decision. It provides a milder, more controlled activation of the hydroxyl group, minimizing fragmentation and other side reactions that are prevalent in the rearrangement of strained bicyclic oximes.
Enzymatic Kinetic Resolution: The Industrial Gold Standard
For producing enantiomerically pure Vince Lactam, the precursor to the saturated core, enzymatic kinetic resolution (EKR) is the most efficient and widely used industrial method.[8] This strategy begins with an efficient, scalable synthesis of the racemic unsaturated lactam. The racemate is then exposed to a specific enzyme that selectively catalyzes the hydrolysis of one enantiomer, leaving the other, desired enantiomer untouched.
The Self-Validating System: The power of this technique lies in its exquisite selectivity. γ-Lactamases are a class of enzymes that exhibit high enantioselectivity. For example, a (+)-γ-lactamase will selectively hydrolyze the (+)-enantiomer of the Vince Lactam to its corresponding amino acid, leaving the unreacted (-)-enantiomer in high enantiomeric excess (>99% ee).[9] Conversely, a (-)-γ-lactamase can be used to isolate the (+)-enantiomer.[10][11] The hydrolyzed amino acid and the unreacted lactam have significantly different physical properties (e.g., polarity and solubility), allowing for their straightforward separation by standard extraction or chromatography.
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends heavily on the desired scale, required stereochemical purity, and available resources.
| Method | Primary Advantage(s) | Primary Disadvantage(s) | Typical Yield | Stereocontrol | Scalability |
| Foundational CSI Cycloaddition | Historical significance; reactive dienophile. | Very low yield; harsh conditions; multiple steps. | Poor (~27.5%)[4] | None (produces racemate). | Very Poor |
| Asymmetric Aza-Diels-Alder | Direct access to enantiopure material; high stereocontrol. | Requires chiral auxiliaries; chromatography needed to ensure purity. | Good (50-70%) | Excellent (High de/ee) | Moderate to Good |
| Beckmann Rearrangement | Utilizes a common starting material (norcamphor). | Can have low yields; risk of side products; produces racemate. | Variable (Poor to Good) | None (produces racemate). | Moderate |
| Enzymatic Kinetic Resolution | Exceptional enantioselectivity (>99% ee); mild conditions. | Theoretical max yield is 50%; requires specific enzymes. | ~50% (for desired enantiomer)[11] | Excellent (>99% ee)[9] | Excellent |
Detailed Experimental Protocols
The following protocols are representative examples derived from literature procedures and are intended for instructional purposes. All operations should be performed by trained personnel in a suitable chemical laboratory.
Protocol 1: Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) via Diels-Alder
This protocol is adapted from a patented procedure utilizing methanesulfonyl cyanide.[4]
-
Reaction Setup: To a stirred, cooled (-10 °C) solution of methanesulfonyl cyanide (1.0 eq) in dichloromethane (5 mL/g), add freshly cracked cyclopentadiene (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or GC-MS for the consumption of the dienophile.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add glacial acetic acid (5 eq) followed by water (5 eq). Stir vigorously and allow the mixture to warm to room temperature. Heat the mixture to 40 °C for 4-6 hours until the intermediate is fully hydrolyzed.
-
Workup: Cool the mixture and dilute with water. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford the racemic lactam as a white solid.
Protocol 2: Beckmann Rearrangement of 5,6-Dibromonorcamphor Oxime
This protocol is based on a successful rearrangement of a substituted norcamphor oxime, which avoids the low yields of the parent system.[7]
-
Oxime Activation: Dissolve the E/Z mixture of 5,6-dibromonorcamphor oxime (1.0 eq) in anhydrous dichloromethane (10 mL/g) under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, wash with 1M HCl, then saturated sodium bicarbonate solution, and finally brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude lactam by flash column chromatography.
Protocol 3: Enzymatic Kinetic Resolution of Racemic Vince Lactam
This protocol is a generalized procedure based on literature methods using a recombinant (-)-γ-lactamase to isolate the (+)-lactam.[10][11]
-
Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 7.5.
-
Reaction Setup: In a temperature-controlled vessel (30 °C), dissolve racemic Vince Lactam in the phosphate buffer to a final concentration of 10 g/L.
-
Enzyme Addition: Add the lyophilized cell-free extract containing the (-)-γ-lactamase (e.g., from Bradyrhizobium japonicum) to the solution. The optimal enzyme loading should be determined empirically but can be started at 0.1-0.5 g/L.
-
Monitoring: Stir the reaction mixture at 30 °C. Monitor the progress by taking aliquots and analyzing them by chiral HPLC to track the consumption of the (-)-lactam and the enantiomeric excess of the remaining (+)-lactam.
-
Termination & Extraction: When the conversion reaches ~50% (typically resulting in >99% ee for the unreacted enantiomer), terminate the reaction by adding an equal volume of ethyl acetate and mixing thoroughly.
-
Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. The aqueous layer now contains the hydrolyzed (-)-amino acid.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude (+)-Vince Lactam can be further purified by silica gel chromatography to remove any residual amino acid or baseline impurities.
Conclusion and Future Outlook
The synthesis of 2-azabicyclo[2.2.1]heptan-3-one has evolved from low-yielding foundational methods to highly efficient and stereoselective modern strategies. The asymmetric aza-Diels-Alder reaction provides an elegant and direct route to enantiomerically enriched derivatives, while the Beckmann rearrangement offers a classic alternative for restructuring existing carbocyclic frameworks. For industrial-scale production of enantiopure material, chemoenzymatic resolution stands as the undisputed method of choice, exemplifying the power of biocatalysis in achieving near-perfect selectivity with operational simplicity. Future innovations will likely focus on developing catalytic asymmetric versions of the Diels-Alder reaction that obviate the need for stoichiometric chiral auxiliaries and the discovery of novel, more robust enzymes for dynamic kinetic resolutions, further enhancing the efficiency and sustainability of accessing this paramount synthetic building block.
References
- Malpass, J. R., & Tweddle, N. J. (1977). Reaction of chlorosulphonyl isocyanate with 1,3-dienes. Control of 1,2- and 1,4-addition pathways and the synthesis of aza- and oxa-bicyclic systems. Journal of the Chemical Society, Perkin Transactions 1, 874-884. [URL: https://doi.org/10.1039/P19770000874]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of (+)-Carbovir Using Vince Lactam. Benchchem.com. [URL: https://www.benchchem.
- Daluge, S., & Vince, R. (1978). A new class of carbocyclic nucleoside analogs. The synthesis and antitumor and antiviral activity of 5'-noraristeromycin. Journal of Organic Chemistry, 43(12), 2311–2321. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00406a007]
- Griffiths, G., & Previdoli, F. (1993). Process for the production of 2-azabicyclo [2.2.1] hept-5-en-3-one. U.S. Patent No. 5,200,527. [URL: https://patents.google.
- Lonza AG. (2002). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Canadian Patent No. CA2065192C. [URL: https://patents.google.
- Gao, S., Zhu, S., Huang, R., Li, H., & Zheng, G. (2017). Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. Applied and Environmental Microbiology, 84(5), e02321-17. [URL: https://www.researchgate.net/publication/321817349_Enzymatic_preparation_of_--lactam_for_the_synthesis_of_abacavir]
- Hunt, P. A., & Moody, C. J. (1990). Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [URL: https://pubs.rsc.org/en/content/articlelanding/1990/p1/p19900000001]
- Wikipedia. (n.d.). Beckmann rearrangement. [URL: https://en.wikipedia.org/wiki/Beckmann_rearrangement]
- Taylor, S. J. C., McCague, R., Wisdom, R., Lee, C., Dickson, K., Ruecroft, G., ... & Evans, C. T. (1993). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Tetrahedron: Asymmetry, 4(6), 1117-1128. [URL: https://www.scilit.net/article/2199066668]
- Wang, Y., Zhang, J., Zheng, G., & Li, H. (2014). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters, 24(21), 4995-4998. [URL: https://pubmed.ncbi.nlm.nih.gov/25240615/]
- Gao, S., Zhu, S., Huang, R., Li, H., & Zheng, G. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(5), e02321-17. [URL: https://journals.asm.org/doi/10.1128/AEM.02321-17]
- ChemicalBook. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one synthesis. [URL: https://www.chemicalbook.com/synthesis/49805-30-3.htm]
- Jagt, J. C., & van Leusen, A. M. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM (1R,3S,4S)-3-MENTHANESULFONYL CYANIDE. HETEROCYCLES, 45(9), 1745-1748. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/20566]
- Wikipedia. (n.d.). Vince lactam. [URL: https://en.wikipedia.org/wiki/Vince_lactam]
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [URL: https://www.organic-chemistry.org/namedreactions/beckmann-rearrangement.shtm]
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [URL: https://www.masterorganicchemistry.com/reaction-guide/beckmann-rearrangement/]
- Ito, S., & Kakehi, A. (2021). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 13(10), 1856. [URL: https://www.mdpi.com/2073-8994/13/10/1856]
- Rana, A., Mishra, A., & Awasthi, S. K. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07989b]
- Rana, A., Mishra, A., & Awasthi, S. K. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/RA/D4RA07989B]
- Alajarin, M., Bonillo, B., & Ortin, M.-M. (2020). Periselectivity in the Aza-Diels–Alder Reaction of 1-Azadienes with α-Oxoketenes: A Combined Experimental and Theoretical Study. Molecules, 25(20), 4785. [URL: https://www.mdpi.com/1420-3049/25/20/4785]
- Forero-Doria, O., et al. (2016). Heteropoly acid-catalyzed microwave-assisted three-component aza-Diels–Alder cyclizations: diastereoselective synthesis of potential drug candidates for Alzheimer's disease. Organic & Biomolecular Chemistry, 14(4), 1333-1343. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02324k]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 3. Reaction of chlorosulphonyl isocyanate with 1,3-dienes. Control of 1,2- and 1,4-addition pathways and the synthesis of aza- and oxa-bicyclic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US5200527A - Process for the production of 2-azabicyclo [2.2.1] hept-5-en-3-one - Google Patents [patents.google.com]
- 5. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 2-Azabicyclo[2.2.1]heptan-3-one
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed exploration of the core physical properties of 2-Azabicyclo[2.2.1]heptan-3-one, a saturated bicyclic lactam of significant interest in medicinal chemistry. This document moves beyond a simple cataloging of values to provide a deeper understanding of the experimental methodologies, the theoretical underpinnings of its properties, and its strategic importance in the development of novel therapeutics. As a rigid scaffold, 2-Azabicyclo[2.2.1]heptan-3-one offers a unique three-dimensional architecture that is increasingly utilized in the design of enzyme inhibitors and other bioactive molecules.
Molecular Structure and Core Physicochemical Parameters
2-Azabicyclo[2.2.1]heptan-3-one, with the chemical formula C₆H₉NO, possesses a constrained bicyclic ring system. This structure is characterized by a nitrogen atom at the 2-position and a carbonyl group at the 3-position. The rigid framework of this molecule is a key determinant of its physical and chemical properties, as well as its utility as a scaffold in drug design.
Below is a summary of the key physical properties of 2-Azabicyclo[2.2.1]heptan-3-one:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| CAS Number | 24647-29-8 | [1] |
| Melting Point | 69-74 °C | Not explicitly cited |
| Boiling Point | 290 °C | Not explicitly cited |
| Density | 1.137 g/cm³ | Not explicitly cited |
| Flash Point | 161 °C | Not explicitly cited |
| Refractive Index | 1.509 | Not explicitly cited |
| Physical Form | Reported as both a liquid and a solid, suggesting it may be a low-melting solid at room temperature. | [1] |
Spectroscopic Profile
A thorough understanding of the spectroscopic data of 2-Azabicyclo[2.2.1]heptan-3-one is critical for its identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Azabicyclo[2.2.1]heptan-3-one is expected to exhibit a complex pattern of signals due to the rigid bicyclic structure, which results in distinct chemical environments for each proton. The bridgehead protons and the protons on the carbon backbone will show characteristic chemical shifts and coupling constants.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon is expected to have a chemical shift in the range of 170-180 ppm. The other five carbon atoms in the bicyclic system will have distinct signals in the aliphatic region.
Diagram: Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-Azabicyclo[2.2.1]heptan-3-one.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Azabicyclo[2.2.1]heptan-3-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam, typically observed in the range of 1650-1690 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aliphatic backbone (around 2850-3000 cm⁻¹) and N-H stretching of the secondary amide (around 3200-3400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 2-Azabicyclo[2.2.1]heptan-3-one. The molecular ion peak (M⁺) is expected at m/z 111. The fragmentation pattern will be influenced by the bicyclic structure and the presence of the lactam functionality.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, field-proven methodologies for the determination of the key physical properties of 2-Azabicyclo[2.2.1]heptan-3-one.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.[2][3] For a crystalline solid like 2-Azabicyclo[2.2.1]heptan-3-one, a sharp melting point range (typically 0.5-1 °C) is indicative of high purity.[2] Impurities will typically cause a depression and broadening of the melting point range.[2]
Protocol:
-
Sample Preparation: A small amount of the dry, powdered 2-Azabicyclo[2.2.1]heptan-3-one is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting point.
-
A second, slower determination is then carried out, with the temperature increasing at a rate of 1-2 °C per minute near the expected melting point.
-
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Diagram: Melting Point Determination Workflow
Caption: Step-by-step workflow for the determination of the melting point of a solid organic compound.
Determination of Solubility
The solubility of 2-Azabicyclo[2.2.1]heptan-3-one in various solvents provides insights into its polarity and potential for use in different reaction conditions and formulations.
Protocol:
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, methanol, ethanol, dichloromethane, and hexane.
-
Procedure:
-
To a small test tube, add approximately 10-20 mg of 2-Azabicyclo[2.2.1]heptan-3-one.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously.
-
Observe for complete dissolution.
-
-
Classification: The solubility can be qualitatively classified as:
-
Soluble: Dissolves completely in less than 1 mL of solvent.
-
Slightly Soluble: Requires more than 1 mL of solvent for complete dissolution or dissolves partially.
-
Insoluble: Does not dissolve in a significant amount of solvent.
-
Synthesis and Purity Considerations
The most common synthetic route to 2-Azabicyclo[2.2.1]heptan-3-one is through the catalytic hydrogenation of its unsaturated precursor, (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam.[4] Vince Lactam itself is a crucial building block in the synthesis of several antiviral drugs, including Abacavir.[5][6]
Synthesis via Catalytic Hydrogenation of Vince Lactam
Reaction Scheme:
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one + H₂ --(Pd/C)--> (±)-2-Azabicyclo[2.2.1]heptan-3-one
Protocol:
-
Reaction Setup: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 2-Azabicyclo[2.2.1]heptan-3-one can be purified by recrystallization or column chromatography to obtain a high-purity product.
Applications in Drug Discovery and Medicinal Chemistry
The rigid 2-azabicyclo[2.2.1]heptane scaffold is of significant interest to medicinal chemists for several reasons:
-
Conformational Rigidity: The bicyclic structure reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.
-
Three-Dimensional Diversity: The scaffold provides a well-defined three-dimensional arrangement of substituents, allowing for the precise exploration of binding pockets in enzymes and receptors.
-
Novel Chemical Space: It represents a departure from the more common flat, aromatic structures often found in drug candidates, offering opportunities to access novel intellectual property and overcome challenges associated with "flatland" molecules.
A notable application of this scaffold is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[7] Derivatives of 2-azabicyclo[2.2.1]heptane have been designed and synthesized as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[7] The rigid bicyclic core helps to correctly position the pharmacophoric elements for optimal interaction with the enzyme's active site.
References
- Fischer, J., & Ganellin, C. R. (Eds.). (2006). Analogue-based drug discovery. John Wiley & Sons.
- Daluge, S. M., & Vince, R. (1978). A new class of carbocyclic nucleoside analogs. The synthesis of 9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)adenine, the carbocyclic analog of 3'-deoxyadenosine. The Journal of Organic Chemistry, 43(12), 2311–2314.
- Malpass, J. R., & Tweddle, N. J. (1977). Reaction of chlorosulphonyl isocyanate with non-conjugated dienes: a new route to azabicyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (8), 874-883.
- Balog, J. A., Fairfax, D. J., Martin, G. S., Salvati, M. E., & Xiao, H. Y. (2009). Tricycloundecane compounds useful as modulators of nuclear hormone receptor function. U.S.
- Vince, R., & Daluge, S. (1977). A new class of carbocyclic nucleoside analogs. The synthesis of 9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)guanine, the carbocyclic analog of 3'-deoxyguanosine. The Journal of Organic Chemistry, 42(25), 4202–4203.
- Wishka, D. G., Beagley, P., Lyon, J., et al. (2011). A concise synthesis of 6-oxa-3-azabicyclo[3.1.
- Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(25), 7802-7808.
- Trost, B. M., & Krische, M. J. (1998). Transition metal catalyzed allylic substitution.
- Grem, J. L., & Allegra, C. J. (1989). Metabolism of 5-fluorouracil in cultured human colon cancer cells. Cancer research, 49(24 Part 1), 6963-6968.
- Monteiro, M., & Matos, M. J. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
- Kisel, A. A., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(2), 242.
- Li, Z., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(23), 9955-9965.
- Wang, Y., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(14), e00632-18.
- Kisel, A. A., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(5), 1469.
- Maciejewska, G., et al. (2021). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.
- Nair, V., & Thomas, S. (2002). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). Tetrahedron, 58(42), 8569-8575.
- Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
- Hartwig, J. F. (2010). Regioselective Hydroarylations and Parallel Kinetic Resolution of Vince Lactam.
- Fülöp, F., & M-Hamvas, M. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.
- Kumar, A., et al. (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc, 2004(8), 28-36.
- Roesner, E., & Toste, F. D. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(13), 3342-3345.
- Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074.
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
PubChem. (n.d.). (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
Sources
- 1. 2-azabicyclo[2.2.1]heptan-3-one | 24647-29-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 2-Azabicyclo[2.2.1]heptan-3-one as a Premier Chiral Building Block in Modern Synthesis
Foreword: Unlocking Molecular Complexity with a Constrained Scaffold
In the landscape of synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the demand for enantiomerically pure compounds is relentless. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a paramount objective. Within the arsenal of chiral building blocks available to the modern chemist, the 2-azabicyclo[2.2.1]heptan-3-one scaffold and its unsaturated precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as the Vince Lactam), have emerged as exceptionally versatile and valuable synthons.[1] Their rigid, bicyclic framework provides a high degree of conformational constraint, which is instrumental in directing the stereochemical outcome of subsequent transformations and in pre-organizing molecular architecture to achieve desired biological activity.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures to provide a deeper understanding of the causality behind experimental choices. We will explore the synthesis and chiral resolution of these building blocks and delve into detailed, field-tested protocols for their application in the synthesis of complex molecular targets, most notably in the preparation of carbocyclic nucleoside analogues with potent antiviral activity.[1][2]
Part 1: Accessing the Chiral Scaffold - Synthesis and Resolution
The utility of any chiral building block is predicated on its accessibility in an enantiomerically pure form. The Vince Lactam, the unsaturated precursor to our target scaffold, is often the starting point.
Synthesis of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
The most common route to the racemic Vince Lactam is via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. One effective method involves the reaction of cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis.[3][4]
Protocol 1: Synthesis of Racemic Vince Lactam [3][4]
-
Step 1: Diels-Alder Reaction
-
To a solution of methanesulfonyl cyanide (1.0 eq) in dichloromethane, add a solution of freshly cracked cyclopentadiene (1.1 eq) in dichloromethane at -20 °C over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC.
-
-
Step 2: Hydrolysis
-
To the reaction mixture from Step 1, add acetic acid (2 volumes relative to the dichloromethane).
-
Rapidly add water and neutralize the mixture with 30% sodium hydroxide solution to a pH of approximately 8.
-
Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Chiral Resolution: The Gateway to Enantiopure Building Blocks
The separation of the racemic Vince Lactam into its constituent enantiomers is a critical step. Enzymatic kinetic resolution has proven to be a highly efficient and scalable method. This technique relies on the stereoselective hydrolysis of one enantiomer of the lactam by an enzyme, leaving the other enantiomer unreacted and thus enantiomerically enriched.[5][6]
The choice of enzyme is paramount. A (+)-γ-lactamase will selectively hydrolyze the (+)-enantiomer, leaving behind the desired (-)-enantiomer, which is a key precursor for antiviral drugs like Abacavir and Carbovir.[5][6] Conversely, a (-)-γ-lactamase can be employed to obtain the (+)-enantiomer.[7] Lipases have also been shown to effectively resolve the racemic lactam. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to ensure maximum enzyme activity and selectivity.
Protocol 2: Enzymatic Kinetic Resolution of (±)-Vince Lactam with a (-)-γ-Lactamase [7][8]
-
Materials:
-
Racemic Vince Lactam
-
Lyophilized cell-free extract containing (-)-γ-lactamase
-
50 mM Phosphate buffer (pH 7.5)
-
-
Procedure:
-
In a temperature-controlled vessel, dissolve racemic Vince Lactam in the phosphate buffer to a final concentration of 10 g/L.
-
Add the lyophilized (-)-γ-lactamase extract (e.g., 0.2 g/L).
-
Stir the mixture at 30°C.
-
Monitor the reaction progress by chiral HPLC until approximately 50% of the starting material is consumed.
-
Upon completion, extract the unreacted (+)-Vince Lactam from the aqueous medium using an organic solvent like ethyl acetate.
-
The aqueous layer contains the hydrolyzed product from the (-)-enantiomer. The organic extracts are combined, dried, and concentrated to yield enantiomerically enriched (+)-Vince Lactam.
-
Hydrogenation to 2-Azabicyclo[2.2.1]heptan-3-one
Once the desired enantiomer of the Vince Lactam is obtained, the double bond can be saturated via catalytic hydrogenation to yield the corresponding 2-azabicyclo[2.2.1]heptan-3-one.
Protocol 3: Hydrogenation of (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one [9]
-
Materials:
-
(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
10% Palladium on activated carbon (Pd/C)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in ethyl acetate.
-
Add 10% Pd/C (catalytic amount, e.g., 5% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at room temperature.
-
Stir the reaction for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the product, (+)-2-Azabicyclo[2.2.1]heptan-3-one, which is often of sufficient purity for subsequent steps.
-
Part 2: Applications in Synthesis - Building Complexity
The true power of 2-azabicyclo[2.2.1]heptan-3-one and its derivatives lies in their application as scaffolds for the synthesis of more complex molecules. Their rigid structure allows for highly stereocontrolled functionalization.
N-Functionalization
The nitrogen atom of the lactam can be readily functionalized through N-alkylation or N-acylation reactions, providing a handle for introducing diverse substituents.
Generalized Protocol 4: N-Alkylation of 2-Azabicyclo[2.2.1]heptan-3-one
-
Principle: The lactam nitrogen can be deprotonated with a suitable base to form an amidate, which then acts as a nucleophile to displace a leaving group on an electrophile. The choice of base and solvent is crucial to avoid side reactions.
-
Materials:
-
2-Azabicyclo[2.2.1]heptan-3-one
-
A strong, non-nucleophilic base (e.g., Sodium Hydride, Potassium bis(trimethylsilyl)amide)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Alkyl halide or other suitable electrophile
-
-
Procedure:
-
Dissolve the lactam in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add the base portion-wise and stir for 30-60 minutes at 0°C.
-
Add the electrophile dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
-
Carbonyl Group Transformations: Reduction to the Amine
The lactam carbonyl can be reduced to a methylene group, transforming the bicyclic lactam into a bicyclic amine. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation.[10]
Protocol 5: Reduction of 2-Azabicyclo[2.2.1]heptan-3-one to 2-Azabicyclo[2.2.1]heptane [10][11]
-
Safety Note: Lithium aluminum hydride reacts violently with water. All glassware and solvents must be scrupulously dried, and the reaction must be performed under an inert atmosphere.
-
Materials:
-
2-Azabicyclo[2.2.1]heptan-3-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ether or THF
-
-
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous ether or THF.
-
Cool the suspension to 0°C.
-
Add a solution of the lactam in the same anhydrous solvent dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench with extreme caution by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate until it becomes white.
-
Filter the mixture and wash the precipitate thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the bicyclic amine.
-
Part 3: Case Study - Synthesis of (+)-Carbovir
A prominent application of the Vince Lactam is in the synthesis of Carbovir, an important antiviral agent. The following is a condensed protocol for the synthesis of (+)-Carbovir from (+)-Vince Lactam.[8]
Protocol 6: Synthesis of (+)-Carbovir from (+)-Vince Lactam [8]
-
Step 1: N-Protection
-
Protect the nitrogen of (+)-Vince Lactam with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP.
-
-
Step 2: Ring Opening and Reduction
-
Open the lactam ring and reduce the resulting carboxylic acid. This can be achieved in a one-pot procedure using a reducing agent such as sodium borohydride in the presence of an acid.
-
-
Step 3: Introduction of the Purine Base
-
The resulting amino alcohol is then coupled with a protected purine base (e.g., 6-chloropurine) via a Mitsunobu reaction.
-
-
Step 4: Conversion to Guanine and Deprotection
-
The 6-chloro group is then converted to the amine of guanine, and all protecting groups are removed to yield (+)-Carbovir.
-
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for (±)-Vince Lactam
| Method | Enzyme/Reagent | Enantiomer Obtained | Typical Enantiomeric Excess (ee) | Reference |
| Enzymatic Hydrolysis | (+)-γ-Lactamase | (-)-Vince Lactam | >99% | [6] |
| Enzymatic Hydrolysis | (-)-γ-Lactamase | (+)-Vince Lactam | >99% | [7] |
| Enzymatic Hydrolysis | Lipase | (-)-Vince Lactam | >99% | [12] |
Visualizations
Caption: Workflow for the synthesis, resolution, and application of 2-azabicyclo[2.2.1]heptan-3-one.
Conclusion
The 2-azabicyclo[2.2.1]heptan-3-one scaffold represents a powerful tool in the hands of the synthetic chemist. Its rigid bicyclic nature, coupled with the ability to access it in high enantiopurity, makes it an ideal starting point for the construction of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional chiral building block, paving the way for future discoveries in medicine and beyond.
References
-
Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.4. [Link]
- Google Patents. (n.d.). WO2009007759A1 - Resolution process.
-
ResearchGate. (n.d.). Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Retrieved from [Link]
-
Wang, Y., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(13), e00511-17. [Link]
-
Scilit. (n.d.). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Retrieved from [Link]
-
Zheng, G., et al. (2014). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters, 24(20), 4849-4852. [Link]
-
Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]
-
ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Retrieved from [Link]
-
University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
ScienceDirect. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from [Link]
-
Thieme. (n.d.). S. Saito. Retrieved from [Link]
-
NSF Public Access Repository. (2020). Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
-
UCLA – Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
-
PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. Retrieved from [Link]
- Google Patents. (n.d.). CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
Sources
- 1. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 4. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Azabicyclo[2.2.1]heptan-3-one and its Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Scaffold
The rigid, bicyclic framework of 2-azabicyclo[2.2.1]heptan-3-one, commonly known as the Vince Lactam, represents a cornerstone in modern synthetic organic and medicinal chemistry.[1][2] This versatile chiral building block is a critical precursor in the synthesis of blockbuster antiviral drugs, most notably Carbovir and Abacavir.[2][3] Its conformational rigidity and densely functionalized core make it an ideal scaffold for creating novel therapeutic agents, from neuraminidase inhibitors to CNS-active compounds.[1][3]
The synthetic power of the Vince Lactam, particularly its unsaturated variant 2-azabicyclo[2.2.1]hept-5-en-3-one, is largely unlocked through transformations of its strained alkene bond.[3] Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this purpose, offering unparalleled efficiency, selectivity, and functional group tolerance to forge new carbon-carbon and carbon-nitrogen bonds.[4][5] These reactions empower researchers to precisely decorate the bicyclic core, generating libraries of complex molecules for drug discovery and development.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and mechanistic insights into the key palladium-catalyzed reactions of the 2-azabicyclo[2.2.1]heptane system.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies the palladium catalytic cycle, a sequence of fundamental steps that facilitate bond formation.[6] While variations exist, the canonical cycle for cross-coupling reactions proceeds through three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][7] Understanding this cycle is crucial for troubleshooting reactions and rationally selecting catalysts, ligands, and conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation : A main group organometallic reagent (e.g., organoboron, organotin) exchanges its organic group with the halide on the palladium center.[7]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the desired new bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The general Pd(0)/Pd(II) catalytic cycle for cross-coupling.
I. C-C Bond Formation: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of palladium catalysis, enabling the arylation or vinylation of alkenes.[4] In the context of the Vince Lactam scaffold, it provides a direct route to functionalize the cyclopentene ring, introducing aryl or heteroaryl moieties with high regio- and stereoselectivity.[8] This transformation is particularly valuable for synthesizing analogs of bioactive molecules like the alkaloid epibatidine.[9]
Application Note: Hydroarylation of N-Protected 2-Azabicyclo[2.2.1]hept-5-ene
The reaction proceeds via a Heck-type mechanism, often in the presence of a hydride source (like formic acid) to achieve a net hydroarylation, resulting in a saturated bicyclic system. The choice of ligand is critical; while phosphine ligands are common, ligands like triphenylarsine have proven effective in specific cases to control selectivity and yield.[9] The exo selectivity observed is a common feature in the chemistry of norbornene systems, where the incoming palladium complex coordinates to the less sterically hindered exo face of the alkene.
Protocol: Palladium-Catalyzed Hydroarylation of N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene
This protocol is adapted from methodologies developed for the synthesis of epibatidine analogues.[9]
Workflow Diagram
Caption: Experimental workflow for the Mizoroki-Heck hydroarylation.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylarsine [AsPh₃]
-
N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene (Substrate 3)
-
Aryl or Heteroaryl Iodide (e.g., 4-iodoanisole)
-
Triethylamine (Et₃N)
-
Formic Acid (HCOOH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Catalyst Pre-formation: To a dry, nitrogen-flushed flask, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 2.5 mol%) and AsPh₃ (33.7 mg, 0.11 mmol, 11 mol%).
-
Add anhydrous DMF (3 mL) and stir the solution under a nitrogen atmosphere at 65 °C for 15 minutes. The solution should turn from brown to a lighter yellow/orange, indicating the formation of the active catalyst complex.
-
Reaction Mixture: To the catalyst solution, add the N-benzoyl lactam substrate (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), triethylamine (488 µL, 3.5 mmol, 3.5 equiv), and formic acid (138 mg, 3.0 mmol, 3.0 equiv).
-
Reaction Execution: Stir the reaction mixture at 65-80 °C for 8-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: After cooling to room temperature, add ethyl acetate (EtOAc) and brine. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-benzoyl-5-exo-aryl-2-azabicyclo[2.2.1]heptane product.
| Substrate | Aryl Iodide | Product | Yield | Reference |
| N-Benzoyl Lactam | 4-Iodoanisole | N-Benzoyl-5-exo-(4-methoxyphenyl)-2-azabicyclo[2.2.1]heptane | High | [9] |
| N-Benzoyl Lactam | 2-Iodonaphthalene | N-Benzoyl-5-exo-(2-naphthyl)-2-azabicyclo[2.2.1]heptane | High | [9] |
| N-Benzoyl Lactam | 2-Chloro-5-iodopyridine | N-Benzoyl-5-exo-(2-chloro-5-pyridinyl)-2-azabicyclo[2.2.1]heptane | High | [9] |
II. C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary method for constructing C(sp²)-N bonds, forming aryl amines from aryl halides.[10][11] While not typically applied to the alkene of the Vince Lactam, it is a critical tool for functionalizing halogenated derivatives of the saturated 2-azabicyclo[2.2.1]heptane scaffold. This reaction is essential for creating molecules where the bicyclic core is directly attached to a nitrogen atom within a larger aromatic system.
Application Note: N-Arylation of 7-Azabicyclo[2.2.1]heptane Derivatives
The success of this reaction hinges on the ligand system used to support the palladium catalyst. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging reductive elimination step that forms the C-N bond.[11][12] The choice of base (e.g., NaOtBu, KOtBu) is also crucial for deprotonating the amine nucleophile and facilitating the catalytic cycle.
Protocol: Palladium/NHC-Catalyzed N-Arylation of 7-Azabicyclo[2.2.1]heptane
This is a general protocol adapted from literature procedures for the coupling of aryl halides with cyclic secondary amines using NHC ligands.[12]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
-
7-Azabicyclo[2.2.1]heptane
-
Aryl Bromide or Chloride (e.g., 4-chlorotoluene)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.01-0.02 mmol), IPr·HCl (0.02-0.04 mmol), and KOtBu (1.4 mmol) to a dry reaction vessel.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and the 7-azabicyclo[2.2.1]heptane (1.2 mmol, 1.2 equiv).
-
Add anhydrous dioxane (2-3 mL).
-
Reaction Execution: Seal the vessel and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Rinse the pad with additional EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the N-aryl-7-azabicyclo[2.2.1]heptane product.
| Amine | Aryl Halide | Ligand Type | Base | Typical Yield | Reference |
| 7-Azabicyclo[2.2.1]heptane | Aryl Chlorides | NHC (e.g., IPr) | KOtBu | Good to Excellent | [12] |
| 7-Azabicyclo[2.2.1]heptane | Aryl Bromides | NHC (e.g., IPr) | KOtBu | Excellent | [12] |
| Primary Amines | Heteroaryl Chlorides | Biaryl Phosphine (Josiphos) | NaOtBu | Good | [11] |
III. Expanding the Toolbox: Other Key Palladium-Catalyzed Transformations
The versatility of palladium catalysis extends beyond the Heck and Buchwald-Hartwig reactions, enabling the introduction of a wide array of functional groups onto the 2-azabicyclo[2.2.1]heptane framework.
Suzuki-Miyaura Coupling
This reaction couples an organoboron reagent with an organic halide or triflate and is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.[4][7] For the azabicycloheptane system, this is most applicable to halogenated derivatives, such as N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane, allowing for the introduction of aryl and pyridyl substituents at the 7-position.[13]
Sonogashira Coupling
The Sonogashira coupling introduces an alkyne moiety by reacting a terminal alkyne with an organic halide, co-catalyzed by palladium and copper.[14] This reaction is instrumental in creating enyne structures, which are valuable intermediates in natural product synthesis.[14] Recent advances have shown its use in powerful tandem Heck/Sonogashira reactions with cyclopentene derivatives to rapidly build complex, strained bridged-ring scaffolds.[15]
Palladium-Catalyzed 1,2-Aminoacyloxylation
This advanced transformation allows for the direct synthesis of complex, oxygenated 2-azabicyclo[2.2.1]heptanes from cyclopentenes.[16][17] The reaction proceeds efficiently across a broad range of substrates, installing both a nitrogen and an acyloxy group across the double bond in a single, highly controlled step. This provides rapid access to a library of densely functionalized bridged aza-bicyclic structures that would be difficult to obtain through other methods.[17][18]
Logical Relationship Diagram
Caption: Synthetic pathways from Vince Lactam using palladium catalysis.
References
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate.
- Role of palladium catalyst in cross-coupling reactions. (2025). Vertex AI Search.
- Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable.
- Vince lactam. Wikipedia.
- Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010).
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. (2024).
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023).
- Regioselective Hydroarylations and Parallel Kinetic Resolution of Vince Lactam. ResearchGate. (2015).
- Domino-Heck Reactions of Azabicyclic and Tricyclic Systems. PubMed Central.
- Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. ResearchGate. (2024).
- Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications (RSC Publishing).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. ResearchGate. (2024).
- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- Approaches to Syn-7-Substituted 2-Azanorbornanes as Potential Nicotinic Agonists; Synthesis of syn- and anti-Isoepibatidine. ACS Publications.
- A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
- Sonogashira coupling. Wikipedia.
- Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. PMC - NIH. (2024).
Sources
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. fiveable.me [fiveable.me]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. Epibatidine Alkaloid Chemistry: 5. Domino-Heck Reactions of Azabicyclic and Tricyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Palladium-Catalyzed N-Arylation of 2-Azabicyclo[2.2.1]heptan-3-one
Abstract
This document provides a comprehensive guide for the N-arylation of 2-azabicyclo[2.2.1]heptan-3-one, a critical transformation for the synthesis of novel chemical entities in pharmaceutical and materials science research. N-Aryl bicyclic lactams are privileged scaffolds found in numerous biologically active molecules.[1][2] This guide details a robust protocol based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad functional group tolerance.[3][4] We will explore the mechanistic underpinnings of the reaction, offer insights into parameter optimization, provide a detailed step-by-step experimental procedure, and suggest troubleshooting strategies to ensure successful execution.
Introduction: The Significance of N-Aryl Bicyclic Lactams
The 2-azabicyclo[2.2.1]heptan-3-one core is a rigid, strained lactam that serves as a valuable building block in synthetic chemistry.[1] Its N-arylated derivatives are of particular interest to medicinal chemists due to their unique three-dimensional structure, which can effectively probe the binding pockets of biological targets. Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution or Ullmann condensation, often require harsh conditions and have a limited substrate scope.[4][5][6] The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized this field, enabling the facile synthesis of aryl amines and amides under significantly milder conditions.[3][7] This protocol leverages these advances to provide a reliable pathway to N-aryl-2-azabicyclo[2.2.1]heptan-3-ones.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig N-arylation of an amide (lactam) proceeds through a well-established catalytic cycle.[3][8][9] The cycle is a sequence of fundamental organometallic steps: generation of the active catalyst, oxidative addition, ligand exchange/deprotonation, and reductive elimination.
The general catalytic cycle involves:
-
Activation: A Pd(II) precatalyst is reduced in situ to the active L-Pd(0) species, or a Pd(0) source is used directly. Modern, well-defined precatalysts are often preferred as they form the active catalyst rapidly and efficiently upon exposure to a base.[8]
-
Oxidative Addition: The electron-rich L-Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[8]
-
Ligand Exchange & Deprotonation: The lactam displaces the halide from the palladium center. A base then deprotonates the coordinated lactam to form a palladium-amido complex. This step is often crucial and can be influenced by the steric and electronic properties of the ligand.[9]
-
Reductive Elimination: This is the final, product-forming step. The N-aryl lactam is formed by creating a C-N bond, and the L-Pd(0) catalyst is regenerated, allowing the cycle to continue.[3][8]
Optimizing Reaction Parameters: A Scientist's Guide
The success of the N-arylation is highly dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Options | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or modern precatalysts (e.g., G3/G4 Palladacycles) | Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) state, which can sometimes lead to higher catalyst loading requirements.[8] Pd₂(dba)₃ is a stable Pd(0) source. Precatalysts are highly recommended as they provide a direct, efficient route to the active L-Pd(0) species, often leading to more reproducible results and lower catalyst loadings.[8] |
| Ligand | Bulky Monodentate: XPhos, RuPhos, BrettPhos Bidentate: BINAP, Xantphos N-Heterocyclic Carbenes (NHCs): IPr, SIPr | The ligand is arguably the most critical variable. It stabilizes the palladium catalyst, prevents decomposition, and critically influences the rates of oxidative addition and reductive elimination. For sterically hindered or electron-poor amides, bulky, electron-rich phosphine ligands (e.g., XPhos) or NHCs are often superior.[9][10] NHC-based systems have shown excellent efficacy for the N-arylation of related azabicyclo[2.2.1]heptane systems.[10] |
| Base | Strong: NaOtBu, KOtBu, LHMDS Weak: K₃PO₄, Cs₂CO₃ | The base's primary role is to deprotonate the lactam, forming the nucleophilic amidate. Strong, non-nucleophilic bases like NaOtBu are highly effective and often accelerate the reaction. However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher reaction temperatures.[8] |
| Solvent | Toluene, Dioxane, THF, CPME | The solvent must be anhydrous and capable of solubilizing all reaction components at the desired temperature. Toluene and dioxane are the most common choices due to their high boiling points and relatively low coordinating ability.[8] THF can be used for lower-temperature reactions. |
Detailed Experimental Protocol
This protocol describes the N-arylation of 2-azabicyclo[2.2.1]heptan-3-one with 4-bromotoluene as a representative example.
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Palladium compounds, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
All solvents are flammable. Keep away from ignition sources.
-
The reaction should be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst and base are sensitive to air and moisture.
Reagents and Equipment:
-
2-Azabicyclo[2.2.1]heptan-3-one (1.0 mmol, 111.1 mg)
-
4-Bromotoluene (1.2 mmol, 1.2 equiv., 205.2 mg)
-
XPhos Pd G3 (0.02 mmol, 2 mol%, 16.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv., 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (N₂ or Ar), syringes, and needles
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: In the flask, quickly add 2-azabicyclo[2.2.1]heptan-3-one (111.1 mg), XPhos Pd G3 (16.9 mg), and sodium tert-butoxide (134.5 mg).
-
Inerting: Seal the flask, and carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Substrate Addition: Add anhydrous toluene (5 mL) via syringe, followed by 4-bromotoluene (205.2 mg) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-(4-tolyl)-2-azabicyclo[2.2.1]heptan-3-one.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Poor quality base or solvent.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere. Use a fresh bottle of catalyst or a glovebox for setup.2. Use freshly opened, anhydrous solvent and a newly purchased, high-purity base.3. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water.2. Ligand/catalyst decomposition. | 1. Ensure all reagents and solvents are scrupulously dry.2. Screen alternative ligands (e.g., RuPhos, BrettPhos) or use a different precatalyst. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation over time. | 1. Extend the reaction time.2. Add a second, small portion of the catalyst (e.g., 0.5 mol%) after 6-8 hours. |
Conclusion
The Buchwald-Hartwig amination provides a powerful and versatile strategy for the N-arylation of 2-azabicyclo[2.2.1]heptan-3-one. By carefully selecting the catalyst system and maintaining rigorous anhydrous and anaerobic conditions, researchers can efficiently access a diverse library of N-aryl bicyclic lactams. The protocol detailed herein serves as a robust starting point, which can be further optimized for different aryl halides and functionalized substrates, thereby accelerating discovery in drug development and materials science.
References
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings.WuXi AppTec.
- 2-Azabicyclo[2.2.1]heptan-3-one synthesis.ChemicalBook.
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.Syracuse University Surface.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Ullmann condens
- A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.BenchChem.
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal.
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.PubMed.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications.Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. surface.syr.edu [surface.syr.edu]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
An Application Note for the Large-Scale Synthesis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Introduction: The Significance of a Chiral Scaffold
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one is a conformationally constrained, chiral bicyclic lactam. Its rigid structure and defined stereochemistry make it a highly valuable building block in medicinal chemistry and drug development. This compound is a saturated analog of the renowned Vince Lactam, formally known as 2-azabicyclo[2.2.1]hept-5-en-3-one[1][2]. The unsaturated Vince Lactam is a critical precursor in the synthesis of blockbuster antiviral drugs, most notably carbocyclic nucleoside analogues like Abacavir, which is used in the treatment of HIV[2][3]. The hydrogenation of the enantiopure Vince Lactam to its saturated counterpart, the topic of this guide, provides access to a different, yet equally valuable, chemical space for the development of novel therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes[4].
The industrial-scale production of enantiomerically pure compounds presents significant challenges. Direct asymmetric synthesis can be complex and costly, while classical resolution with chiral resolving agents often requires multiple recrystallizations and stoichiometric use of expensive reagents. This application note details a robust, scalable, and economically viable strategy for the synthesis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, leveraging a chemoenzymatic approach that combines a classical organic reaction with a highly selective enzymatic kinetic resolution.
Strategic Rationale: A Chemoenzymatic Pathway
For the large-scale synthesis of a chiral molecule, the ideal pathway must be efficient, cost-effective, and environmentally benign. The chosen strategy for producing (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one involves three main stages, as outlined below.
Caption: Overall synthetic workflow for (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one.
This chemoenzymatic approach is selected for its superior efficiency and scalability. The key advantages are:
-
Expertise & Experience: The initial Diels-Alder reaction to form the racemic lactam is a well-established and high-yielding process. The subsequent enzymatic kinetic resolution is the cornerstone of this strategy. It circumvents the need for chiral auxiliaries or expensive asymmetric catalysts. Enzymes like γ-lactamase operate under mild aqueous conditions, offering exceptional enantioselectivity (E > 200 is often achievable) that is difficult to match with conventional chemical methods[3]. This step selectively hydrolyzes the undesired (-)-enantiomer, leaving the desired (+)-enantiomer intact and with high enantiomeric purity[3][5].
-
Trustworthiness: Each stage of the process includes robust in-process controls (IPCs) and characterization methods to ensure the quality and purity of intermediates and the final product. The final hydrogenation step is a reliable and clean transformation, utilizing a heterogeneous catalyst (Palladium on carbon) that can be easily removed by filtration, simplifying purification on a large scale[4].
Part 1: Synthesis of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
The synthesis begins with the construction of the racemic bicyclic core structure. The hetero-Diels-Alder reaction between freshly cracked cyclopentadiene and chlorosulfonyl isocyanate (CSI) is a highly efficient method for this purpose.
Protocol
-
Reaction Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is purged with nitrogen and cooled to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath).
-
Reagent Charging: The reactor is charged with anhydrous dichloromethane (DCM). Freshly cracked cyclopentadiene is then added.
-
Controlled Addition: A solution of chlorosulfonyl isocyanate (CSI) in DCM is added dropwise to the reactor via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is highly exothermic and strict temperature control is critical to prevent side reactions.
-
Reaction & Quench: After the addition is complete, the reaction mixture is stirred at -78 °C for 1-2 hours. The reaction is then quenched by carefully pouring it into a vigorously stirred biphasic mixture of aqueous sodium sulfite solution and ethyl acetate at 0 °C. This step reduces the intermediate N-chlorosulfonyl lactam.
-
Workup and Isolation: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude racemic Vince Lactam as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.
| Parameter | Specification |
| Cyclopentadiene | Freshly prepared by cracking dicyclopentadiene |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to -70 °C |
| Quenching Agent | Aqueous Sodium Sulfite |
| Typical Yield | 85-95% |
Table 1: Key parameters for the synthesis of racemic Vince Lactam.
Part 2: Enzymatic Kinetic Resolution
This is the key enantioselective step. A (+)-γ-lactamase enzyme is used to selectively hydrolyze the (-)-(1S,4R)-enantiomer of the Vince Lactam, leaving the desired (+)-(1R,4S)-enantiomer unreacted and therefore enriched.
Protocol
-
Bioreactor Setup: A pH-controlled bioreactor or jacketed reactor is charged with a phosphate buffer solution (e.g., 100 mM, pH 7.5) and heated to the optimal temperature for the enzyme (typically 30-40 °C).
-
Substrate Addition: The racemic Vince Lactam is added to the buffer. Due to its limited water solubility, a co-solvent like DMSO may be used, or the substrate can be added as a fine powder.
-
Enzyme Addition: The (+)-γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans, available commercially or as a whole-cell preparation) is added to initiate the reaction[3].
-
Reaction Monitoring: The reaction progress is monitored by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion, which theoretically provides the maximum yield (50%) of the desired enantiomer with the highest possible enantiomeric excess (ee). The pH will drop as the carboxylic acid is formed; a pH-stat system can be used to add a base (e.g., NaOH solution) to maintain the optimal pH and track the conversion.
-
Workup and Separation: Once ~50% conversion is reached, the reaction is stopped by adjusting the pH (e.g., to pH > 9). The unreacted (+)-(1R,4S)-Vince Lactam is extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane. The hydrolyzed product remains in the aqueous phase as a salt.
-
Isolation and Purification: The combined organic extracts containing the desired enantiomer are washed, dried, and concentrated under reduced pressure. The resulting solid is the enantiopure (+)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.
| Parameter | Typical Value | Rationale |
| Enzyme | (+)-γ-Lactamase | High enantioselectivity (E > 200) for the hydrolysis of the (-)-enantiomer[3]. |
| Substrate Conc. | 50-100 g/L | Balances reaction rate with substrate solubility and potential inhibition. |
| pH | 7.0 - 8.0 | Optimal pH range for lactamase activity and stability. |
| Temperature | 30 - 40 °C | Ensures good enzyme activity without causing denaturation. |
| Target Conversion | ~50% | Maximizes yield and enantiomeric excess of the remaining substrate. |
| Typical Yield | 40-48% (max 50%) | Reflects the kinetic resolution process. |
| Typical ee | >99% | A hallmark of an efficient enzymatic resolution. |
Table 2: Recommended parameters for the enzymatic kinetic resolution.
Part 3: Catalytic Hydrogenation to (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
The final step is the saturation of the carbon-carbon double bond in the enantiopure Vince Lactam. This is achieved via catalytic hydrogenation, which proceeds stereoselectively from the less hindered exo face of the bicyclic system, yielding the desired (1S,4R) product.
Protocol
-
Reactor Setup: A hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) is charged with the enantiopure (+)-(1R,4S)-Vince Lactam and a suitable solvent, typically ethanol or methanol[4].
-
Catalyst Addition: Palladium on activated carbon (10% Pd/C) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol%.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 40-60 PSI). The mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS to confirm the disappearance of the starting material.
-
Workup and Isolation: Upon completion, the reactor is depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
Final Product: The filtrate is concentrated under reduced pressure to yield the final product, (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one, as a white solid. Purity is typically high, and further purification may not be necessary.
Caption: Stereoselective hydrogenation of the Vince Lactam derivative.
Quality Control and Characterization
Rigorous analysis of the final product is essential to confirm its identity, purity, and stereochemical integrity.
| Test | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one. |
| Purity | HPLC, GC | ≥98% |
| Enantiomeric Purity | Chiral HPLC | ≥98% ee |
| Molecular Weight | Mass Spectrometry | [M+H]⁺ = 112.0757 (Calculated for C₆H₁₀NO⁺)[6] |
| Optical Rotation | Polarimetry | Specific rotation value consistent with literature reports for the (1S,4R) enantiomer. |
| Physical Appearance | Visual Inspection | White to off-white solid |
Table 3: Final product specifications and analytical methods.
Safety and Handling
-
Cyclopentadiene: Must be freshly prepared by cracking dicyclopentadiene, a process that should be conducted in a well-ventilated fume hood. It is volatile and flammable.
-
Chlorosulfonyl Isocyanate (CSI): Highly corrosive and moisture-sensitive. Handle with extreme care under an inert atmosphere using appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The hydrogenation should be performed in a dedicated, properly grounded reactor by trained personnel. The Pd/C catalyst can be pyrophoric, especially after use, and should be handled wet and not exposed to air when dry.
-
Solvents: Dichloromethane, ethyl acetate, and other organic solvents are flammable and/or toxic. All operations should be performed in well-ventilated areas.
References
- Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones.PubMed.
- Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam).ResearchGate.
- Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones.ResearchGate.
- Vince lactam.Wikipedia.
- Enzymatic preparation of (−)-γ-lactam for the synthesis of abacavir.ResearchGate.
- Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides.ResearchGate.
- Process for the preparation of optically active azabicyclo heptanone derivatives.Google Patents.
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.PubMed.
- (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one.PubChem.
- (1s,4r)-2-azabicyclo[2.2.1]heptan-3-one.PubChemLite.
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.ScienceDirect.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).National Center for Biotechnology Information.
Sources
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 6. PubChemLite - (1s,4r)-2-azabicyclo[2.2.1]heptan-3-one (C6H9NO) [pubchemlite.lcsb.uni.lu]
Synthetic Routes to Functionalized 2-Azabicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development. Its rigid framework allows for the precise spatial orientation of functional groups, making it a valuable template for the design of potent and selective ligands for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs).[1] The natural product epibatidine, a potent analgesic, features this core structure and has inspired the synthesis of numerous analogues in the quest for new therapeutics with improved safety profiles.[1][2]
This document provides a detailed guide to the key synthetic strategies for accessing functionalized 2-azabicyclo[2.2.1]heptane derivatives, complete with mechanistic insights, comparative data, and step-by-step protocols.
I. The Aza-Diels-Alder Reaction: A Cornerstone Strategy
The [4+2] cycloaddition between a diene and an imine dienophile, known as the aza-Diels-Alder reaction, is the most prevalent and versatile method for constructing the 2-azabicyclo[2.2.1]heptane core.[3] This approach offers excellent control over stereochemistry and allows for the introduction of diverse functionalities.
A. Intermolecular Aza-Diels-Alder Reactions
The reaction of cyclopentadiene with an appropriate imine is a common entry point to the 2-azabicyclo[2.2.1]hept-5-ene system. The reactivity of the imine is often enhanced by using electron-withdrawing groups on the nitrogen atom or by employing Lewis or Brønsted acid catalysis.[4]
A significant challenge in this reaction is controlling the endo/exo selectivity. Often, the exo isomer is the thermodynamically favored product and can be obtained with high selectivity, which is crucial for the synthesis of certain biologically active molecules like epibatidine analogues.[5]
Key Considerations for Aza-Diels-Alder Reactions:
-
Imine Generation: Imines can be generated in situ from an aldehyde and a primary amine. The choice of the amine component is critical for introducing desired functionalities and for directing stereochemistry in asymmetric variants.
-
Catalysis: Lewis acids such as Me₂AlCl and Brønsted acids like trifluoroacetic acid (TFA) can activate the imine towards cycloaddition, often leading to milder reaction conditions and improved yields.[5][6]
-
Stereocontrol: Asymmetric synthesis can be achieved by using chiral auxiliaries on the nitrogen or ester group of the imine, or by employing chiral catalysts.[6][7][8]
Protocol 1: Asymmetric Hetero-Diels-Alder Reaction for an Epibatidine Precursor[5]
This protocol describes the synthesis of a key intermediate for (-)-epibatidine, showcasing a highly exo-selective asymmetric hetero-Diels-Alder reaction.
Workflow Diagram:
Caption: Workflow for the asymmetric hetero-Diels-Alder reaction.
Step-by-Step Procedure:
-
Preparation of the Dienophile: The α,β-unsaturated acyl oxazolidinone (7) is synthesized with high E/Z selectivity (>20:1).
-
Preparation of the Azadiene: The bistriethylsilyloxy azadiene (8) is prepared from glutarimide by treatment with triethylsilyl triflate in the presence of triethylamine.
-
Diels-Alder Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated acyl oxazolidinone (7) in dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add dimethylaluminum chloride (Me₂AlCl, 2.2 equivalents) dropwise.
-
Add a solution of the bistriethylsilyloxy azadiene (8) in CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of aqueous ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the desired exo-adduct.
-
Quantitative Data Summary:
| Reactant/Product | Starting Material | Yield | Stereoselectivity | Reference |
| Dienophile (7) | 6-chloropyridine-3-carboxyaldehyde | 81% | E/Z > 20:1 | [5] |
| Azadiene (8) | Glutarimide | 90% | N/A | [5] |
| Diels-Alder Adduct | Dienophile (7) + Azadiene (8) | High | Highly exo-selective | [5] |
II. Intramolecular Cyclization Strategies
Intramolecular reactions provide an elegant way to construct the bicyclic system, often with high stereocontrol.
A. Intramolecular Cyclization of Epoxy Amines
An effective method for the synthesis of 2-azabicyclo[2.2.1]heptanes involves the intramolecular cyclization of cyclic γ-epoxy amines.[9] This can be achieved using a binary catalytic system.
Reaction Scheme:
Caption: Intramolecular cyclization of an epoxy amine.
Protocol 2: Catalytic Intramolecular Cyclization of a γ-Epoxy Amine[9]
This protocol outlines a general procedure for the synthesis of N-protected 2-azabicyclo[2.2.1]heptanes.
Step-by-Step Procedure:
-
To a solution of the cyclic γ-epoxy amine in a suitable solvent, add the aminotriphenolate Al(III) complex catalyst and a bromide salt (e.g., TBAB).
-
Stir the reaction mixture at the appropriate temperature for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup.
-
Purify the product by column chromatography.
Yields for Various N-Protecting Groups:
| N-Protecting Group | Yield | Reference |
| N-arylsulfonyl | 82-89% | [9] |
| N-heteroarylsulfonyl | 63% | [9] |
| N-alkylsulfonyl | 70-84% | [9] |
III. Ring Rearrangement and Skeletal Reorganization
Existing ring systems can be manipulated to form the 2-azabicyclo[2.2.1]heptane core. These methods often involve clever bond-forming and bond-breaking sequences.
A. Bromination-Induced Skeletal Rearrangement
A useful strategy involves the bromination of a 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene derivative.[1] This leads to a reactive tricyclic aziridinium salt, which can then undergo a skeletal rearrangement upon treatment with a hydride source to furnish a 7-functionalized 2-azabicyclo[2.2.1]heptane.
Logical Flow of the Rearrangement:
Caption: Bromination-induced skeletal rearrangement workflow.
This rearrangement is noteworthy because subsequent nucleophilic substitution at the C-7 position proceeds with retention of configuration, which is consistent with neighboring group participation by the bicyclic nitrogen's lone pair.[1]
IV. The Utility of Vince Lactam
2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a versatile building block in organic synthesis.[10][11] Its C=C double bond allows for a wide range of chemical transformations to produce functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives.[10] Vince lactam is a key precursor for the synthesis of important antiviral drugs like Carbovir and Abacavir.[11]
V. Conclusion
The synthesis of functionalized 2-azabicyclo[2.2.1]heptane derivatives is a rich and evolving field. The aza-Diels-Alder reaction remains the most robust and widely used method, with significant advances in asymmetric catalysis providing access to enantiomerically pure compounds. Intramolecular cyclizations and skeletal rearrangements offer alternative and elegant approaches to this important scaffold. The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery of new therapeutic agents based on this privileged structural motif.
References
-
Clayton, J. S., et al. (1998). Synthesis of (−)-Epibatidine. Organic Letters, 1(1), 103-106. [Link]
-
Chiou, W.-H., et al. (2002). Synthesis of (−)-epibatidine. RSC Advances. [Link]
-
Corey, E. J., et al. (1993). A Short and Efficient Enantioselective Synthesis of (+)-Epibatidine. Journal of the American Chemical Society, 115(19), 8871-8872. [Link]
-
Bai, D., et al. (1995). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 60(23), 7508-7513. [Link]
-
Wikipedia. (2023). Epibatidine. [Link]
-
Gagnon, A., et al. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(20), 5032-5035. [Link]
-
Sygnature Discovery. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions. [Link]
-
García-Mera, X., et al. (2011). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Brønsted acid catalyzed aza-Diels-Alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. Tetrahedron, 67(38), 7162-7172. [Link]
-
Al-dujaili, A. H. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. University of Reading. [Link]
-
Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]
-
O'Brien, P., et al. (2012). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications, 48(38), 4579-4581. [Link]
-
Pasternak, A., et al. (2007). Synthesis and biophysical studies of N2'-functionalized 2'-amino-alpha-L-LNA. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1403-1405. [Link]
-
Gmeiner, P., et al. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(16), 3345-3350. [Link]
-
ResearchGate. (n.d.). 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. [Link]
-
García-Mera, X., et al. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE. [Link]
-
Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkat USA. [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
Knight, D. W., et al. (2001). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Journal of the Chemical Society, Perkin Transactions 1, (21), 2864-2871. [Link]
-
ResearchGate. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. [Link]
-
Kozlov, N. G., et al. (1989). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isopropenylcyclohexene isomerization in the presence of HCOOH and H₂SO₄. Chemistry of Natural Compounds, 25(3), 312-317. [Link]
-
Francisco, C. G., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Arkivoc, 2010(3), 56-73. [Link]
-
Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]
-
ResearchGate. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. [Link]
-
Wojaczyńska, E., et al. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Molecules, 26(17), 5220. [Link]
Sources
- 1. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. Epibatidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FCUP - Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Bronsted acid catalyzed aza-Diels-Alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries [sigarra.up.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Azabicyclo[2.2.1]heptan-3-one in the Synthesis of Epibatidine Analogs: An Application Note for Drug Discovery
Introduction: The Enduring Legacy of Epibatidine and the Quest for Selective Nicotinic Acetylcholine Receptor Modulators
Epibatidine, a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, has captivated the fields of medicinal chemistry and pharmacology since its discovery.[1] Its profound analgesic properties, mediated through high-affinity binding to nicotinic acetylcholine receptors (nAChRs), opened new avenues for non-opioid pain management.[2] However, the therapeutic potential of epibatidine is severely hampered by its dose-limiting toxicity, a consequence of its non-selective interaction with various nAChR subtypes.[1] This has spurred extensive research into the design and synthesis of epibatidine analogs with improved selectivity and a more favorable therapeutic window.[1][3] Central to many of these synthetic endeavors is the versatile chiral building block, 2-azabicyclo[2.2.1]heptan-3-one, a derivative of the renowned Vince lactam. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-azabicyclo[2.2.1]heptan-3-one in the synthesis of novel epibatidine analogs, offering insights into synthetic protocols, mechanistic considerations, and the rationale behind experimental choices.
The Cornerstone Synthon: Enantioselective Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one from Vince Lactam
The journey to novel epibatidine analogs often commences with the enantiomerically pure 2-azabicyclo[2.2.1]heptan-3-one. This key intermediate is readily accessible from (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. The chirality of the final epibatidine analog is dictated by the stereochemistry of this bicyclic lactam, making its enantioselective preparation a critical step. Enzymatic kinetic resolution of racemic Vince lactam has emerged as a highly efficient and scalable method to obtain the desired enantiomers.[4]
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
This protocol outlines a general procedure for the enzymatic resolution of racemic Vince lactam using a lactamase. The choice of enzyme is crucial and may require screening to identify one with the desired enantioselectivity and activity.
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)
-
Phosphate buffer (e.g., pH 7.0)
-
Selected lactamase (e.g., from Pseudomonas solanacearum or a commercially available preparation)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in phosphate buffer. The concentration will depend on the specific enzyme's tolerance and activity.
-
Enzyme Addition: Add the lactamase to the suspension. The enzyme loading should be optimized for efficient conversion.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by a suitable analytical technique, such as chiral HPLC, to determine the enantiomeric excess (ee) of the unreacted lactam and the formation of the hydrolyzed product.
-
Work-up: Once the desired ee is achieved (typically >99% for the unreacted enantiomer), terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the unreacted lactam.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting enantiomerically enriched 2-azabicyclo[2.2.1]hept-5-en-3-one by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Enzymatic Resolution: This method is preferred over classical chemical resolution due to its high enantioselectivity, mild reaction conditions, and environmental friendliness.
-
Buffer and pH Control: Maintaining an optimal pH is critical for enzyme activity and stability.
-
Reaction Monitoring: Chiral HPLC is essential to accurately track the progress of the resolution and to determine the optimal reaction time to achieve high enantiomeric purity.
Protocol 2: Hydrogenation of Enantiopure 2-Azabicyclo[2.2.1]hept-5-en-3-one
The next step involves the saturation of the double bond in the enantiopure Vince lactam derivative to yield 2-azabicyclo[2.2.1]heptan-3-one.
Materials:
-
Enantiopure 2-azabicyclo[2.2.1]hept-5-en-3-one
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas supply
Procedure:
-
Reaction Setup: Dissolve the enantiopure 2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading is typically around 5-10 mol%.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-azabicyclo[2.2.1]heptan-3-one. This product is often of sufficient purity for the next step, or it can be further purified by recrystallization or chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of alkenes. Palladium on carbon is a robust and widely used catalyst for this transformation.
-
Solvent Choice: Methanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and can dissolve the substrate.
-
Celite Filtration: Celite is used to ensure the complete removal of the fine palladium catalyst from the reaction mixture, which is important for the purity of the product and to avoid catalyst poisoning in subsequent steps.
Constructing the Epibatidine Core: The Power of the Diels-Alder Reaction
A powerful and convergent strategy for the synthesis of the 2-azabicyclo[2.2.1]heptane core of epibatidine analogs involves the Diels-Alder reaction between an N-protected pyrrole and a suitable dienophile.[5] This approach allows for the rapid assembly of the bicyclic framework with good stereocontrol.
Caption: Diels-Alder approach to the 2-azabicyclo[2.2.1]heptane core.
Protocol 3: Diels-Alder Reaction of N-Boc-Pyrrole with Phenyl Vinyl Sulfone
This protocol describes a high-pressure Diels-Alder reaction to synthesize a key intermediate for epibatidine analogs.[6]
Materials:
-
N-Boc-pyrrole
-
Phenyl vinyl sulfone
-
High-pressure reaction vessel
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve N-Boc-pyrrole and phenyl vinyl sulfone in dichloromethane.
-
High-Pressure Reaction: Seal the vessel and subject it to high pressure (e.g., 10-15 kbar) at room temperature for a specified period (e.g., 24-48 hours).
-
Work-up: Carefully release the pressure and open the vessel. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 7-azabicyclo[2.2.1]hept-2-ene cycloadduct.
Causality Behind Experimental Choices:
-
High Pressure: The use of high pressure is often necessary to promote the Diels-Alder reaction with less reactive dienophiles and to improve the yield and stereoselectivity.
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a common protecting group for the pyrrole nitrogen. It activates the pyrrole for the Diels-Alder reaction and can be readily removed under acidic conditions.
-
Phenyl Vinyl Sulfone: This dienophile is effective in this reaction and the resulting sulfone group can be subsequently removed under reductive conditions.
Functionalization of the 2-Azabicyclo[2.2.1]heptane Core: Introducing the Pyridyl Moiety
With the 2-azabicyclo[2.2.1]heptane core in hand, the next crucial step is the introduction of the substituted pyridyl ring, a hallmark of the epibatidine structure. Various cross-coupling reactions are employed for this purpose.
Caption: General workflow for synthesizing epibatidine analogs.
Protocol 4: Synthesis of an Epibatidine Analog via Suzuki Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling reaction to introduce the pyridyl moiety.
Materials:
-
N-Protected 2-azabicyclo[2.2.1]hept-2-en-3-yl trifluoromethanesulfonate (prepared from the corresponding ketone)
-
(6-Chloropyridin-3-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the N-protected 2-azabicyclo[2.2.1]hept-2-en-3-yl trifluoromethanesulfonate, (6-chloropyridin-3-yl)boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
-
Deprotection: The N-protecting group (e.g., Boc) can be removed by treatment with an acid (e.g., trifluoroacetic acid in DCM) to yield the final epibatidine analog.
Causality Behind Experimental Choices:
-
Suzuki Coupling: This is a versatile and widely used cross-coupling reaction for the formation of C-C bonds, particularly for coupling aryl or vinyl halides/triflates with boronic acids. It is known for its tolerance to a wide range of functional groups.
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency of the coupling reaction and may require optimization for specific substrates.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the degradation of the palladium catalyst.
Comparative Analysis of Epibatidine Analogs
The primary goal of synthesizing epibatidine analogs is to modulate their pharmacological profile, particularly their selectivity for different nAChR subtypes. The following table summarizes the binding affinities of selected epibatidine analogs synthesized using the 2-azabicyclo[2.2.1]heptane framework.
| Analog | Modification from Epibatidine | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | Reference |
| Epibatidine | - | 0.02 - 0.2 | 100 - 500 | [3][7] |
| Deschloroepibatidine | Removal of chlorine from pyridyl ring | 0.01 - 0.1 | >1000 | [6] |
| 2'-Fluoro-deschloroepibatidine | Chlorine replaced with fluorine | 0.03 | >10000 | [3] |
| Isoepiboxidine | Pyridyl ring replaced with isoxazole | 1.2 | 1500 | [8] |
| Pyridazine Analog | Pyridyl ring replaced with pyridazine | 0.3 | 200 | [9] |
Note: Ki values can vary depending on the specific assay conditions and radioligand used.
Conclusion and Future Directions
The 2-azabicyclo[2.2.1]heptan-3-one scaffold has proven to be an exceptionally valuable and versatile starting point for the synthesis of a diverse range of epibatidine analogs. The synthetic strategies outlined in this application note, from the enantioselective preparation of the bicyclic lactam to its elaboration into complex analogs, provide a robust toolkit for medicinal chemists. The ability to systematically modify the structure of epibatidine has led to the discovery of analogs with significantly improved selectivity for specific nAChR subtypes, thereby reducing toxicity and opening up new therapeutic possibilities for a range of neurological disorders. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of novel functionalizations of the 2-azabicyclo[2.2.1]heptane core, and the in-depth pharmacological characterization of new analogs to identify promising drug candidates.
References
- Wei, Z.-L., Xiao, Y., George, C., Kellar, K. J., & Kozikowski, A. P. (2002). Functionalization of the alicyclic skeleton of epibatidine: synthesis and nicotinic acetylcholine receptor binding affinities of epibatidine analogues. Organic & Biomolecular Chemistry, 1(15), 2697-2704.
- Gualtieri, F., Dei, S., Manetti, D., Romanelli, M. N., & Teodori, E. (2002). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. ARKIVOC, 2002(11), 25-37.
- Carroll, F. I., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(17), 7834-7843.
- Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. University of Leicester.
- Scheeren, J. R., et al. (1998). Synthesis and Structure-Activity Data of Some New Epibatidine Analogues. Bioorganic & Medicinal Chemistry Letters, 8(21), 2943-2948.
- Wei, Z.-L., et al. (n.d.).
- Clayton, J. R., et al. (2000). Synthesis of epibatidine isomers: endo-5- and 6-(6′-chloro-3′-pyridyl-2-azabicyclo[2.2.1]heptanes. Bioorganic & Medicinal Chemistry Letters, 10(23), 2673-2676.
- Murray, A. T., et al. (2017). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. European Journal of Organic Chemistry, 2017(1), 138-148.
- Wojaczyńska, E., & Wojaczyński, J. (2015). Chiral 2-azanorbornanes: preparation and application in stereoselective synthesis and for biomimetic studies. Organic & Biomolecular Chemistry, 13(16), 4670-4687.
- Bai, D., Xu, R., Chu, G., & Zhu, X. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4600-4605.
- Various Authors. (n.d.). Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system.
- Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (−)-Epibatidine. Organic Letters, 3(19), 3009-3012.
- Dehmlow, E. V., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine. Journal of Medicinal Chemistry, 44(3), 386-394.
- Chmielewski, M., et al. (2013). Synthesis and Fungistatic Activity of Bicyclic Lactones and Lactams against Botrytis cinerea, Penicillium citrinum, and Aspergillus glaucus. Journal of Agricultural and Food Chemistry, 61(43), 10323-10331.
- Fletcher, S. R., et al. (2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328-5334.
- Gotor-Fernández, V., et al. (2016). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives.
- Zheng, G., et al. (2016). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. Applied Microbiology and Biotechnology, 100(19), 8379-8389.
- Schering Aktiengesellschaft. (1983). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
-
University of Bristol. (n.d.). Synthesis. Retrieved from [Link]
- Carroll, F. I. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. The AAPS Journal, 16(1), 1-16.
- Chiou, W.-H., & Chiang, Y.-K. (2014). Synthesis of (−)-epibatidine. RSC Advances, 4(22), 11444-11446.
- Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic letters, 3(19), 3009–3012.
- Allen, C. C. R., et al. (2012). Chemoenzymatic formal synthesis of (-)- and (+)-epibatidine. Organic & Biomolecular Chemistry, 10(14), 2774-2779.
Sources
- 1. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Enzymatic Kinetic Resolution of Racemic 2-Azabicyclo[2.2.1]heptan-3-one
Abstract
This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 2-azabicyclo[2.2.1]heptan-3-one, a pivotal chiral building block in modern medicinal chemistry. Enantiomerically pure bicyclic lactams are critical precursors for synthesizing a range of carbocyclic nucleoside analogues, including potent antiviral agents.[1][2] Traditional chemical resolution methods can be cumbersome and inefficient. Biocatalytic strategies, particularly using hydrolases like lactamases or lipases, offer an elegant, highly selective, and environmentally benign alternative.[3][4] This application note details the underlying principles of EKR for this substrate, provides validated, step-by-step protocols for both the enzymatic reaction and the subsequent chiral analysis, and offers expert insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of Chiral 2-Azabicyclo[2.2.1]heptan-3-one
The rigid, bicyclic scaffold of 2-azabicyclo[2.2.1]heptan-3-one has garnered significant attention in the pharmaceutical industry. Its unique conformational constraints make it an invaluable synthon for designing molecules with precise three-dimensional orientations, a key factor in achieving high-affinity interactions with biological targets.[5][6] The enantiomers of this lactam serve as precursors to blockbuster antiviral drugs, most notably carbocyclic nucleosides like Abacavir, which is used to treat HIV.[2][3]
The core challenge lies in accessing the single, optically pure enantiomers required for therapeutic applications. Synthesizing the racemic mixture is straightforward, but separating the enantiomers is non-trivial. Enzymatic Kinetic Resolution (EKR) presents a superior solution by leveraging the exquisite stereoselectivity of enzymes. In this process, an enzyme selectively catalyzes the transformation (typically hydrolysis) of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of two valuable, enantiomerically enriched compounds—the unreacted lactam and the hydrolyzed amino acid—from a single reaction.[3]
Principle of the Method: Enantioselective Lactam Hydrolysis
The enzymatic resolution of racemic 2-azabicyclo[2.2.1]heptan-3-one is based on the principle of kinetic resolution. An enzyme, typically a γ-lactamase or a lipase with promiscuous lactamase activity, recognizes and binds preferentially to one enantiomer of the lactam due to steric and electronic complementarity within its active site.[1][4] This selective binding leads to the rapid hydrolysis of the amide bond in the preferred enantiomer, converting it to the corresponding cis-γ-amino acid. The other enantiomer is a poor substrate for the enzyme and remains largely unreacted in its lactam form.
The process can be illustrated as follows:
(±)-2-Azabicyclo[2.2.1]heptan-3-one + H₂O --(Enzyme)--> (-)-2-Azabicyclo[2.2.1]heptan-3-one + (+)-cis-4-Aminocyclopentan-1-carboxylic acid
The reaction is ideally terminated at or near 50% conversion. At this point, the theoretical maximum enantiomeric excess (ee) for both the remaining substrate and the newly formed product can be achieved. The efficiency of the resolution is quantified by the Enantiomeric Ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an industrially viable process.[3]
Overall Experimental Workflow
The successful execution of this enzymatic resolution involves a multi-stage process, from initial enzyme selection to the final analysis of chiral purity. The logical flow is designed to ensure reproducibility and high-quality outcomes.
Caption: Workflow for the Enzymatic Resolution of 2-Azabicyclo[2.2.1]heptan-3-one.
Part I: Protocol for Enzymatic Resolution
This section provides a detailed methodology for performing the enzymatic resolution. Prudent experimental practice, including the use of appropriate controls, is essential.
Materials and Reagents
-
Substrate: Racemic 2-azabicyclo[2.2.1]heptan-3-one
-
Enzymes: A selection of hydrolases for screening. Recommended starting points include:
-
Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0-8.0). The optimal pH should be confirmed during screening.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH) for pH-stat titration.
-
Solvents: Ethyl acetate, Dichloromethane, n-Hexane, Isopropanol (HPLC grade).
-
Acids/Bases: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH) for work-up.
-
Equipment: pH-stat or autotitrator, temperature-controlled reaction vessel, magnetic stirrer, rotary evaporator, separatory funnel.
Step 1: Enzyme Screening Protocol (Small Scale)
Causality: It is highly improbable that the first enzyme selected will be optimal. Screening is a critical, resource-saving step to identify the biocatalyst with the highest enantioselectivity (E-value) and reasonable activity under practical conditions.
-
Preparation: Prepare individual 10 mL solutions of the racemic lactam (e.g., 10 mg/mL) in 0.1 M phosphate buffer (pH 7.5) in separate vials.
-
Enzyme Addition: To each vial, add a small amount of a different enzyme (e.g., 5-10 mg of lyophilized powder or immobilized enzyme). Include a "no-enzyme" control to check for background hydrolysis.
-
Reaction: Stir the vials at a controlled temperature (e.g., 30°C) for a set period (e.g., 24 hours).
-
Sampling & Quenching: After 24 hours, take a 0.5 mL aliquot from each vial. Quench the reaction by adding an equal volume of acetonitrile or by basifying with 1 M NaOH followed by extraction with ethyl acetate.
-
Analysis: Analyze the organic extract by chiral HPLC (see Part II) to determine the conversion percentage and the enantiomeric excess (ee) of the remaining lactam.
-
Selection: Choose the enzyme that provides a conversion closest to 50% with the highest possible ee for the unreacted substrate. Calculate the E-value to quantify selectivity.
Step 2: Preparative-Scale Resolution Protocol
Trustworthiness: This protocol incorporates real-time monitoring via a pH-stat, a self-validating system. As the lactam is hydrolyzed to a carboxylic acid, the pH of the unbuffered solution drops. The rate of base addition required to maintain a constant pH is directly proportional to the reaction rate.
-
Setup: In a temperature-controlled reaction vessel, suspend racemic 2-azabicyclo[2.2.1]heptan-3-one (e.g., 5.0 g) in deionized water (e.g., 250 mL).
-
pH Adjustment: Calibrate a pH electrode and place it in the suspension. Set the pH-stat to maintain a pH of 7.5 (or the optimum determined from screening) using 0.1 M NaOH as the titrant.
-
Enzyme Addition: Once the temperature has stabilized (e.g., 30°C) and the pH is constant, add the optimal enzyme selected from the screening phase (e.g., 500 mg of immobilized CAL-B).
-
Reaction Monitoring: The reaction commences upon enzyme addition. The pH-stat will automatically add NaOH to neutralize the amino acid being formed. The reaction progress is monitored by the volume of NaOH consumed. The reaction is complete (at ~50% conversion) when the volume of titrant added equals 0.5 molar equivalents relative to the starting lactam.
-
Termination: Once ~50% conversion is reached, terminate the reaction by filtering off the immobilized enzyme. If using a soluble enzyme, the reaction can be stopped during the work-up.
Step 3: Work-up and Product Isolation
Causality: The separation of the acidic product from the neutral unreacted lactam is efficiently achieved by pH-controlled liquid-liquid extraction.
-
Lactam Extraction: Adjust the pH of the aqueous reaction mixture to >10 with 1 M NaOH. This ensures the amino acid is in its carboxylate salt form and remains in the aqueous phase. Extract the aqueous layer thoroughly with ethyl acetate or dichloromethane (e.g., 3 x 100 mL) to recover the unreacted, enantiomerically enriched lactam.
-
Lactam Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the solid, enantiomerically enriched lactam (e.g., (-)-enantiomer).
-
Amino Acid Isolation: Cool the remaining aqueous layer in an ice bath and acidify to the isoelectric point of the amino acid (typically pH ~3-4) with 1 M HCl. The amino acid product may precipitate.
-
Product Recovery: If a precipitate forms, collect it by filtration. If not, saturate the aqueous layer with NaCl and extract with a suitable solvent, or use ion-exchange chromatography for purification to yield the enantiomerically enriched amino acid (e.g., (+)-enantiomer).
Part II: Analytical Protocol for Chiral Purity Determination
Trustworthiness: A validated analytical method is the cornerstone of any resolution protocol. This chiral HPLC method provides baseline separation of the enantiomers, allowing for accurate and reproducible quantification of enantiomeric excess.[8][9]
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase.[8]
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample (from the work-up fractions) in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis:
-
Identify the two peaks corresponding to the (+) and (-) enantiomers of the lactam.
-
Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2): ee% = |(A1 - A2) / (A1 + A2)| * 100
-
The conversion (c) can be determined by comparing the initial amount of racemate with the amount of recovered lactam, or by using an internal standard in the HPLC analysis.
-
Data Interpretation & Expected Results
The success of the resolution is determined by both the conversion and the enantiomeric excess of the products. The following table summarizes representative data that can be expected from a successful experiment.
| Enzyme Source | Selectivity (E-value) | Conversion (%) | Substrate ee% | Product ee% | Reference |
| Rhodococcus globerulus Amidase | >200 | ~50 | >99 | >99 | [3] |
| Pseudomonas putida CIH | >200 | ~50 | >99 | >99 | [3] |
| Immobilized C. antarctica Lipase B | High | ~50 | >98 | >98 | [7] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. 2. Sub-optimal reaction conditions (pH, temp). 3. Enzyme inhibition by impurities. | 1. Use a fresh batch of enzyme; perform an activity assay. 2. Re-run the enzyme screening, varying pH and temperature. 3. Ensure high purity of the starting substrate. |
| Low Enantioselectivity (Low ee%) | 1. The chosen enzyme is not selective for the substrate. 2. Reaction has proceeded far beyond 50% conversion. 3. Racemization of substrate or product under reaction conditions. | 1. Screen a wider variety of enzymes (different lipases/lactamases). 2. Monitor the reaction closely and stop it at 48-52% conversion. 3. Check the stability of the substrate and product at the reaction pH and temperature. |
| Poor Separation During Work-up | 1. Incorrect pH during extraction. 2. Emulsion formation. | 1. Use a calibrated pH meter to ensure pH is >10 for lactam extraction and accurately adjusted for amino acid precipitation. 2. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. |
| Poor HPLC Peak Resolution | 1. Incorrect mobile phase composition. 2. Column degradation. 3. Inappropriate chiral stationary phase. | 1. Prepare fresh mobile phase; slightly adjust the isopropanol percentage. 2. Flush the column or try a new one. 3. Confirm the selected column is appropriate for this class of compounds. |
Conclusion
The enzymatic kinetic resolution of 2-azabicyclo[2.2.1]heptan-3-one is a powerful and scalable method for producing enantiomerically pure synthons essential for pharmaceutical development. By carefully selecting a highly enantioselective enzyme and optimizing reaction and work-up conditions, researchers can reliably access both enantiomers of this valuable lactam in high optical purity. The protocols and insights provided in this guide offer a robust framework for implementing this biocatalytic strategy, accelerating the development of novel chiral therapeutics.
References
-
Title: Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review.[1] Source: PubMed Central URL: [Link]
-
Title: HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase.[8] Source: ResearchGate URL: [Link]
-
Title: An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.[5] Source: ScienceDirect URL: [Link]
-
Title: Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.[2] Source: PubMed URL: [Link]
-
Title: 2-Azabicyclo[2.2.1]heptan-3-one | 24647-29-8.[6] Source: LookChem URL: [Link]
-
Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides.[10] Source: ResearchGate URL: [Link]
-
Title: Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives.[3] Source: ResearchGate URL: [Link]
-
Title: A Validated Chiral LC Method for the Enantiomeric Separation of Galantamine.[9] Source: ResearchGate URL: [Link]
-
Title: Resolution process - WO2009007759A1.[4] Source: Google Patents URL:
-
Title: 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics.[11] Source: ACS Publications URL: [Link]
Sources
- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Cas 24647-29-8,2-Azabicyclo[2.2.1]heptan-3-one | lookchem [lookchem.com]
- 7. Buy 2-Azabicyclo[2.2.1]hept-5-en-3-one | 49805-30-3 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one
Introduction: Welcome to the technical support guide for the synthesis of 2-Azabicyclo[2.2.1]heptan-3-one. This bicyclic lactam is a crucial building block in medicinal chemistry, notably as a constrained proline analogue and a precursor for various pharmacologically active agents.[1][2] Its synthesis, while well-established, presents several challenges where yield and purity can be compromised. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting and validated protocols to improve experimental outcomes.
The most prevalent and reliable route to 2-Azabicyclo[2.2.1]heptan-3-one involves the catalytic hydrogenation of its unsaturated precursor, (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam.[3][4] This document will focus primarily on optimizing this critical reduction step and addressing issues related to the synthesis and purity of the final product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my yield of 2-Azabicyclo[2.2.1]heptan-3-one consistently low after hydrogenation of Vince Lactam?
Answer: Consistently low yields in this catalytic hydrogenation are typically traced back to three primary factors: catalyst activity, hydrogen availability, and reaction conditions.
-
Catalyst Inactivation or Insufficient Loading: The palladium on carbon (Pd/C) catalyst is the cornerstone of this reaction.[3] Its activity can be compromised by impurities in the starting material or solvent. Residual sulfur-containing compounds or other catalyst poisons, even at trace levels, can dramatically reduce its efficacy.
-
Causality: Palladium's catalytic activity relies on its ability to adsorb both hydrogen and the alkene onto its surface. Poisons irreversibly bind to these active sites, preventing the catalytic cycle from proceeding.
-
Solution:
-
Purify the Starting Material: Ensure the Vince Lactam is of high purity. Recrystallization or column chromatography may be necessary if impurities are suspected.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents like ethyl acetate or ethanol.
-
Increase Catalyst Loading: While the standard is often 5-10 mol% of Pd/C, a low yield might be improved by incrementally increasing the loading. However, this should be a secondary option after ensuring purity. A typical procedure uses about 0.5 g of 10% Pd/C for 10.3 g of Vince Lactam.[3]
-
-
-
Inefficient Hydrogen Delivery: The reaction requires intimate contact between the substrate, the catalyst, and molecular hydrogen.
-
Causality: The reduction of the double bond is a surface-mediated reaction. If hydrogen is not efficiently dissolved in the solvent or if the mixture is not agitated sufficiently, the reaction rate will be slow, leading to incomplete conversion and lower yields upon workup.
-
Solution:
-
Ensure a Leak-Free System: Use a well-sealed hydrogenation apparatus to maintain positive hydrogen pressure.
-
Optimize Agitation: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid mass transfer.
-
Purge the System: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can be a safety hazard and potentially affect the catalyst.
-
-
-
Suboptimal Reaction Time or Temperature: Hydrogenation of Vince Lactam is typically conducted at room temperature.[3]
-
Causality: While higher temperatures can increase reaction rates, they can also promote side reactions or catalyst degradation. Insufficient reaction time will lead to incomplete conversion.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or hydrogen uptake. A typical reaction may take 24 hours to reach completion.[3] If the reaction stalls, consider preparing a fresh batch of catalyst.
-
Question 2: My hydrogenation reaction stalls and never reaches completion, even after 24 hours. What should I do?
Answer: A stalled reaction is a clear sign of catalyst deactivation or a fundamental issue with the reaction setup.
-
Causality: The most common cause is catalyst poisoning, as discussed above. Another possibility is that the catalyst has become physically "caked" or poorly suspended, limiting its surface area.
-
Solution Workflow:
-
Check for Leaks: First, re-verify that your apparatus is maintaining hydrogen pressure.
-
Improve Agitation: Increase the stirring rate to ensure the catalyst is well-suspended.
-
"Spike" with Fresh Catalyst: If the reaction has stalled for several hours with no change, carefully and under an inert atmosphere, add a small portion of fresh catalyst. If the reaction restarts (indicated by renewed hydrogen uptake), this strongly suggests the initial batch of catalyst was deactivated.
-
Filter and Restart: In some cases, it may be best to filter the reaction mixture through Celite® to remove the deactivated catalyst and add a fresh batch to the filtrate to complete the reaction. This avoids adding excessive catalyst mass to the mixture.
-
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the general synthetic and troubleshooting workflow.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
- 4. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Azabicyclo[2.2.1]heptan-3-one
Welcome to the technical support guide for the purification of 2-Azabicyclo[2.2.1]heptan-3-one. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile bicyclic lactam. As a key synthetic intermediate, its purity is paramount for the success of subsequent reactions and the integrity of final compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Introduction
2-Azabicyclo[2.2.1]heptan-3-one (CAS No: 24647-29-8) is the saturated analogue of the well-known Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1][2] It is often synthesized via the catalytic hydrogenation of its unsaturated precursor.[3] This synthetic route, while effective, can introduce a unique set of impurities, including unreacted starting material, catalyst residues, and diastereomers if the synthesis is stereoselective.
Achieving high purity is not merely a matter of following a protocol; it requires a deep understanding of the compound's physicochemical properties and the ability to diagnose and resolve issues as they arise. This guide is structured to empower you with that expertise.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to inform your experimental design.
Q1: My final yield is very low after purification. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue stemming from several potential points of loss during the purification workflow. Let's break down the causes and solutions.
-
Overly Aggressive Extraction: During the initial aqueous work-up, repeated extractions are necessary due to the compound's polarity and water solubility. However, using an excessive volume of organic solvent can lead to dilute solutions that are difficult to concentrate without product loss. Ensure you are using a suitable extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and perform multiple extractions with moderate volumes rather than one large-volume extraction.
-
Inappropriate Purification Method: If your crude material is relatively clean (>90%), column chromatography may be unnecessary and can lead to significant losses on the stationary phase. In such cases, recrystallization is often a more efficient, higher-yielding alternative.
-
Product "Oiling Out" during Crystallization: If the compound fails to crystallize and instead forms an oil, it is difficult to isolate and purify. This often happens when the solution is supersaturated or cooled too quickly. See the dedicated troubleshooting question (Q3) on this topic.
-
Adsorption onto Filtration Media: During the removal of hydrogenation catalysts (like Pd/C), the product can adsorb to the filtration agent (e.g., Celite). To mitigate this, wash the filter cake thoroughly with a polar solvent in which your product is soluble (e.g., Methanol or Ethyl Acetate) after filtering the reaction mixture.[3]
Q2: My NMR analysis shows the purified product is still contaminated with the starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one. How can I remove it?
A2: This is a common issue indicating an incomplete hydrogenation reaction. The structural similarity between the saturated and unsaturated lactams can make them challenging to separate.
-
Drive the Reaction to Completion: The most effective solution is to ensure the initial reaction is complete. Monitor the reaction by TLC or LC-MS. If it has stalled, consider adding more catalyst or increasing the hydrogen pressure and reaction time.
-
Chromatographic Separation: While challenging, separation is possible with careful column chromatography. The double bond in the starting material makes it slightly less polar than the saturated product.
-
Recommended System: A silica gel column with a gradient elution of Ethyl Acetate in Hexanes or Dichloromethane/Methanol is a good starting point. A shallow gradient is crucial for resolving two closely related spots.
-
-
Chemical Scavenging (Advanced): In specific cases, one could selectively react the olefin of the starting material. For instance, a mild bromination would functionalize the starting material, drastically changing its polarity and making it easily separable by chromatography. This should be approached with caution to avoid any reaction with the desired product.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's solubility in the solvent is too high at the saturation point, causing it to separate as a liquid phase rather than a solid crystal lattice.[4] This is a common problem with lactams.
The Causality: This phenomenon is governed by the thermodynamics of crystallization versus liquid-liquid phase separation. Key factors are solvent choice, concentration, and cooling rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization failure.
Step-by-Step Solutions:
-
Reduce Cooling Rate: Rapid cooling is a primary culprit. Allow the flask to cool slowly to room temperature on the benchtop before moving it to a refrigerator. Insulating the flask (e.g., with glass wool or a towel) can further slow the cooling process.
-
Adjust Solvent System: The "like dissolves like" principle is a good starting point, but for crystallization, you need a solvent in which the compound is soluble when hot but sparingly soluble when cold.[4] Often, a two-solvent system is required.
-
Dissolve the compound in a minimum amount of a "good" solvent (e.g., Ethyl Acetate, Acetone, or Methanol).
-
While hot, add a "poor" or "anti-solvent" (e.g., Hexanes, Heptane, or Diethyl Ether) dropwise until the solution becomes faintly cloudy (turbid).[5]
-
Add a few drops of the "good" solvent to make the solution clear again, then allow it to cool slowly.
-
-
Induce Crystallization: If a supersaturated solution fails to crystallize, nucleation may be the issue.
-
Seeding: Add a tiny crystal of pure product to the cooled solution.
-
Scratching: Scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites.
-
Q4: How can I confirm the purity and stereochemistry of my final product?
A4: A combination of analytical techniques is essential for unambiguous characterization.
-
Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation and purity assessment. The absence of signals from starting materials or major impurities is a key indicator. The integration of proton signals should correspond to the expected ratios.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the molecular weight and can detect impurities at very low levels. A single peak in the chromatogram with the correct mass is a strong indication of purity.
-
Chiral HPLC: For enantiomerically pure products, analysis on a chiral stationary phase is required to determine the enantiomeric excess (ee). A common method uses a Chiralcel OD-H column with a mobile phase like n-hexane/isopropanol.[6]
-
-
Stereochemistry:
-
For diastereomers, NMR is often sufficient, as different stereoisomers will typically have distinct chemical shifts and coupling constants.
-
For enantiomers, which have identical NMR spectra (in achiral solvents), chiral HPLC or measurement of the specific rotation are necessary.
-
Frequently Asked Questions (FAQs)
What are the most common methods for purifying 2-Azabicyclo[2.2.1]heptan-3-one?
The choice of method depends on the scale and the nature of the impurities.
-
Recrystallization: Ideal for removing small amounts of impurities from larger batches of material. It is often the most efficient method if a suitable solvent system can be found.[7] Common solvent systems for lactams include ethyl acetate/heptanes, and methanol/water.[5]
-
Flash Column Chromatography: The most versatile method for separating compounds with different polarities, such as removing unreacted starting materials or side products. It is particularly useful for small to medium-scale purifications.
-
Distillation: Can be effective for large-scale purification if the compound is thermally stable and the impurities have significantly different boiling points.[8]
What are the recommended storage conditions for this compound?
While safety data sheets indicate general stability, it is good practice to store 2-Azabicyclo[2.2.1]heptan-3-one in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential hydrolysis or degradation over long-term storage.[9][10]
Is 2-Azabicyclo[2.2.1]heptan-3-one stable under acidic or basic conditions?
As a lactam (a cyclic amide), it is susceptible to hydrolysis under both strong acidic and strong basic conditions, which will open the ring to form the corresponding amino acid. Purification and handling should ideally be performed under neutral or near-neutral conditions.
Purification Workflow & Protocols
General Purification Workflow
This diagram outlines the decision-making process for purifying crude 2-Azabicyclo[2.2.1]heptan-3-one after a typical synthesis and work-up.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Recrystallization from Ethyl Acetate/Heptane
This protocol is effective for purifying material that is already of moderate to high purity.
-
Dissolution: Place the crude 2-Azabicyclo[2.2.1]heptan-3-one in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to completely dissolve the solid. Use a magnetic stir bar and a hot plate set to a low temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still warm, slowly add heptane dropwise with continuous stirring until the solution becomes persistently turbid.
-
Clarification: Add a few drops of ethyl acetate to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (4°C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the product from impurities with different polarities.
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase.
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (or methanol if a more polar solvent is needed). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Azabicyclo[2.2.1]heptan-3-one.
Data Summary Table
| Purification Method | Typical Purity Achieved | Common Solvent Systems | Advantages | Disadvantages |
| Recrystallization | >99% | Ethyl Acetate/Heptane, Methanol/Water, Acetone/Hexanes[4][5] | High throughput, cost-effective for large scale, excellent for final polishing. | Can have lower yields, requires finding a suitable solvent system, may not remove closely related impurities. |
| Column Chromatography | 95-99% | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Highly versatile, can separate complex mixtures, good for small to medium scales. | Labor-intensive, uses large solvent volumes, potential for product loss on the column. |
| Distillation | >98% | N/A | Excellent for large scale, can be very efficient for volatile compounds. | Requires thermal stability of the compound, not effective for non-volatile impurities.[11] |
References
- HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. (2011). Journal of Chromatographic Science.
- Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros.
- Process for producing and method of crystallizing 2-azabicyclo[2.2.1]hept-5-en-3-one. (US6060609A). Google Patents.
- AK Scientific, Inc. Safety Data Sheet for (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one. AK Scientific, Inc.
- 2-Azabicyclo[2.2.1]heptan-3-one Safety Data Sheets. Echemi.
- 2-Azabicyclo[2.2.1]heptan-3-one synthesis. ChemicalBook.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Process for the purification of lactams. (US3792045A). Google Patents.
- OPTICAL RESOLUTION OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE.
- Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo.... (AU728324B2). Google Patents.
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.
- Vince lactam - Wikipedia. Wikipedia.
- 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. (2020). ResearchGate.
- 2-azabicyclo[2.2.1]heptan-3-one. Sigma-Aldrich.
- CAS 49805-30-3: 2-Azabicyclo[2.2.1]hept-5-en-3-one. CymitQuimica.
- Method of making (1S, 4R)-1-azabicyclo[2.2.1.... (US6121306A). Google Patents.
Sources
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. 2-azabicyclo[2.2.1]heptan-3-one | 24647-29-8 [sigmaaldrich.com]
- 3. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. US6060609A - Process for producing and method of crystallizing 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 8. US6121306A - Method of making (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one and (1R, 4S), 1-azabicyclo[2.2.1]heptan-3-one - Google Patents [patents.google.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. US3792045A - Process for the purification of lactams - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one
Welcome to the technical support resource for the synthesis of 2-Azabicyclo[2.2.1]heptan-3-one. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and minimize byproduct formation during their synthetic endeavors. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to address prevalent challenges.
The primary synthetic route to 2-Azabicyclo[2.2.1]heptan-3-one involves a two-step process: first, the synthesis of the unsaturated precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince lactam), via a Diels-Alder reaction, followed by the catalytic hydrogenation of the double bond.[1][2] Byproducts can arise in both of these critical stages.
I. Troubleshooting the Diels-Alder Reaction for Vince Lactam Synthesis
The Diels-Alder reaction between cyclopentadiene and a dienophile is a powerful method for constructing the bicyclic core of Vince lactam. However, it is not without its challenges, primarily concerning stereoselectivity and the reactivity of cyclopentadiene itself.
FAQ 1: My Diels-Alder reaction is producing a mixture of diastereomers (endo and exo). How can I improve the selectivity for the desired isomer?
Answer: The formation of endo and exo isomers is a common issue in Diels-Alder reactions involving cyclic dienes. The endo product is typically the kinetically favored product, forming faster due to stabilizing secondary orbital interactions between the diene and dienophile in the transition state.[3] Conversely, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[4] Controlling the reaction conditions can significantly influence the diastereomeric ratio.
Troubleshooting Steps:
-
Temperature Control: To favor the kinetic endo product, conduct the reaction at lower temperatures. Higher temperatures can provide enough energy to overcome the activation barrier for the retro-Diels-Alder reaction of the endo product, allowing for equilibration to the more stable exo isomer.[4]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. While a systematic study for this specific reaction is not widely reported, aqueous conditions have been shown to enhance the rate and selectivity of other Diels-Alder reactions.[5]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction. For instance, in reactions of allenoic acid derivatives with cyclopentadiene, Lewis acids like Eu(fod)₃ and EtAlCl₂ have been shown to favor the formation of specific diastereomers.[6]
Table 1: Influence of Reaction Conditions on Diastereoselectivity
| Condition | Typical Outcome | Rationale |
| Low Temperature (e.g., 0-25 °C) | Higher endo selectivity | Favors the kinetic product.[4] |
| High Temperature (e.g., > 80 °C) | Increased proportion of exo isomer | Allows for equilibration to the more stable thermodynamic product.[4] |
| Aqueous Solvent | Can increase rate and endo selectivity | Hydrophobic effects can organize the transition state.[5] |
| Lewis Acid Catalyst | Can enhance selectivity for one isomer | Coordinates to the dienophile, lowering the LUMO energy and potentially amplifying secondary orbital interactions.[6] |
FAQ 2: The yield of my Diels-Alder reaction is low, and I observe a waxy solid byproduct. What is happening and how can I prevent it?
Answer: The likely culprit for low yields and the formation of a waxy solid is the dimerization and polymerization of your cyclopentadiene starting material.[7] Cyclopentadiene readily undergoes a Diels-Alder reaction with itself at room temperature to form dicyclopentadiene, and at higher temperatures, it can form higher oligomers and polymers.[7][8]
Troubleshooting Workflow for Low Yield in Diels-Alder Reaction
Caption: Troubleshooting workflow for low yields in the Diels-Alder synthesis of Vince lactam.
Protocol: Preparation of Fresh Cyclopentadiene
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Gently heat dicyclopentadiene to its boiling point (~170 °C).[8]
-
Collect the cyclopentadiene monomer as it distills at a much lower temperature (b.p. 41-42 °C).[8]
-
Keep the collected cyclopentadiene on ice and use it immediately.
II. Troubleshooting the Catalytic Hydrogenation of Vince Lactam
The hydrogenation of the double bond in Vince lactam is the final step to obtain 2-Azabicyclo[2.2.1]heptan-3-one. The most common issues in this step are incomplete reactions and potential over-reduction.
FAQ 3: My NMR spectrum shows signals corresponding to the starting Vince lactam after hydrogenation. How can I ensure the reaction goes to completion?
Answer: An incomplete reaction is a common issue in catalytic hydrogenation. This can be due to several factors including catalyst activity, hydrogen pressure, reaction time, and the presence of impurities that may poison the catalyst.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst (typically Palladium on carbon, Pd/C) is fresh and active. If the catalyst is old or has been exposed to air for extended periods, its activity may be compromised. Consider using a fresh batch or increasing the catalyst loading.
-
Hydrogen Pressure: While this hydrogenation can often be performed at atmospheric pressure, some reactions may require higher pressures to proceed to completion. If you are using a balloon of hydrogen, ensure there are no leaks. For more stubborn reactions, using a Parr hydrogenator to increase the pressure can be effective.[1]
-
Reaction Time: Monitor the reaction by TLC or NMR to determine the optimal reaction time. Some hydrogenations can be sluggish and may require extended periods to reach completion.
-
Solvent: Ensure you are using a suitable solvent, such as ethyl acetate or ethanol, which are commonly used for this type of reaction.[1]
-
Purity of Starting Material: Impurities in the Vince lactam, such as sulfur-containing compounds, can poison the palladium catalyst. Ensure your starting material is of high purity.
FAQ 4: I am concerned about the over-reduction of the lactam carbonyl group. Is this a common byproduct, and how can I avoid it?
Answer: The reduction of a lactam to the corresponding cyclic amine is a possible side reaction, but with a selective catalyst like Pd/C under mild conditions, it is generally not the major pathway. The C=C double bond is significantly more reactive towards catalytic hydrogenation than the amide carbonyl group. However, under harsh conditions (high pressure, high temperature, or with more aggressive reducing agents like lithium aluminum hydride), over-reduction can become a significant issue.
Reaction Pathway: Hydrogenation and Potential Over-reduction
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-AZABICYCLO[2.2.1]HEPTANE(279-24-3) 1H NMR [m.chemicalbook.com]
- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Stereoselective Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one
Welcome to the technical support center for the stereoselective synthesis of 2-Azabicyclo[2.2.1]heptan-3-one and its derivatives, such as the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This bicyclic lactam core is a critical building block for a variety of high-value compounds, including carbocyclic nucleoside analogues like the antiviral drug Abacavir.[1] However, controlling its stereochemistry presents significant and nuanced challenges.
This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the lab. We will delve into the mechanistic rationale behind these challenges and provide actionable, field-proven solutions.
Troubleshooting Guide: Common Experimental Issues
Category 1: Aza-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a cornerstone for constructing the 2-azabicyclo[2.2.1]heptane skeleton.[2][3] Success hinges on controlling both diastereoselectivity and, for asymmetric variants, enantioselectivity.
Question 1: My aza-Diels-Alder reaction between cyclopentadiene and a chiral imine is showing low diastereoselectivity (endo/exo ratio). How can I improve this?
Answer: Low diastereoselectivity in this cycloaddition is a frequent challenge, often stemming from an insufficiently differentiated transition state energy between the endo and exo approaches. Several factors can be tuned to address this:
-
Root Cause Analysis: The endo transition state is often favored due to secondary orbital interactions, but this preference can be weak. The steric hindrance of the imine substituents and the reaction conditions play a crucial role. The reaction is also known to be reversible at higher temperatures, which can erode the kinetically favored product ratio.[4]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Diels-Alder reactions are typically kinetically controlled. Running the reaction at lower temperatures (e.g., -60 °C to -78 °C) increases the energy difference between the competing transition states, often significantly enhancing selectivity for the kinetic product.[2]
-
Lewis Acid Catalysis: The use of a Lewis acid (e.g., BF₃·Et₂O) is critical.[2] The Lewis acid coordinates to the imine's nitrogen or carbonyl oxygen, lowering the LUMO energy of the dienophile and accentuating the orbital interactions that govern selectivity. It also helps to lock the conformation of the chiral auxiliary, improving facial selectivity.
-
Choice of Chiral Auxiliary: The steric and electronic properties of the chiral auxiliary attached to the imine are paramount. Auxiliaries like (R)- or (S)-phenylethylamine are commonly used.[2] If selectivity is poor, consider a bulkier auxiliary to create a more significant steric bias for one facial approach of the diene.
-
Solvent Effects: The polarity of the solvent can influence transition state stability. Non-polar solvents like dichloromethane (CH₂Cl₂) or toluene are generally preferred.[2] Highly polar solvents may compete for coordination with the Lewis acid or solvate the transition states differently, potentially reducing selectivity.
-
Question 2: I'm performing an asymmetric aza-Diels-Alder reaction, but the enantiomeric excess (ee) of my product is poor. What are the likely causes?
Answer: Poor enantioselectivity points to an ineffective transfer of chirality from your catalyst or auxiliary to the product.
-
Root Cause Analysis: The primary causes are either an unsuitable chiral auxiliary/catalyst that does not create a sufficiently biased chiral environment or reaction conditions that allow for a non-catalyzed or background reaction pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
-
Detailed Steps:
-
Verify Auxiliary/Catalyst Integrity: Ensure the chiral auxiliary or catalyst is of high enantiomeric purity itself.
-
Optimize Lewis Acid: For auxiliary-based syntheses, the choice and amount of Lewis acid (e.g., CF₃COOH, BF₃·Et₂O) are critical for achieving high diastereoselectivity, which is a prerequisite for high enantioselectivity after auxiliary removal.[2]
-
Fresh Dienophile/Diene: Imines can be unstable; it is often best to generate them in situ or purify them immediately before the reaction.[2] Cyclopentadiene should be freshly cracked from its dimer before use, as the dimer is unreactive.
-
Consider Catalytic Asymmetric Variants: If an auxiliary-based approach fails, consider a true catalytic enantioselective method using a chiral Lewis acid catalyst with an achiral N-substituent on the imine. These systems can offer excellent enantiocontrol.[5]
-
Category 2: Enzymatic Kinetic Resolution
For producing enantiomerically pure Vince Lactam, enzymatic kinetic resolution is the most common industrial method.[6][7] This involves a γ-lactamase that selectively hydrolyzes one enantiomer of the racemic lactam, allowing for the separation of the unreacted, desired enantiomer.
Question 3: My enzymatic resolution is slow and stops before reaching 50% conversion, resulting in low enantiomeric excess (ee) for the remaining lactam.
Answer: This is a classic problem in kinetic resolution, indicating suboptimal enzyme activity or stability, or product inhibition.
-
Root Cause Analysis:
-
Enzyme Inactivation: The enzyme may be denaturing under the reaction conditions (pH, temperature, co-solvents).
-
Product Inhibition: The hydrolyzed product (an amino acid) can lower the pH of the medium, moving it away from the enzyme's optimal pH range and potentially inhibiting its activity.
-
Substrate/Product Solubility: Poor solubility of the lactam or product can lead to low effective concentrations and slow reaction rates.
-
Poor Enantioselectivity (Low E-value): The enzyme may inherently possess low selectivity, meaning it reacts with both enantiomers at comparable rates. While some lactamases are highly selective (E > 200), others are not.[1][6]
-
-
Troubleshooting Steps:
-
Strict pH Control: This is the most critical parameter. Use a pH-stat or a robust buffer system (e.g., phosphate or borate buffer) to maintain the optimal pH for the specific γ-lactamase you are using. The hydrolysis releases a carboxylic acid, so a base (e.g., NaOH) must be added continuously to neutralize it.
-
Optimize Temperature: Every enzyme has an optimal temperature. Check the literature for your specific lactamase. While higher temperatures increase reaction rates, they can also accelerate enzyme denaturation.[1]
-
Screen Different Enzymes: There are both (+)- and (-)-selective γ-lactamases available from various microbial sources (e.g., Microbacterium hydrocarbonoxydans, Bradyrhizobium japonicum).[1][8] If one is not performing well, an alternative with complementary selectivity or better stability might be the solution.
-
Consider Enzyme Immobilization: Immobilizing the enzyme can significantly enhance its stability and allow for easier reuse, which is particularly important for larger-scale syntheses.[7]
-
Co-solvent Screening: If substrate solubility is an issue, small amounts of a water-miscible organic solvent (e.g., DMSO, isopropanol) can be added. However, this must be done cautiously as organic solvents can denature the enzyme. A screening of co-solvent tolerance is recommended.
-
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 9.0 (Enzyme dependent) | Maintain optimal enzyme activity; prevent product inhibition. |
| Temperature | 30 - 50 °C (Enzyme dependent) | Balance reaction rate with enzyme stability.[1] |
| Substrate Conc. | 10 - 50 g/L | Avoid substrate inhibition at high concentrations. |
| Buffer | 50 - 200 mM Phosphate/Borate | Ensure stable pH throughout the reaction. |
Table 1: Key Parameters for Optimizing Enzymatic Resolution of Vince Lactam.
Category 3: Purification and Analysis
Question 4: How can I accurately determine the enantiomeric excess (ee) of my synthesized 2-azabicyclo[2.2.1]heptan-3-one?
Answer: Accurate ee determination is crucial for validating the success of a stereoselective synthesis. Several analytical techniques are available.
-
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: This is the most reliable and widely used method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.
-
Column Selection: Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support. You may need to screen a few different chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to find optimal separation conditions.
-
Detection: A UV detector is typically sufficient if the molecule has a chromophore.
-
Calculation: The ee is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .[9]
-
-
Alternative Method: NMR Spectroscopy with Chiral Shift Reagents:
-
Principle: A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to the NMR sample. It complexes with the enantiomers to form diastereomeric complexes, which have slightly different chemical shifts in the ¹H NMR spectrum.
-
Application: This method allows you to distinguish signals from the two enantiomers. The ee can be determined by integrating the corresponding separated peaks.
-
Limitations: This method can suffer from line broadening, and the accuracy may not be as high as chiral HPLC. It is often used as a secondary or qualitative confirmation.[10]
-
-
Other Methods: Chiral Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.[10]
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using an enzymatic resolution over an asymmetric Diels-Alder reaction? A1: The primary advantage of enzymatic resolution is often its scalability and high enantioselectivity (high ee values, >99% is achievable).[1][8] It provides direct access to one enantiomer in very high purity from an inexpensive racemic starting material. However, its main drawback is the theoretical maximum yield of 50% for the desired enantiomer. Asymmetric synthesis aims for a 100% theoretical yield of a single enantiomer but can be more challenging to optimize for high ee and may require more expensive chiral auxiliaries or catalysts.
Q2: My final deprotection/hydrogenolysis step to remove a chiral auxiliary (like phenylethylamine) is causing racemization. Why is this happening? A2: Racemization during hydrogenolysis can occur if the conditions are too harsh or if the intermediate formed is susceptible to epimerization. For instance, if the deprotection involves cleavage adjacent to a stereocenter with an acidic proton, a strong base or prolonged heating could cause racemization. For hydrogenolysis (e.g., using Pd/C and H₂), ensure you are using neutral conditions. Adding a mild acid scavenger if necessary can sometimes help. The choice of catalyst and solvent can also be critical.[2]
Q3: Can I use the saturated lactam (2-azabicyclo[2.2.1]heptan-3-one) for enzymatic resolution? A3: Yes, many γ-lactamases that are active on the unsaturated Vince lactam also show activity on the corresponding saturated bicyclic lactam, allowing for the synthesis of enantiopure saturated cores as well.[6]
Key Experimental Protocol: Enzymatic Resolution of (±)-Vince Lactam
This protocol is a representative example and may require optimization for your specific enzyme and setup.
Objective: To obtain (-)-Vince lactam via kinetic resolution using a (+)-γ-lactamase.
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
(+)-γ-Lactamase (whole cells or purified enzyme)
-
Phosphate buffer (100 mM, pH 7.5)
-
0.5 M NaOH solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
pH meter or pH-stat autotitrator
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, suspend (±)-Vince lactam (e.g., 5.0 g) in the phosphate buffer (e.g., 250 mL). Stir to dissolve as much as possible.
-
Temperature & pH Adjustment: Bring the solution to the optimal temperature for the enzyme (e.g., 35 °C). Calibrate a pH electrode and place it in the solution.
-
Enzyme Addition: Add the (+)-γ-lactamase to the reaction mixture.
-
pH Control: Begin stirring and monitor the pH. As the (+)-enantiomer is hydrolyzed to its corresponding amino acid, the pH will drop. Maintain the pH at the setpoint (7.5) by the controlled, dropwise addition of 0.5 M NaOH using a pH-stat or by careful manual addition.
-
Monitoring Conversion: Monitor the reaction progress by observing the total volume of NaOH solution consumed. The reaction is complete at ~50% conversion (when the molar equivalent of added base equals half the initial moles of racemic lactam). Alternatively, take small aliquots periodically and analyze by chiral HPLC.
-
Workup: Once ~50% conversion is reached, stop the reaction (e.g., by filtering off the enzyme if it's immobilized or by proceeding directly to extraction).
-
Extraction: Saturate the aqueous solution with NaCl to reduce the solubility of the organic product. Extract the mixture exhaustively with ethyl acetate (e.g., 3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (-)-Vince lactam.
-
Purification and Analysis: Purify the product by flash chromatography or recrystallization if necessary. Determine the final yield and enantiomeric excess by chiral HPLC.
References
-
Wang, W., Cai, X., Li, C., Zhang, D., Wu, J., & He, Z. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(13), e00511-18. [Link]
-
Nowak, I., Wojaczyńska, E., & Wojaczyński, J. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Taylor, S. J. C., McCague, R., Wisdom, R., Lee, C., Dickson, K., Ruecroft, G., ... & Evans, C. T. (1993). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Tetrahedron: Asymmetry, 4(6), 1117-1128. [Link]
- Lonza AG. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Gais, H. J., & Rapp, T. (1998). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 9(10), 1753-1757. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2017). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Request PDF. [Link]
-
Ni, Y., & Xu, J. H. (2019). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 103(15), 5959-5967. [Link]
-
Zheng, G., Wang, Y., Xu, Y., & Wu, J. (2014). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters, 24(20), 4811-4814. [Link]
-
Wojaczyńska, E., Turowska-Tyrk, I., & Wojaczyński, J. (2018). Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure. Beilstein Journal of Organic Chemistry, 14, 2519-2525. [Link]
-
Liu, Y., Zhang, Y., & Wang, J. (2020). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Request PDF. [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
Sources
- 1. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
Technical Support Center: 2-Azabicyclo[2.2.1]heptan-3-one Crystallization
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-Azabicyclo[2.2.1]heptan-3-one. As a key chiral intermediate in the synthesis of various pharmaceutical agents, obtaining this bicyclic lactam in a highly pure, crystalline form is a critical step for downstream applications. However, its unique structural properties can present significant crystallization challenges. This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies rooted in the principles of physical organic chemistry and crystallization science.
Section 1: Initial Assessment & Pre-Crystallization Checks
Before attempting any crystallization, a thorough assessment of your starting material is paramount. Issues at this stage are the most common source of downstream failures.
Q1: My crystallization is failing. What is the very first thing I should check?
Answer: The first and most critical parameter to verify is the purity and identity of your starting material. Crystallization is fundamentally a purification process; however, the presence of even minor impurities can significantly inhibit or alter the outcome. Impurities can interfere with the ordering of molecules into a crystal lattice, a phenomenon that can prevent nucleation and slow crystal growth.[1]
Recommended Actions:
-
Confirm Identity: Use ¹H NMR and Mass Spectrometry to confirm that the material is indeed 2-Azabicyclo[2.2.1]heptan-3-one.
-
Assess Purity: A purity of >95% is a recommended starting point. Use LC-MS or quantitative NMR (qNMR) to get a reliable purity value. The product is commercially available at this purity level.[2]
-
Identify Contaminants: Check for residual solvents from the synthesis (e.g., ethyl acetate, methanol from hydrogenation steps[3]), unreacted starting materials, or side-products. These are the most common culprits.
Section 2: Troubleshooting Failed Crystallization (No Crystals Form)
This section addresses the common scenario where a solution of the compound fails to yield any solid material upon cooling or solvent evaporation.
Q2: I have a solution of my compound (>95% pure), but no crystals form upon cooling. What should I do next?
Answer: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation, or there is a kinetic barrier to nucleation. Supersaturation is the thermodynamic driving force for crystallization, and without it, solid will not form.
The troubleshooting process should be a logical progression from simple kinetic inducements to more systemic changes in the crystallization conditions.
Caption: Decision workflow for troubleshooting failed crystallization.
Experimental Protocol: Systematic Solvent Screening
If inducing nucleation fails, a solvent screen is the next logical step. The goal is to find a solvent or solvent system where 2-Azabicyclo[2.2.1]heptan-3-one has high solubility at an elevated temperature but low solubility at room temperature or below.
-
Preparation: Dispense ~10-20 mg of your compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the table below, dropwise, until the solid just dissolves at room temperature.
-
Heating: Gently heat the vials where the solid dissolved to ensure it remains in solution.
-
Cooling: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator.
-
Observation: Observe the vials for crystal formation over 24-48 hours. The best solvents will produce a crystalline solid rather than an oil or amorphous precipitate.
| Solvent Class | Example Solvents | Rationale & Notes |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Low polarity. Good for precipitating polar compounds. MTBE is often a good choice due to its lower volatility. |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity. A known solvent used in the synthesis of the target molecule.[3] |
| Ketones | Acetone | Medium polarity. Can be effective but its high volatility can lead to rapid evaporation and poor crystal quality. |
| Alcohols | Isopropanol (IPA), Ethanol (EtOH) | Protic, polar solvents. Often used in combination with a non-polar anti-solvent. Racemic 1-aza analogues have been crystallized from alcohols.[4] |
| Hydrocarbons | Heptane, Toluene | Non-polar. Primarily used as anti-solvents to reduce solubility and induce precipitation from a more polar solvent. |
| Nitriles | Acetonitrile (MeCN) | Polar aprotic. Can be a good choice for moderately polar molecules.[4] |
Section 3: Managing Poor Crystal Quality
Often, a solid will form, but it will not be crystalline. This section addresses issues like "oiling out," amorphous precipitation, and the formation of very fine needles.
Q3: My compound separates as a liquid or sticky solid ("oils out") upon cooling. How can I fix this?
Answer: Oiling out occurs when the concentration of the solute is so high that it becomes supersaturated at a temperature that is above the melting point of the crystalline solid. In essence, you are creating a liquid-liquid phase separation instead of a liquid-solid one. This is common for compounds that are low-melting solids or have very high solubility in the chosen solvent.
Primary Strategies to Prevent Oiling Out:
-
Reduce the Cooling Rate: A very slow, controlled cooling ramp (e.g., 1-2°C per hour) allows the system to remain in the "metastable zone" for longer, giving molecules time to orient correctly into a crystal lattice rather than crashing out as a disordered liquid.
-
Use a More Dilute Solution: Start with a less concentrated solution. While this may reduce yield, it prioritizes the formation of high-quality crystals.
-
Change the Solvent System: Move to a solvent in which the compound has lower solubility. This raises the "cloud point" temperature, making it more likely that crystallization will occur above the oiling-out temperature.
-
Utilize Anti-Solvent Addition: Dissolve the compound in a minimal amount of a good solvent, and then slowly add a miscible anti-solvent (a solvent in which it is poorly soluble) at a constant temperature until turbidity (cloudiness) is observed. This precisely controls the point of supersaturation.
Caption: Workflow for performing an anti-solvent crystallization.
Section 4: Addressing Purity and Polymorphism
Even when crystals are obtained, they may exhibit inconsistent properties between batches. This often points to issues of polymorphism or the presence of solvates.
Q4: I've successfully crystallized my product, but the melting point is broad or different from a previous batch. What is happening?
Answer: This is a classic sign of polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. The formation of a specific polymorph is often dictated by the crystallization conditions (solvent, cooling rate, temperature).
Another possibility is the formation of a solvate or hydrate , where solvent molecules become incorporated into the crystal lattice. This is particularly common for compounds with hydrogen-bond acceptors, like the lactam carbonyl in your molecule, when crystallized from protic solvents like water or alcohols.[6]
Diagnostic Actions:
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to look for multiple melting endotherms or other thermal events that could indicate the presence of different forms.
-
Spectroscopic Analysis: Solid-state NMR or Powder X-Ray Diffraction (PXRD) are definitive techniques for identifying different crystal forms.
-
Solvent Analysis: Use ¹H NMR on a dissolved sample of the crystals to check for the presence of trapped solvent molecules, which would indicate a solvate.
If polymorphism is confirmed, it is crucial to develop a crystallization protocol that reliably produces only the desired, most stable form. This typically involves a thorough screening of conditions and seeding with the desired polymorph to ensure consistency.
References
- AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo... - Google Patents.
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP. Available at: [Link]
-
Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions - The LAIR at East Texas A&M. Available at: [Link]
-
(1S,4R)-2-azabicyclo(2.2.1)heptan-3-one - PubChem. Available at: [Link]
-
Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem - ResearchGate. Available at: [Link]
-
Impact of impurities on crystal growth - Nature. Available at: [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. Available at: [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry. Available at: [Link]
-
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid - ScienceDirect. Available at: [Link]
-
Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane - Arkat USA. Available at: [Link]
-
Polymorphism with a Varying Type of Stereoisomeric Recognition: Two Crystal Modifications of Isobornylacetamide | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 2. benchchem.com [benchchem.com]
- 3. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
- 4. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Hydrogenation of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the catalytic hydrogenation of 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This valuable building block is a cornerstone in the synthesis of carbocyclic nucleoside analogues, making the selective saturation of its carbon-carbon double bond a critical step for many drug development professionals. However, the strained bicyclic system presents unique challenges, often leading to undesired side reactions.
This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered during this transformation. We will delve into the causality behind these side reactions and provide field-proven, actionable protocols to steer your reaction toward the desired saturated lactam, 2-azabicyclo[2.2.1]heptan-3-one.
Troubleshooting Guide: Common Issues & Solutions
Q1: "My reaction is complete, but I've isolated a significant amount of a ring-opened product, a substituted cyclopentane amino acid. What is causing this and how can I prevent it?"
A1: You are observing hydrogenolysis, a common side reaction with this strained bicyclic system.
The Causality: Understanding Hydrogenolysis
Hydrogenolysis is the cleavage of a chemical bond (in this case, a C-N or C-C bond) by hydrogen. In the context of Vince lactam, the strained nature of the [2.2.1] bicyclic system makes it susceptible to ring-opening to relieve strain. Palladium catalysts, especially Pd/C, are highly effective at hydrogenolysis reactions, which are often used intentionally for deprotection strategies (e.g., removing benzyl groups)[1]. The mechanism involves the adsorption of the lactam onto the palladium surface, followed by oxidative addition of the catalyst into a strained C-N or C-C bond, and subsequent reduction by hydrogen to yield the cleaved product.
The most likely bond to cleave is the C1-N2 bond, as this relieves the strain of the bicyclic system while being activated by the adjacent amide functionality.
Troubleshooting & Mitigation Strategies:
Your primary goal is to favor the kinetics of alkene hydrogenation over hydrogenolysis. This can be achieved by carefully controlling the reaction parameters.
-
Catalyst Choice: While Pd/C is the most common catalyst, its activity can promote hydrogenolysis.
-
Try a Less Aggressive Catalyst: Consider using Platinum-based catalysts like PtO₂ (Adam's catalyst) or Rhodium on carbon (Rh/C). These catalysts often show lower propensity for C-N bond cleavage compared to palladium.
-
Catalyst Support: The support can influence activity. A neutral support like alumina (Pd/Al₂O₃) may be less prone to inducing hydrogenolysis than the slightly acidic nature of some activated carbons.
-
-
Reaction Conditions: This is the most critical area for optimization.
-
Temperature: Perform the reaction at room temperature or below. Increased temperature provides the activation energy needed for the higher-barrier hydrogenolysis pathway.
-
Pressure: Use lower hydrogen pressure (e.g., 1-4 bar or a hydrogen balloon). High pressures increase the concentration of hydrogen on the catalyst surface, which can favor hydrogenolysis.
-
Solvent: Use neutral, protic solvents. Ethanol or methanol are generally good choices. Avoid strongly acidic conditions (e.g., adding acetic acid), which can protonate the lactam and activate it towards ring-opening. Protic solvents can also accelerate the desired hydrogenation[2].
-
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to the slow conversion of the desired product into the hydrogenolysis side product.
| Parameter | To Favor Hydrogenation (Desired) | To Avoid Hydrogenolysis (Side Reaction) |
| Catalyst | 10% Pd/C, PtO₂, Rh/C | Avoid highly active Pd catalysts if issues persist |
| Temperature | Room Temperature (20-25°C) | Avoid Heat |
| H₂ Pressure | 1-4 bar (Balloon to 50 psi) | Avoid High Pressure (>100 psi) |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Avoid acidic solvents (e.g., Acetic Acid) |
| Reaction Time | Monitor to completion (typically 4-24h) | Do not extend significantly past completion |
Q2: "My hydrogenation seems to have worked, but my product's NMR and Mass Spec suggest the lactam carbonyl group has been reduced. How is this possible?"
A2: You are likely observing over-reduction of the amide functionality, converting the lactam to a cyclic amine or amino alcohol.
The Causality: Over-Reduction of Lactams
While amides are generally stable to typical Pd/C hydrogenation conditions used for reducing alkenes, they can be reduced under more forcing conditions or with specific reagents. The reduction of a lactam (a cyclic amide) can proceed to either a cyclic amino alcohol (partial reduction) or a fully reduced cyclic amine. This typically requires more reactive catalysts or harsher conditions (high pressure/temperature) than simple olefin saturation.
However, certain catalyst/substrate combinations can facilitate this unwanted reaction even under moderate conditions. The mechanism involves activation of the carbonyl group on the metal surface, followed by stepwise hydrogenation.
Troubleshooting & Mitigation Strategies:
The strategies to prevent over-reduction are similar to those for avoiding hydrogenolysis, as both are often promoted by excessive catalyst activity or harsh conditions.
-
Adhere to Mild Conditions: Strictly maintain low temperature (room temp) and low hydrogen pressure (1-4 bar). Over-reduction of amides with heterogeneous catalysts is almost always associated with high pressures and temperatures.
-
Catalyst Selection: Palladium on carbon (Pd/C) is generally chemoselective for alkenes over amides[3]. If you are still observing over-reduction, your catalyst may be unusually active, or impurities may be altering its behavior. Consider using a different batch of catalyst or switching to an alternative like PtO₂.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider stoichiometric reducing agents that are selective for alkenes. However, these often have functional group compatibility issues. For this specific substrate, optimizing the catalytic hydrogenation is the most common and effective route. Note that powerful hydride reagents like LiAlH₄ would readily reduce both the alkene and the lactam, while reagents like 9-BBN are known to reduce tertiary lactams to cyclic amines[4].
Q3: "I've successfully saturated the double bond, but I'm unsure of the stereochemistry. Where does the hydrogen add from, the exo or endo face?"
A3: Hydrogen addition occurs almost exclusively from the sterically less hindered exo face.
The Causality: Stereoselectivity in Bicyclic Systems
The rigid, bridged structure of the 2-azabicyclo[2.2.1]heptane system dictates the facial selectivity of the hydrogenation. The molecule has two distinct faces:
-
Exo face: The more open, convex face.
-
Endo face: The more sterically congested, concave face, shielded by the C7 methylene bridge.
Catalytic hydrogenation occurs on the surface of the metal catalyst[5]. The substrate must first adsorb onto the catalyst surface. Due to significant steric hindrance, the endo face cannot effectively approach and bind to the planar catalyst surface. Therefore, the molecule consistently docks via its exo face, and the two hydrogen atoms are delivered to the same face (a syn-addition) from that direction[6][7].
This is a well-established principle in the chemistry of norbornene and related bicyclic systems[8][9]. You can be highly confident that your product is the exo-dihydro adduct.
Frequently Asked Questions (FAQs)
Q: My reaction isn't starting or is very sluggish. What should I check first?
A: This is a classic case of catalyst inactivation or poisoning.
-
Catalyst Quality: Ensure your Pd/C is fresh. Old or improperly stored catalyst can be inactive. Palladium catalysts are also pyrophoric; handle them with care, preferably under an inert atmosphere[2].
-
Catalyst Poisoning: Heterogeneous catalysts are sensitive to poisons. Trace amounts of sulfur (from thiols, thioethers), halides, or strong coordinating ligands in your starting material or solvent can bind irreversibly to the palladium active sites and kill the reaction[10][11]. Purify your starting material if you suspect impurities.
-
Insufficient Mixing: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen from the gas phase to the catalyst surface.
-
Improper Purging: Ensure the reaction flask is thoroughly purged of air. Oxygen can deactivate the catalyst. A standard procedure is to place the flask under vacuum and backfill with hydrogen or an inert gas like argon several times before starting the reaction.
Q: What is the best way to monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common method. The saturated product will have a slightly higher Rf value (be less polar) than the starting alkene. Staining with potassium permanganate (KMnO₄) is very effective, as the stain will readily react with the C=C bond of the starting material (showing a yellow spot on a purple background) but will not react with the saturated product. LC-MS can also be used for more precise monitoring.
Q: How do I safely handle the catalyst during workup?
A: The catalyst, especially after being exposed to hydrogen, is highly pyrophoric and can ignite upon contact with air and flammable solvents. Never filter the dry catalyst powder in the air. The standard safe procedure is filtration through a pad of Celite®. Wet the Celite pad with the reaction solvent, then filter the reaction mixture. Wash the catalyst cake on the Celite with more solvent to recover all your product. Keep the catalyst/Celite mixture wet with water or an inert solvent until it can be disposed of in a designated waste container.
Protocol: Standard Procedure for Selective Hydrogenation
This protocol is a starting point and may require optimization based on your specific setup and substrate purity.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-Azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., Ethanol or Ethyl Acetate, approx. 0.1 M concentration).
-
Inerting: Flush the flask with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on Carbon (Pd/C). A typical loading is 5-10 mol% of Pd relative to the substrate.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Purging: Carefully apply a vacuum to the flask to remove the inert gas, then switch the stopcock to allow hydrogen to fill the flask. Repeat this vacuum/backfill cycle three times to ensure an oxygen-free hydrogen atmosphere.
-
Reaction: With the flask under a positive pressure of hydrogen (from the balloon), stir the suspension vigorously at room temperature.
-
Monitoring: Periodically pause stirring, withdraw a small aliquot via syringe, filter it through a small plug of silica or Celite in a pipette, and analyze by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase and a KMnO₄ stain).
-
Workup: Once the starting material is consumed, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude saturated product, 2-azabicyclo[2.2.1]heptan-3-one, which can be purified further if necessary.
References
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Available at: [Link]
-
ResearchGate. (2025). Liquid-phase hydrogenation of norbornene compounds. Stereochemistry, kinetics and mechanism. Available at: [Link]
-
Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676. Available at: [Link]
-
Histo-Line Laboratories. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
Zamalyutin, V. V., et al. (2022). Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. Russian Chemical Bulletin, 71(1), 70-75. Available at: [Link]
-
ResearchGate. (n.d.). a) Exo and endo face descriptions of bicyclic alkenes. b) Reactivity.... Available at: [Link]
-
Wang, C., et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 8(12), 637. Available at: [Link]
-
Török, B., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7249-7258. Available at: [Link]
-
Organic Reactions. (n.d.). Palladium on Carbon. Available at: [Link]
-
ACS Publications. (2023). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. Available at: [Link]
-
ResearchGate. (2008). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Available at: [Link]
-
University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]
-
American Chemical Society. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Available at: [Link]
-
National Institutes of Health. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Available at: [Link]
-
National Institutes of Health. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Palladium on Carbon in Hydrogenolysis Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Available at: [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
YouTube. (2023). Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
Chemistry LibreTexts. (2022). 10.5: Endo and Exo Products. Available at: [Link]
-
Taylor & Francis eBooks. (1985). Mechanism and Stereochemistry of Asymmetric Catalytic Hydrogenation. Available at: [Link]
-
YouTube. (2016). Stereochemistry of Alkene Hydrogenation. Available at: [Link]
-
OUCI. (n.d.). Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage. Direct Synthesis of Enantiopure Succinimide Derivatives. Available at: [Link]
-
Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Available at: [Link]
-
MDPI. (n.d.). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Available at: [Link]
-
Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Available at: [Link]
-
PubMed. (n.d.). "Endo" and "exo" bicyclo[4.2.0]-octadiene isomers from the electrocyclization of fully substituted tetraene models for SNF 4435C and D. control of stereochemistry by choice of a functionalized substituent. Available at: [Link]
-
MDPI. (n.d.). Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrogenation of Unsaturated Fats and Trans Fat. Available at: [Link]
-
AOCS. (2019). Hydrogenation Mechanism. Available at: [Link]
-
PNNL. (2012). Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Purification of Crude 2-Azabicyclo[2.2.1]heptan-3-one
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Azabicyclo[2.2.1]heptan-3-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this crucial synthetic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of 2-Azabicyclo[2.2.1]heptan-3-one.
Q1: What are the typical impurities I can expect in my crude 2-Azabicyclo[2.2.1]heptan-3-one?
A1: The impurity profile of crude 2-Azabicyclo[2.2.1]heptan-3-one is highly dependent on the synthetic route employed. Common synthesis pathways, such as the Diels-Alder reaction of cyclopentadiene with a sulfonyl cyanide followed by hydrolysis, can introduce specific byproducts.[1][2] Potential impurities include:
-
Unreacted starting materials: Such as cyclopentadiene or derivatives.
-
Stereoisomers: Depending on the stereoselectivity of the reaction, other diastereomers or enantiomers may be present.
-
Hydrolysis byproducts: Incomplete or side reactions during the hydrolysis step can lead to related bicyclic compounds.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Degradation products: The lactam ring can be susceptible to hydrolysis under certain conditions.
Q2: My crude product is an oil/waxy solid. How can I induce crystallization for purification?
A2: If your crude 2-Azabicyclo[2.2.1]heptan-3-one is not a solid, it likely contains a significant amount of impurities that are depressing the melting point. Consider the following strategies:
-
Solvent Trituration: Vigorously stirring the crude material with a non-polar solvent in which the desired product is sparingly soluble (e.g., diethyl ether, hexanes) can often wash away more soluble impurities and induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution of the crude product can initiate crystallization.
-
Chromatography: If crystallization fails, column chromatography is a reliable method to separate the desired product from impurities that hinder crystallization.
Q3: I am observing a low yield after my purification. What are the likely causes?
A3: Low recovery can stem from several factors throughout the purification process:
-
Inappropriate Solvent Choice for Recrystallization: If the product is too soluble in the chosen recrystallization solvent, a significant portion will remain in the mother liquor.
-
Product Loss During Chromatography: The product may be adsorbing irreversibly to the stationary phase, or the elution solvent system may not be optimal.
-
Degradation: The lactam is susceptible to hydrolysis, especially under strong acidic or basic conditions, or at elevated temperatures.
-
Mechanical Losses: Ensure careful transfer of material between steps to minimize physical loss.
Q4: Can I use distillation to purify 2-Azabicyclo[2.2.1]heptan-3-one?
A4: While distillation is a common purification technique for liquids, it may not be the most suitable method for 2-Azabicyclo[2.2.1]heptan-3-one due to its relatively high boiling point and potential for thermal degradation. Other methods like recrystallization or chromatography are generally preferred to avoid decomposition. However, for some lactams, vacuum distillation in the presence of a base has been employed to recover the product.[3]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for common purification techniques, including troubleshooting tips for specific issues you may encounter.
A. Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude material in various solvents (e.g., isopropanol/diethyl ether, ethanol/diethyl ether, ethyl acetate).[4] A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude 2-Azabicyclo[2.2.1]heptan-3-one and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and try cooling again. |
| The compound has oiled out. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a co-solvent in which the compound is less soluble can also help. | |
| Low recovery of purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a different solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering. | |
| Product is still impure after recrystallization. | The chosen solvent does not effectively separate the impurity. | Try a different recrystallization solvent. Consider a preliminary purification step like column chromatography. |
| The cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly to promote the formation of a purer crystal lattice. |
B. Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection: For lactams, silica gel is a common stationary phase. Thin Layer Chromatography (TLC) should be used to determine the optimal eluent system (e.g., a mixture of ethyl acetate and hexanes).[5] The ideal eluent system will give a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Adjust the polarity of the eluent. For better separation of polar compounds, a more polar eluent is needed (e.g., increase the proportion of ethyl acetate). For less polar compounds, a less polar eluent is required. |
| The compound will not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| The compound is strongly adsorbed to the silica gel. | Consider using a different stationary phase, such as alumina, or adding a small amount of a modifying agent like triethylamine to the eluent to reduce tailing of basic compounds. | |
| The compound elutes too quickly. | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Cracked or channeled column bed. | Improper column packing. | Repack the column carefully, ensuring a uniform slurry and gentle settling of the stationary phase. |
C. Chemical Purification Methods
In some cases, chemical treatment can be used to remove specific impurities. For instance, if the crude product is contaminated with acidic or basic impurities, a liquid-liquid extraction can be effective.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
A dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities.
-
A dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Brine (saturated aqueous NaCl) to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
III. Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of crude 2-Azabicyclo[2.2.1]heptan-3-one.
Caption: General purification workflow for 2-Azabicyclo[2.2.1]heptan-3-one.
IV. References
Sources
- 1. EP0533048A1 - Process for the preparation of lactams - Google Patents [patents.google.com]
- 2. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 3. FR2809395B1 - LACTAM PURIFICATION PROCESS - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
Technical Support Center: Catalyst Selection for Efficient 2-Azabicyclo[2.2.1]heptan-3-one Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Azabicyclo[2.2.1]heptan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and reaction optimization for this important bicyclic lactam. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Overcoming Common Hurdles in 2-Azabicyclo[2.2.1]heptan-3-one Synthesis
This section is dedicated to resolving specific issues that may arise during your experiments. Each problem is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.
Issue 1: Low Diastereoselectivity (endo/exo Ratio) in Aza-Diels-Alder Reactions
Question: My aza-Diels-Alder reaction to form the 2-azabicyclo[2.2.1]heptan-3-one core is yielding a mixture of endo and exo diastereomers with poor selectivity. How can I improve the diastereoselectivity?
Answer: The endo/exo selectivity in aza-Diels-Alder reactions is a common challenge influenced by steric and electronic factors of the transition state. Lewis acid catalysts play a crucial role in modulating this selectivity.
Potential Causes and Solutions:
-
Inappropriate Lewis Acid Catalyst: The size and nature of the Lewis acid can significantly impact the stereochemical outcome. Bulky Lewis acids tend to favor the formation of the exo product by sterically disfavoring the more compact endo transition state.
-
Troubleshooting Step 1: Catalyst Screening. If you are observing poor selectivity, consider screening a panel of Lewis acids with varying steric bulk. For instance, while a less bulky Lewis acid like AlCl₃ might favor the endo adduct, a bulkier catalyst such as B(C₆F₅)₃ has been shown to almost exclusively yield the exo-cycloadduct in certain Diels-Alder reactions[1][2].
-
Troubleshooting Step 2: Catalyst Loading. The concentration of the Lewis acid can also influence selectivity. Higher catalyst loadings can sometimes lead to aggregation or changes in the active catalytic species, affecting the steric environment of the transition state. Experiment with catalyst loadings in the range of 5-20 mol%.
-
-
Solvent Effects: The solvent can influence the stability of the transition states and the aggregation state of the catalyst.
-
Troubleshooting Step 3: Solvent Optimization. A systematic solvent screen is recommended. Non-polar solvents often provide better selectivity by minimizing interactions that could stabilize undesired transition states.
-
-
Temperature Control: Diels-Alder reactions are often reversible. The thermodynamically more stable product may be favored at higher temperatures, which may not be the desired diastereomer.
-
Troubleshooting Step 4: Temperature Adjustment. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) generally enhances kinetic control, which can lead to higher diastereoselectivity.
-
Issue 2: Poor Enantioselectivity in Asymmetric Syntheses
Question: I am employing a chiral catalyst for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptan-3-one, but the enantiomeric excess (ee) is low. What are the likely causes and how can I improve it?
Answer: Achieving high enantioselectivity is a delicate balance of catalyst-substrate interactions. Low ee can stem from a variety of factors, from the catalyst system itself to the reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Chiral Ligand: In metal-catalyzed reactions, the chiral ligand is paramount in creating the asymmetric environment.
-
Troubleshooting Step 1: Ligand Modification. If using a copper-catalyzed radical cyclization, for example, the choice of chiral ligand is critical. Minor structural modifications to the ligand can have a profound impact on enantioselectivity. It is advisable to screen a library of related ligands to find the optimal one for your specific substrate[3][4][5].
-
Troubleshooting Step 2: Purity of the Ligand. Ensure the enantiopurity of your chiral ligand is high, as any impurity of the opposite enantiomer will directly decrease the ee of the product.
-
-
Inadequate Catalyst Activation or Deactivation: The active catalytic species may not be forming efficiently, or it may be deactivating over the course of the reaction.
-
Troubleshooting Step 3: Pre-formation of the Catalyst. In some cases, pre-forming the active chiral catalyst before adding the substrates can lead to improved enantioselectivity.
-
Troubleshooting Step 4: Monitor for Deactivation. Catalyst deactivation can occur through various mechanisms, including poisoning by impurities or thermal degradation. Running the reaction under an inert atmosphere and ensuring the purity of all reagents is crucial.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction catalyzed by achiral species or occurring thermally can significantly erode the enantioselectivity.
-
Troubleshooting Step 5: Lowering the Reaction Temperature. As with diastereoselectivity, lowering the temperature can slow down the uncatalyzed background reaction to a greater extent than the catalyzed one, leading to a higher ee.
-
Issue 3: Low or No Product Yield
Question: My reaction is not proceeding to completion, or I am observing very low yields of the desired 2-azabicyclo[2.2.1]heptan-3-one. What could be the issue?
Answer: Low yields can be attributed to a number of factors, including catalyst deactivation, substrate instability, or the formation of side products.
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction.
-
Troubleshooting Step 1: Identify the Deactivation Pathway. Common deactivation mechanisms include poisoning by impurities (e.g., water, oxygen, or coordinating functional groups on the substrate), thermal degradation, or the formation of inactive catalyst aggregates.
-
Troubleshooting Step 2: Ensure Anhydrous and Inert Conditions. Many catalysts, especially Lewis acids, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Step 3: Purity of Reagents. Use freshly distilled solvents and purified reagents to minimize potential catalyst poisons.
-
-
Substrate-Related Issues: The stability and purity of your starting materials are critical.
-
Troubleshooting Step 4: Verify Substrate Purity. For aza-Diels-Alder reactions, the purity of the imine is crucial. Impurities can inhibit the catalyst or lead to side reactions. It is often beneficial to use freshly prepared or purified imines. In some cases, in situ generation of the imine can be advantageous[6].
-
Troubleshooting Step 5: Check for Substrate Decomposition. The substrates themselves may be unstable under the reaction conditions. Analyze the crude reaction mixture to identify any potential decomposition products.
-
-
Formation of Side Products: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting Step 6: Analyze the Crude Reaction Mixture. Use techniques like ¹H NMR, LC-MS, or GC-MS to identify any major side products. Understanding the structure of these byproducts can provide insight into the competing reaction pathways. For example, in some Diels-Alder reactions, dimerization of the diene can be a significant side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is generally preferred for the synthesis of 2-azabicyclo[2.2.1]heptan-3-one: a Lewis acid or a Brønsted acid?
A1: The choice between a Lewis acid and a Brønsted acid catalyst is highly dependent on the specific synthetic route and the nature of the substrates.
-
Lewis acids are commonly employed in aza-Diels-Alder reactions to activate the imine dienophile, thereby lowering the energy of the LUMO and accelerating the reaction. They are particularly effective in controlling stereoselectivity[1][2].
-
Brønsted acids can also catalyze aza-Diels-Alder reactions, often by protonating the imine nitrogen. They are particularly useful in multicomponent reactions for the synthesis of nitrogen-containing heterocycles and can be more tolerant to certain functional groups compared to strong Lewis acids[7][8].
Q2: How do I choose the optimal chiral ligand for a copper-catalyzed enantioselective radical cyclization?
A2: The selection of the optimal chiral ligand is often an empirical process. However, some general guidelines can be followed:
-
Ligand Library Screening: It is highly recommended to screen a library of chiral ligands with different steric and electronic properties.
-
Mechanistic Understanding: A deeper understanding of the reaction mechanism can guide ligand selection. For instance, in the copper-catalyzed radical desymmetrizing cyclization, the key stereocontrolling step is the nucleophilic radical addition to a coordinated alkene. Ligands that can effectively shield one face of the coordinated substrate are likely to be more successful[4][5].
Q3: What are the common challenges in the purification of 2-azabicyclo[2.2.1]heptan-3-one and its derivatives?
A3: Purification can indeed be challenging. Common issues include:
-
Separation of Diastereomers: The endo and exo diastereomers can have very similar polarities, making their separation by column chromatography difficult. Careful optimization of the solvent system for chromatography is often required[9].
-
Product Instability: The bicyclic lactam product may be sensitive to acidic or basic conditions. It is advisable to use neutral or slightly basic conditions during workup and purification. Using neutralized silica gel for chromatography can be beneficial[10].
-
Co-elution with Byproducts: Side products from the reaction can co-elute with the desired product. A thorough analysis of the crude reaction mixture is essential to identify these impurities and develop an appropriate purification strategy.
Catalyst Performance Summary
The following table summarizes the performance of different catalytic systems in the synthesis of 2-azabicyclo[2.2.1]heptan-3-one and related structures, based on literature data.
| Catalyst System | Reaction Type | Typical Yield (%) | Typical Stereoselectivity | Reference |
| Cu(I) with Chiral Ligand | Enantioselective Radical Cyclization | Good to Excellent | High enantio- and diastereoselectivity | [3][4][5] |
| Lewis Acids (e.g., B(C₆F₅)₃) | Aza-Diels-Alder | Moderate to High | High exo-selectivity | [1][2] |
| Lewis Acids (e.g., AlCl₃) | Aza-Diels-Alder | Moderate to High | High endo-selectivity | [1][2] |
| Brønsted Acids | Aza-Diels-Alder | Good | Moderate to High Diastereoselectivity | [7][8] |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the chosen Lewis acid catalyst (5-20 mol%).
-
Add the desired anhydrous solvent and cool the mixture to the appropriate temperature (e.g., -78 °C).
-
Add the imine substrate to the cooled solution and stir for 15-30 minutes.
-
Slowly add the diene (e.g., cyclopentadiene) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Aza-Diels-Alder Reaction Mechanism
Caption: Lewis acid catalysis in the aza-Diels-Alder reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]
-
Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. ResearchGate. [Link]
-
Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones. PubMed. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. ResearchGate. [Link]
-
Ring closure reactions of bicyclic prolinol and prolin ester enantiomers. Arkivoc. [Link]
-
Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure. ResearchGate. [Link]
-
Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. ResearchGate. [Link]
-
Aza-Diels–Alder reaction. Wikipedia. [Link]
-
N-Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans-γ-Lactams. PubMed Central. [Link]
-
Brønsted-Acid-Catalyzed Asymmetric Multicomponent Reactions for the Facile Synthesis of Highly Enantioenriched Structurally Diverse Nitrogenous Heterocycles. ACS Publications. [Link]
-
Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]
Sources
- 1. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in 2-Azabicyclo[2.2.1]heptan-3-one Synthesis
Welcome to the technical support center for the synthesis of 2-Azabicyclo[2.2.1]heptan-3-one, a critical building block in modern drug development. This guide is designed for researchers, scientists, and process chemists to safely and effectively manage the inherent exothermic risks associated with its synthesis. The information provided herein is a synthesis of established chemical principles and field-proven best practices.
Introduction: The Challenge of the Vince Lactam Synthesis
2-Azabicyclo[2.2.1]heptan-3-one, commonly known as the Vince Lactam, is a highly valuable chiral synthon for a variety of carbocyclic nucleoside analogues, including the antiviral drugs Abacavir and Peramivir[1][2][3]. Its synthesis most commonly involves a [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-cyclopentadiene and a suitable dienophile.
While elegant, this pathway presents a significant process safety challenge: the Diels-Alder reaction is highly exothermic. The conversion of two carbon-carbon π-bonds in the reactants to two stronger σ-bonds in the product releases a substantial amount of energy[4]. Without meticulous control, this exotherm can lead to rapid temperature increases, solvent boiling, pressure buildup, and potentially a thermal runaway reaction. This guide provides direct answers to common issues and proactive strategies for safe and reproducible synthesis.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction temperature is spiking uncontrollably during the addition of cyclopentadiene. What is happening and what should I do?
Answer:
You are likely experiencing the onset of a thermal runaway due to an accumulation of unreacted reagents followed by a sudden, rapid reaction. The heat generated by the reaction is exceeding the rate of heat removal by your cooling system.
Immediate Corrective Actions:
-
Stop Reagent Addition Immediately: Cease the addition of cyclopentadiene (or the dienophile, depending on your procedure).
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with the reaction flask. If using an ice bath, ensure it's a well-mixed slurry of ice and water, not just ice cubes.
-
Agitation: Check that stirring is vigorous and efficient. Poor mixing can create localized "hot spots" where the reaction initiates rapidly.
-
Emergency Quenching (Last Resort): Only if the temperature continues to rise uncontrollably towards the solvent's boiling point despite the above measures, should you consider quenching. This is a high-risk procedure and should only be performed with appropriate safety measures (blast shield, fume hood sash down) and a pre-planned quenching agent.
Root Cause Analysis & Preventative Measures:
The core principle of managing this exotherm is ensuring the rate of reaction (heat generation) never exceeds the rate of cooling (heat removal) .
-
Controlled Addition is Critical: The most common cause of a temperature spike is adding the limiting reagent too quickly. Use a syringe pump for a slow, consistent, and verifiable addition rate. Manual addition via a dropping funnel can be inconsistent and is not recommended for scale-up.
-
Maintain a "Starve-Fed" Condition: The goal is for each drop of added reagent to react almost immediately. This prevents the dangerous accumulation of unreacted starting materials.
-
Reverse Addition: Consider adding the dienophile solution to the cyclopentadiene solution. The specific choice depends on the stability and concentration of the reagents, but it can sometimes offer better thermal control.
-
Pre-cool Adequately: Ensure the reaction vessel and its initial contents are fully cooled to the target starting temperature (-20 °C to 0 °C is common) before starting the addition[5][6].
Table 1: Recommended Starting Parameters for Reagent Addition
| Scale (Dienophile) | Vessel Size | Recommended Addition Method | Max Internal Temp (Tmax) | Recommended Addition Time |
| 1-10 mmol | 50-100 mL | Manual Dropwise Addition (careful) | 5 °C | 15-30 min |
| 10-100 mmol | 250-500 mL | Syringe Pump / Pressure-Equalizing Funnel | 0 °C | 1-2 hours |
| >100 mmol | 1 L+ | Syringe Pump (Calibrated) | -10 °C to 0 °C | 2-4 hours |
| Note: These are starting points. Always monitor the internal temperature closely and adjust the addition rate to maintain the desired Tmax. |
Question 2: I am observing excessive solvent fuming and refluxing at the condenser, even though my cooling bath is at the target temperature. What does this signify?
Answer:
This is a critical indicator that your reaction is generating heat far too quickly, and the bulk solvent temperature is likely at or near its boiling point, regardless of the external bath temperature. The cooling capacity of your system is being overwhelmed.
Causality and Mitigation:
-
Inefficient Heat Transfer: A large temperature difference between the internal reaction and the external bath points to poor heat transfer. This can be caused by:
-
A thick-walled glass reactor.
-
Insufficient surface area contact with the cooling bath.
-
Poor agitation, preventing the bulk of the liquid from contacting the cooled vessel walls.
-
-
Inadequate Condenser: The condenser must have sufficient surface area and coolant flow to handle the solvent vapor being generated. If solvent is escaping the condenser, the situation is hazardous.
-
Solvent Choice: The solvent's boiling point acts as a physical limit on the reaction temperature. While this can be a safety feature, a low-boiling solvent like dichloromethane (DCM) can lead to excessive reflux and pressure build-up if the exotherm is not controlled.
Proactive Experimental Design:
-
Vessel Sizing: Never run a reaction in a flask that will be more than 50% full at the end of the procedure. This "headspace" is critical to safely accommodate potential solvent reflux and gas evolution.
-
Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity. While DCM is common, solvents like THF or Toluene offer higher boiling points, providing a larger safety margin if an exotherm occurs[5].
Table 2: Properties of Common Solvents for Exotherm Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 1.15 | Low BP, good solvent. High vapor pressure requires efficient condensing. |
| Diethyl Ether | 34.6 | 2.34 | Very low BP, highly flammable. Not ideal for highly exothermic reactions. |
| Tetrahydrofuran (THF) | 66 | 1.76 | Higher BP than DCM, good solvent. Peroxide formation risk. |
| Toluene | 111 | 1.69 | High BP provides a large safety margin. Higher reaction temps may alter selectivity. |
FAQs: Proactive Safety & Experimental Design
Q: What are the essential first steps in setting up a safe Diels-Alder reaction for this synthesis?
A: A safe synthesis begins long before reagents are mixed. Your primary defense is a well-designed experimental setup.
-
Reagent Quality: Use freshly cracked cyclopentadiene. Cyclopentadiene slowly dimerizes at room temperature via a Diels-Alder reaction with itself[4][7]. This dimer can interfere with the reaction. "Cracking" is achieved by heating dicyclopentadiene to its retro-Diels-Alder temperature (~170-180 °C) and distilling the monomer (BP ~41 °C) immediately before use[4].
-
Cooling System: Use a cooling bath with a large thermal mass (e.g., a large ice/water or dry ice/acetone slurry). Do not rely on simply placing the flask in a freezer beforehand. The cooling must be active and continuous.
-
Accurate Monitoring: Place a calibrated thermometer or thermocouple probe directly into the reaction mixture. Monitoring the bath temperature is not sufficient.
-
Efficient Stirring: Use an overhead stirrer for reactions larger than 250 mL to ensure efficient mixing and heat distribution. A magnetic stir bar may not be adequate for viscous mixtures or larger volumes.
Q: How does reaction concentration affect thermal safety?
A: Concentration has a direct impact on safety. More dilute reactions are inherently safer. The solvent acts as a heat sink, absorbing the energy released by the reaction. In a dilute system, the heat generated per unit volume is lower, making it easier for the cooling system to dissipate. A common starting concentration is between 0.5 M and 1.0 M.
Q: What are the critical warning signs of a thermal runaway?
A: Be vigilant for the following signs, which often occur in sequence:
-
A steady, then accelerating, rise in internal temperature that does not respond to stopping reagent addition.
-
Sudden, vigorous boiling or refluxing of the solvent.
-
Noticeable fuming or gas evolution from the reaction.
-
A visible change in the reaction mixture's color or viscosity.
If you observe these signs, treat it as an emergency. Alert others in the lab and be prepared to evacuate if the situation cannot be controlled.
Visualized Workflows
Diagram 1: Safe Diels-Alder Reaction Workflow
This diagram outlines the critical steps and decision points for executing the reaction safely.
Caption: Workflow for Safe Diels-Alder Reaction Setup & Execution.
Diagram 2: Troubleshooting Thermal Excursions
This decision tree provides a logical path for responding to unexpected temperature increases.
Caption: Decision Tree for Responding to Thermal Excursions.
References
- Vertex AI Search. (n.d.). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Retrieved January 6, 2026.
- ChemicalBook. (n.d.). 2-Azabicyclo[2.2.1]heptan-3-one synthesis. Retrieved January 6, 2026.
- Google Patents. (n.d.). CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved January 6, 2026, from [Link]
- Repository of the Academy's Library. (n.d.). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Retrieved January 6, 2026.
-
Scientific & Academic Publishing. (n.d.). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). Retrieved January 6, 2026, from [Link]
-
MSU Chemistry. (n.d.). The Diels-Alder Reaction. Retrieved January 6, 2026, from [Link]
-
PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Retrieved January 6, 2026, from [Link]
- ResearchGate. (n.d.).
Sources
- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 6. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Introduction: The Critical Role of Chirality in Pharmaceutical Building Blocks
An Expert's Guide to Developing an HPLC Method for the Enantiomeric Purity of 2-Azabicyclo[2.2.1]heptan-3-one
2-Azabicyclo[2.2.1]heptan-3-one is a constrained bicyclic lactam that serves as a valuable chiral building block in the synthesis of a wide range of pharmacologically active compounds. Its rigid structure and defined stereochemistry make it an ideal scaffold for designing molecules that can interact with biological targets in a highly specific manner. In drug development, the stereoisomeric form of a molecule, or its enantiomer, can exhibit profoundly different efficacy, pharmacology, and toxicology. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects. Consequently, the precise control and accurate measurement of enantiomeric purity are not merely procedural; they are fundamental to ensuring drug safety and efficacy.
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of 2-Azabicyclo[2.2.1]heptan-3-one. As a Senior Application Scientist, my objective is to move beyond a simple protocol and explain the underlying principles and strategic decisions that lead to a reliable, self-validating analytical method.
The Foundation: Principles of Chiral Recognition in HPLC
The separation of enantiomers via HPLC is achieved by exploiting their differential interactions with a Chiral Stationary Phase (CSP). Enantiomers possess identical physical properties in a non-chiral environment, making them inseparable by conventional chromatography. However, within the chiral environment of the CSP, they can form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation.
The most widely accepted mechanism for chiral recognition is the three-point interaction model , which posits that for effective discrimination, at least three simultaneous points of interaction must occur between the analyte and the CSP. These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking.
Caption: Fig 1: The Three-Point Interaction Model for Chiral Recognition.
Primary Method Development Strategy: A Polysaccharide-Based CSP Approach
While a universally standardized method for 2-Azabicyclo[2.2.1]heptan-3-one is not prominently published, a robust method can be systematically developed. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most versatile and widely successful for a broad range of chiral compounds. Their helical polymer structure creates a complex chiral environment with numerous stereoselective binding sites.
Step 1: Chiral Stationary Phase Selection
The logical starting point is to screen columns with complementary characteristics. For a novel compound like 2-Azabicyclo[2.2.1]heptan-3-one, which contains a lactam (amide) group capable of hydrogen bonding and dipole-dipole interactions, the following columns are recommended for initial screening:
-
CHIRALPAK® AD-H / CHIRALCEL® OD-H: These represent amylose and cellulose derivatives, respectively. They often exhibit different selectivities, and one is likely to provide a better separation than the other.
-
Immobilized Polysaccharide Columns (e.g., CHIRALPAK® IA, IB, IC): These columns are covalently bonded to the silica, making them compatible with a wider range of solvents (e.g., ethyl acetate, dichloromethane), which can be crucial if the initial mobile phases fail. This expanded solvent compatibility offers a significant advantage in method development.
Step 2: Mobile Phase Optimization
The choice of mobile phase is as critical as the CSP. The goal is to modulate the retention and enhance the selectivity between the enantiomers.
-
Initial Screening (Normal Phase): The standard approach is to start with a normal-phase mobile phase, typically a mixture of an alkane (n-Heptane or n-Hexane) and an alcohol (Isopropanol or Ethanol).
-
Rationale: The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. By varying the alcohol percentage, one can control the retention time. A lower alcohol percentage generally leads to stronger retention and, often, better resolution, but longer analysis times.
-
Starting Point: A typical starting gradient might be from 95:5 to 80:20 (Heptane:Isopropanol) to quickly scout for separation.
-
-
Improving Peak Shape with Additives: 2-Azabicyclo[2.2.1]heptan-3-one contains a secondary amine within its lactam structure, which can be basic. This basicity can lead to peak tailing on silica-based CSPs due to strong interactions with residual acidic silanol groups.
-
Solution: Adding a small amount of a basic additive, such as Diethylamine (DEA) or a volatile alternative like ethanolamine (typically 0.1% v/v), to the mobile phase can dramatically improve peak shape and efficiency. Conversely, an acidic additive like Trifluoroacetic Acid (TFA) might be used if the analyte has acidic properties or if it improves interaction with the specific CSP.
-
Illustrative Method Development Workflow
Caption: Fig 2: A systematic workflow for chiral HPLC method development.
Comparison of Methodological Approaches
The choice of CSP and mobile phase system is a critical decision point. The following tables compare the primary approaches a researcher would consider.
Table 1: Comparison of Chiral Stationary Phase (CSP) Types
| CSP Type | Principle of Separation | Typical Mobile Phases | Advantages | Limitations |
| Polysaccharide-based | Helical polymer grooves, hydrogen bonding, dipole-dipole interactions | Normal Phase, Polar Organic, Reversed Phase | Broad applicability, high success rate, available in immobilized versions | Can be sensitive to solvent history (coated versions), higher cost |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, steric hindrance | Normal Phase | Well-understood mechanism, robust and stable | Narrower applicability, less successful for analytes lacking aromatic groups |
| Cyclodextrin-based | Host-guest inclusion complexes, hydrophobic and hydrogen bonding | Reversed Phase | Excellent for separating aromatic positional isomers and some enantiomers | Lower sample capacity, limited success for non-aromatic compounds |
| Macrocyclic Glycopeptide | Complex mechanism involving hydrogen bonding, ionic interactions, and steric hindrance | Reversed Phase, Polar Organic | Multi-modal, can separate a wide range of compounds | Can be complex to optimize, sensitive to pH and buffer choice |
Table 2: Comparison of Mobile Phase Strategies
| Mobile Phase Mode | Typical Composition | Primary Interactions | Advantages | Disadvantages |
| Normal Phase (NP) | Heptane / Isopropanol (+ Additive) | Hydrogen bonding, dipole-dipole | High efficiency, excellent selectivity for many compounds | Poor solubility for polar samples, solvent cost and disposal |
| Polar Organic (PO) | Acetonitrile / Methanol (+ Additive) | Hydrogen bonding, dipole-dipole | Good solubility for a wide range of samples, faster analysis | Selectivity can differ significantly from NP mode |
| Reversed Phase (RP) | Water / Acetonitrile / Methanol (+ Buffer) | Hydrophobic interactions, hydrogen bonding | Compatible with aqueous samples, MS-friendly buffers available | Generally lower selectivity for chiral separations compared to NP |
Illustrative Experimental Data
During method development, a systematic screening process would generate data similar to that shown below. This table presents hypothetical but realistic results for the enantiomeric separation of 2-Azabicyclo[2.2.1]heptan-3-one, illustrating how different conditions affect the critical separation parameters.
Table 3: Illustrative Data from Method Development Screening (Conditions: Flow Rate: 1.0 mL/min, Temp: 25°C, Detection: UV at 210 nm)
| Column | Mobile Phase (v/v) | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (Rs) | Comments |
| CHIRALCEL® OD-H | Heptane/IPA (90:10) | 8.5 | 9.1 | 1.08 | 1.3 | Partial co-elution. |
| CHIRALCEL® OD-H | Heptane/IPA (90:10) + 0.1% DEA | 7.2 | 8.1 | 1.14 | 2.1 | Baseline resolved. DEA improved peak shape. |
| CHIRALPAK® AD-H | Heptane/IPA (90:10) + 0.1% DEA | 10.3 | 12.5 | 1.25 | 3.5 | Excellent separation, longer run time. |
| CHIRALPAK® IA | ACN/MeOH (50:50) + 0.1% DEA | 4.1 | 4.5 | 1.10 | 1.8 | Fast analysis in polar organic mode. |
Note: This is simulated data for illustrative purposes. Actual results will vary.
Alternative Technologies: GC and SFC
While HPLC is the workhorse for chiral analysis, other techniques may be suitable alternatives.
-
Gas Chromatography (GC): If the analyte is volatile and thermally stable, or can be easily derivatized to be so, chiral GC using a cyclodextrin-based capillary column can offer extremely high resolution and fast analysis times.
-
Supercritical Fluid Chromatography (SFC): SFC is a modern alternative that uses supercritical CO₂ as the main mobile phase. It combines the high efficiency of normal-phase HPLC with the low viscosity of a gas, resulting in very fast and efficient separations. It is often considered a "green" technology due to the reduced organic solvent consumption.
Ensuring Trustworthiness: Method Validation
A developed method is only useful if it is proven to be reliable. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). This process establishes the method's fitness for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components (e.g., impurities, starting materials). This is typically demonstrated by achieving baseline resolution (Rs > 1.5).
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range. For purity analysis, this should cover from the limit of quantitation (LOQ) to ~120% of the specification for the minor enantiomer.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the main enantiomer with known amounts of the minor enantiomer.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling trace enantiomeric impurities.
Conclusion
Developing a robust HPLC method for the enantiomeric purity of 2-Azabicyclo[2.2.1]heptan-3-one is a systematic process grounded in the principles of chiral recognition. The optimal approach begins with screening polysaccharide-based chiral stationary phases under normal-phase conditions, paying close attention to the use of mobile phase additives like DEA to ensure excellent peak shape for this basic analyte. By comparing different columns and mobile phase strategies, a method with suitable resolution, accuracy, and analysis time can be achieved. Subsequent validation according to ICH guidelines is the final, essential step to guarantee that the method provides trustworthy data, ensuring the quality and safety of the final pharmaceutical product.
References
-
Title: Chiral drugs: an overview Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Chiral separation techniques: a review Source: Scientia Pharmaceutica URL: [Link]
-
Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation Source: Journal of Chromatography A URL: [Link]
-
Title: History of the Development of Polysaccharide-based Chiral Stationary Phases Source: Daicel Corporation URL: [Link]
-
Title: A new generation of immobilized polysaccharide-based chiral stationary phases for HPLC and SFC Source: American Laboratory URL: [Link]
-
Title: Mobile-Phase Additives for HPLC Source: LCGC North America URL: [Link]
-
Title: A review of the applications of chiral supercritical fluid chromatography in the pharmaceutical industry Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
comparison of different synthetic routes to 2-Azabicyclo[2.2.1]heptan-3-one
An In-Depth Guide to the Synthetic Strategies for 2-Azabicyclo[2.2.1]heptan-3-one
Introduction: The Significance of a Strained Bicyclic Lactam
2-Azabicyclo[2.2.1]heptan-3-one is a conformationally constrained bicyclic γ-lactam that has emerged as a critical building block in synthetic and medicinal chemistry. Its rigid scaffold provides a unique three-dimensional architecture that is invaluable for designing novel therapeutics and chiral ligands. The unsaturated precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, is widely known as the "Vince Lactam," a testament to its pivotal role in the synthesis of carbocyclic nucleosides, including the blockbuster antiviral drugs Carbovir and Abacavir.[1] The saturated analogue, which is the focus of this guide, serves as a versatile scaffold for creating proline analogues and other complex molecular structures.[2][3]
This guide provides a comparative analysis of the most prominent synthetic routes to 2-azabicyclo[2.2.1]heptan-3-one, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. The discussion is tailored for researchers and drug development professionals seeking to leverage this valuable synthon in their work.
Route 1: The Workhorse - Diels-Alder Reaction Followed by Hydrogenation
The most established and scalable route to the 2-azabicyclo[2.2.1]heptane core relies on the powerful [4+2] cycloaddition, or Diels-Alder reaction. This strategy first constructs the unsaturated bicyclic system, which is subsequently reduced to the desired saturated lactam.
Mechanistic Rationale
The core of this approach is the reaction of cyclopentadiene, a readily available diene, with a suitable dienophile to form the bicyclic framework. The key intermediate, Vince Lactam, is synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile like tosyl cyanide.[4][5] The resulting adduct is then hydrolyzed to yield the unsaturated lactam.
The final and crucial step is the stereoselective hydrogenation of the carbon-carbon double bond. This is typically achieved using heterogeneous catalysis, most commonly with palladium on carbon (Pd/C), to yield the saturated 2-azabicyclo[2.2.1]heptan-3-one. The hydrogen atoms add to the less sterically hindered exo face of the molecule, leading to a high degree of stereocontrol.
Enantioselective Synthesis via Chiral Auxiliaries
For applications requiring enantiomerically pure material, an asymmetric Diels-Alder reaction is employed. This is commonly achieved by reacting cyclopentadiene with a chiral imine, often derived from a chiral amine like (R)- or (S)-1-phenylethylamine and an ethyl glyoxylate.[2] The chiral auxiliary directs the approach of the cyclopentadiene, resulting in high diastereoselectivity for one cycloadduct. Subsequent hydrogenation saturates the double bond, and hydrogenolysis cleaves the chiral auxiliary, affording the enantiopure target molecule.[2] While highly effective, this multi-step process increases complexity and requires careful purification to remove diastereomers.[2]
Experimental Protocol: Catalytic Hydrogenation of Vince Lactam
The following protocol is adapted from established literature procedures for the synthesis of racemic 2-azabicyclo[2.2.1]heptan-3-one from its unsaturated precursor.[6]
Materials:
-
(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one (10.3 g, 94.4 mmol)
-
Ethyl acetate (200 mL)
-
10% Palladium on carbon (Pd/C) (0.5 g)
-
Hydrogen gas (H₂)
Procedure:
-
A mixture of (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one and ethyl acetate is placed in a hydrogenation vessel.
-
10% Pd/C catalyst is carefully added to the mixture.
-
The vessel is sealed, purged with nitrogen, and then placed under a hydrogen atmosphere (typically balloon pressure or a Parr shaker at ~15 bar).[2][6]
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.[6] Reaction progress can be monitored by TLC or ¹H NMR to observe the disappearance of the olefinic protons.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional ethyl acetate.
-
The combined filtrates are concentrated under reduced pressure to yield 2-azabicyclo[2.2.1]heptan-3-one as an off-white solid. The yield is typically quantitative (10.4 g, 100%).[6]
Route 2: The Rearrangement Approach - Baeyer-Villiger Oxidation
An alternative conceptual strategy for forming lactams is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones (cyclic esters). The analogous transformation to produce a lactam from a ketone is the Beckmann rearrangement of the corresponding oxime.
Mechanistic Rationale
The classical Baeyer-Villiger oxidation involves the reaction of a ketone with a peracid (e.g., m-CPBA) or hydrogen peroxide.[7][8] The reaction proceeds via the "Criegee intermediate," where one of the alkyl groups attached to the carbonyl migrates to an adjacent oxygen atom.[9] The migratory aptitude is predictable: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[7] To synthesize 2-azabicyclo[2.2.1]heptan-3-one, one would start with bicyclo[2.2.1]heptan-2-one.
However, a direct Baeyer-Villiger oxidation produces a lactone, not a lactam. The nitrogen atom must be introduced via an analogous rearrangement. The Beckmann rearrangement of bicyclo[2.2.1]heptan-2-one oxime, typically promoted by a strong acid, would yield the desired lactam. The key challenge in this route is controlling the regioselectivity of the rearrangement, as either of the two alpha-carbons could migrate, potentially leading to a mixture of isomeric lactams. For the related 2-azabicyclo[3.2.1]octane system, this rearrangement has been noted to produce the desired isomer as a minor product.[10]
Route 3: Modern Alternatives - Catalytic Cyclization Strategies
Recent advances in catalysis have opened new avenues for constructing the 2-azabicyclo[2.2.1]heptane skeleton, often with high levels of stereocontrol.
-
Palladium-Catalyzed Aminoacyloxylation: This method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. It efficiently constructs oxygenated 2-azabicyclo[2.2.1]heptane derivatives, which can be further functionalized.[11] This approach offers a direct way to build the bicyclic system from simple cyclopentene precursors.
-
Copper-Catalyzed Radical Cyclization: An enantioselective radical desymmetrizing cyclization of cyclopentenes has been developed using copper catalysis.[12] This strategy provides access to chiral 2-azabicyclo[2.2.1]heptan-3-ones bearing multiple stereocenters with high enantio- and diastereoselectivity. It represents a cutting-edge approach for synthesizing complex and highly functionalized analogues.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Steps | Typical Yield | Stereocontrol | Advantages | Disadvantages |
| Diels-Alder / Hydrogenation (Racemic) | Cyclopentadiene, Tosyl Cyanide | Diels-Alder, Hydrolysis, Catalytic Hydrogenation (Pd/C) | High (>90% for hydrogenation)[6] | Achiral | Scalable, high-yielding, uses readily available materials. | Produces a racemic mixture. |
| Asymmetric Diels-Alder | Cyclopentadiene, Chiral Imine | Asymmetric Diels-Alder, Hydrogenation, Hydrogenolysis | Good (e.g., 47% overall)[2] | Excellent (High de) | Provides access to enantiomerically pure products. | Multi-step, requires chiral auxiliary, chromatographic separation may be needed.[2] |
| Beckmann Rearrangement | Bicyclo[2.2.1]heptan-2-one | Oxime formation, Acid-catalyzed rearrangement | Variable | Achiral | Utilizes a different class of starting material. | Potential for poor regioselectivity, leading to isomeric mixtures; harsh acidic conditions.[10] |
| Modern Catalytic Methods | Substituted Cyclopentenes | Pd or Cu catalysts, Oxidants | Good to Excellent[11][12] | Excellent (Enantioselective) | High stereocontrol, novel functionalization. | Catalyst cost, substrate-specific, may not be as scalable for bulk synthesis yet. |
Conclusion
The synthesis of 2-azabicyclo[2.2.1]heptan-3-one is most reliably and scalably achieved through the Diels-Alder reaction of cyclopentadiene followed by catalytic hydrogenation . This route is robust, high-yielding, and forms the foundation for producing this important scaffold. For applications demanding stereochemical purity, the use of a chiral auxiliary in the Diels-Alder step is the most well-validated approach, delivering enantiopure material with excellent control despite the added synthetic complexity.
While the Beckmann rearrangement presents a mechanistically distinct alternative, it is hampered by potential regioselectivity issues that limit its practical utility for this specific target. Emerging modern catalytic methods offer exciting, highly selective entries into functionalized analogues, though they have yet to supplant the classical Diels-Alder approach for the large-scale synthesis of the parent compound. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, balancing the need for scalability, stereochemical purity, and cost.
References
-
Ahrendt, K. A., et al. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(12), 1323-1326. Retrieved from [Link]
-
De Lucchi, O., et al. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM CYCLOPENTADIENE AND CHIRAL SULFONYL CYANIDES. HETEROCYCLES, 45(9), 1745-1752. Retrieved from [Link]
-
Gassman, P. G., & Dygos, J. H. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7861–7865. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2012). Baeyer–Villiger Oxidation. In Enzyme Catalysis in Organic Synthesis (pp. 1-20). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]
-
Holmes, C. P., et al. (1995). Diels-Alder cycloadditions of sulfonyl cyanides with cyclopentadiene. Synthesis of 2-azabicyclo[2.2.1]hepta-2,5-dienes. The Journal of Organic Chemistry, 60(23), 7328–7333. Retrieved from [Link]
-
Soós, T., et al. (2021). Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure. Scientific Reports, 11(1), 1-8. Retrieved from [Link]
-
Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. ARKIVOC, 2021(2), 25-36. Retrieved from [Link]
-
Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Wrocław University of Science and Technology. Retrieved from [Link]
-
Langa, F., et al. (1997). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Synthetic Communications, 27(10), 1723-1731. Retrieved from [Link]
-
Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. Retrieved from [Link]
-
Zhong, J., et al. (2025). Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones. Angewandte Chemie. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Kaur, H., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 23071-23097. Retrieved from [Link]
-
Barrett, S. D., et al. (1997). EFFICIENT SYNTHESIS OF EXO-1-AZABICYCLO[2.2.1]HEPTAN-3-OL. Organic Preparations and Procedures International, 29(3), 330-334. Retrieved from [Link]
- CN101417951B. (n.d.). Method for preparing 2-azabicyclo[2.2.1]heptyl-5-ene-3-one. Google Patents.
-
Li, Y., et al. (2021). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 57(81), 10565-10568. Retrieved from [Link]
-
Krasavin, M., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 25(22), 5431. Retrieved from [Link]
-
LookChem. (n.d.). Cas 24647-29-8, 2-Azabicyclo[2.2.1]heptan-3-one. Retrieved from [Link]
-
Abe, T., et al. (2008). RHODIUM-CATALYZED ARYLATION OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE WITH ARYLBORONIC ACIDS UNDER MICROWAVE IRRADIATION. HETEROCYCLES, 75(12), 2931-2936. Retrieved from [Link]
-
Sun, Y., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 1007-1009. Retrieved from [Link]
-
Croteau, L. G., & Velo, J. (1971). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 49(17), 2894-2901. Retrieved from [Link]
-
Pinto, A., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Price, K. E. (2022). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Retrieved from [Link]
Sources
- 1. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Cas 24647-29-8,2-Azabicyclo[2.2.1]heptan-3-one | lookchem [lookchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 11. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of 2-Azabicyclo[2.2.1]heptan-3-one Isomers
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The 2-azabicyclo[2.2.1]heptan-3-one scaffold is a conformationally rigid bicyclic lactam that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its constrained structure makes it a valuable building block for designing ligands with high specificity for various biological targets. This bicyclic system can exist as different stereoisomers, primarily the exo and endo diastereomers, which can exhibit distinct biological activities.[3][4] Consequently, the unambiguous identification and differentiation of these isomers are crucial. This guide provides a comprehensive comparison of the spectroscopic data for the isomers of 2-azabicyclo[2.2.1]heptan-3-one, offering insights into the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure of 2-Azabicyclo[2.2.1]heptan-3-one Isomers
The fundamental difference between the exo and endo isomers of substituted 2-azabicyclo[2.2.1]heptanes lies in the stereochemical orientation of substituents relative to the bicyclic ring system.[4] This structural variance gives rise to discernible differences in their spectroscopic signatures.
Caption: General structure and stereoisomers of 2-azabicyclo[2.2.1]heptan-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing between the exo and endo isomers of 2-azabicyclo[2.2.1]heptane derivatives. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons and carbons in each isomer.
¹H NMR Spectroscopy
The spatial arrangement of protons in the bicyclic system results in characteristic differences in their chemical environments and through-bond coupling interactions. In the 7-azabicyclo[2.2.1]heptane ring system, a key diagnostic feature is the coupling between the bridgehead protons and the protons on the adjacent carbons. Bridgehead protons couple exclusively with exo-protons, while a nearly 90° dihedral angle results in virtually zero coupling with endo-protons.[5] This allows for the confident assignment of stereochemistry from a 1D ¹H NMR spectrum.
While specific data for the unsubstituted parent isomers is limited, analysis of substituted derivatives provides a clear picture of the expected differences.
| Proton | Exo Isomer (Expected Chemical Shift, δ ppm) | Endo Isomer (Expected Chemical Shift, δ ppm) | Key Differentiating Features |
| H1 (Bridgehead) | ~3.5 | ~3.4 | Often deshielded in the exo isomer. |
| H4 (Bridgehead) | ~3.4 | ~3.3 | Generally, minor differences are observed. |
| H5, H6 (exo) | ~1.8-2.0 | ~1.8-2.0 | |
| H5, H6 (endo) | ~1.3-1.6 | ~1.4-1.7 | |
| H7 (syn) | ~1.9-2.1 | ~1.9-2.1 | |
| H7 (anti) | ~1.5-1.7 | ~1.5-1.7 |
Note: The chemical shifts are approximate and can be influenced by the solvent and substituents.
In substituted derivatives, the proton at C3 (adjacent to the carbonyl) in the exo isomer typically appears at a different chemical shift compared to the corresponding proton in the endo isomer. Furthermore, long-range "W-coupling" can sometimes be observed between protons that are four bonds apart but are oriented in a planar "W" arrangement, providing further structural confirmation.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectra of the exo and endo isomers are also expected to show differences, although they may be less pronounced than in the ¹H NMR spectra. The chemical shift of the carbonyl carbon (C3) and the carbons of the bicyclic backbone (C1, C4, C5, C6, C7) will be influenced by the stereochemistry.
| Carbon | Exo Isomer (Expected Chemical Shift, δ ppm) | Endo Isomer (Expected Chemical Shift, δ ppm) |
| C1 (Bridgehead) | ~65 | ~63 |
| C3 (C=O) | ~173 | ~173 |
| C4 (Bridgehead) | ~61 | ~61 |
| C5 | ~27 | ~29 |
| C6 | ~27 | ~24 |
| C7 | ~35 | ~34 |
Note: The chemical shifts are approximate and based on data from substituted derivatives.[7]
Low-temperature ¹³C NMR studies on N-methylated derivatives have shown that the endo isomer can be slightly more stable than the exo isomer.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. For 2-azabicyclo[2.2.1]heptan-3-one, the most prominent absorption bands are associated with the lactam functionality.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (lactam) | 1680 - 1720 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
The primary use of IR in this context is to confirm the presence of the lactam ring. While subtle differences in the fingerprint region might exist between the exo and endo isomers due to slight variations in bond angles and strain, these are generally not sufficient for unambiguous differentiation without reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-azabicyclo[2.2.1]heptan-3-one (C₆H₉NO), the expected molecular weight is approximately 111.14 g/mol .[9]
The molecular ion peak (M⁺) is expected at m/z = 111. The fragmentation of bicyclic systems under electron ionization (EI) can be complex but often involves characteristic losses of small neutral molecules.[10][11]
Expected Fragmentation Pathways:
-
Loss of CO: A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral carbon monoxide molecule, which would lead to a fragment ion at m/z = 83.
-
Retro-Diels-Alder Reaction: Although less common for saturated bicyclic systems, fragmentation pathways reminiscent of a retro-Diels-Alder reaction could occur, leading to the loss of ethylene (C₂H₄) and resulting in a fragment ion at m/z = 83.
-
Cleavage of the Bicyclic Ring: Rupture of the C-C bonds in the bicyclic system can lead to a variety of smaller fragment ions.
The mass spectra of the exo and endo isomers are likely to be very similar, showing the same fragment ions. However, the relative abundances of these ions may differ slightly due to stereochemical effects on the stability of the precursor ion and the transition states for fragmentation.[12][13]
Experimental Protocols
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of 2-azabicyclo[2.2.1]heptan-3-one isomers.
Step-by-Step Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-azabicyclo[2.2.1]heptan-3-one isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals and to confirm connectivity.
-
Data Processing and Analysis: Process the acquired spectra (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Compare the data with the expected values for the exo and endo isomers to assign the stereochemistry.
References
-
(n.d.). b308906a.doc. Retrieved from [Link]
-
Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. Retrieved from [Link]
-
Diederich, F., et al. (2009). Reprint. Angewandte Chemie International Edition. Retrieved from [Link]
- Anisimova, N. A., et al. (1996). Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion. The Journal of Organic Chemistry, 61(21), 7433-7437.
- Carroll, F. I., et al. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. (Patent No. WO1994022868A1).
-
ResearchGate. (n.d.). The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and.... Retrieved from [Link]
- MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(5), 1478.
- Arkivoc. (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc, 2004(8), 28-36.
-
SpectraBase. (n.d.). (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from [Link]
- Google Patents. (n.d.). AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo....
- ACS Publications. (1995). 1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)- oxime Maleate (CI-1017), a Functionally m1-Selective Muscarinic Agonist. Journal of Medicinal Chemistry, 38(21), 4257-4266.
- AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
-
ResearchGate. (2018). Synthesis and Fungistatic Activity of Bicyclic Lactones and Lactams against Botrytis cinerea, Penicillium citrinum, and Aspergillus glaucus. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Retrieved from [Link]
- MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(5), 1478.
- Universidad de La Rioja. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 42(18), 3237-3239.
-
(n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubChem. (n.d.). (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
(2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one | C6H9NO | CID 2734523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystal Structure of 2-Azabicyclo[2.2.1]heptan-3-one Derivatives
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
The 2-azabicyclo[2.2.1]heptan-3-one scaffold is a rigid γ-lactam that serves as a conformationally constrained proline analogue. Its unique three-dimensional structure has made it a valuable building block in medicinal chemistry for designing enzyme inhibitors, peptide mimetics, and other biologically active molecules. The precise stereochemistry and conformational preferences of these derivatives are paramount to their function, directly influencing how they interact with biological targets. This guide provides an in-depth comparison of the structural features of these derivatives, grounded in X-ray crystallographic data, and contrasts this definitive analytical method with other common characterization techniques.
Section 1: The Definitive Answer: Why Single-Crystal X-ray Diffraction is the Gold Standard
For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SCXRD) remains the unparalleled gold standard.[1] Unlike spectroscopic methods that provide information about the average solution-state conformation, SCXRD provides a precise snapshot of the molecule in the solid state.[2][3] This technique yields exact atomic coordinates, from which critical geometric parameters can be calculated:
-
Bond Lengths and Angles: Revealing strain within the bicyclic system.
-
Torsional Angles: Defining the precise puckering and conformation of the rings.
-
Absolute Stereochemistry: Unambiguously assigning the configuration of all chiral centers.
-
Intermolecular Interactions: Elucidating the crystal packing and hydrogen-bonding networks that can mimic interactions in a protein's active site.[4]
The causality behind choosing SCXRD is its ability to provide a complete and unequivocal structural solution, which is essential for structure-activity relationship (SAR) studies and computational modeling.
Section 2: Comparative Structural Analysis of Key Derivatives
The substitution pattern on the 2-azabicyclo[2.2.1]heptan-3-one core significantly influences its conformation and potential biological interactions. Here, we compare the crystallographic data of two representative derivatives to illustrate these effects. A key feature of this bicyclic system is the conformation of the five-membered pyrrolidine ring, which often adopts an "envelope" conformation.
Another class involves substitutions on the carbon framework, which can alter the ring puckering and present different vectors for interaction with biological targets. The synthesis of various substituted 2-azabicyclo[2.2.1]heptanes has been achieved through methods like Diels-Alder reactions, providing access to a range of derivatives for structural and biological studies.[6][7]
Table 1: Comparison of Key Geometric Parameters in Bicyclo[2.2.1]heptane Systems
| Parameter | Derivative A (Hypothetical N-Boc-lactam) | Derivative B (Generic C5-substituted) | Causality of Difference |
| Pyrrolidine Conformation | Envelope | Twisted Envelope | The N-Boc group can flatten the amide bond, influencing the ring pucker. A bulky C5 substituent introduces steric strain, twisting the ring. |
| Bridgehead Angle (C1-C7-C4) | ~94° | ~96° | Substituent-induced strain can propagate through the rigid framework, slightly opening the bridgehead angle. |
| Amide Bond Planarity (ω angle) | ~180° (trans) | ~180° (trans) | The bicyclic constraint strongly favors a trans-amide bond to minimize ring strain. |
| Key Intermolecular Interaction | C=O···H-N Hydrogen Bonds | Varies (e.g., Halogen bonding) | The primary interaction is dictated by the nature of the substituent, which is a key consideration in crystal engineering and drug design. |
Note: Data for Derivative A is extrapolated from closely related structures like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.[5] Derivative B is a generic representation to illustrate substituent effects.
Section 3: A Multi-faceted Approach: Complementary Analytical Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive understanding requires a multi-technique approach. Biological interactions occur in solution, where the molecule may exhibit different conformational dynamics.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D solid-state structure, absolute stereochemistry, packing. | Unambiguous, high-resolution atomic detail.[1] | Requires high-quality single crystals; structure may not represent the solution state. |
| NMR Spectroscopy | Solution-state conformation, dynamics, connectivity. | Provides data on the biologically relevant solution conformation; can study dynamics.[8] | Structure is an average of conformations; less precise than X-ray for a single state.[2] |
| Computational Modeling (DFT) | Theoretical minimum-energy conformation, electronic properties. | Allows for rapid screening of derivatives and prediction of geometry. | Model accuracy is dependent on the level of theory and may not perfectly match experimental reality. |
The true power lies in combining these methods. For instance, NMR can reveal dynamic processes in solution, while SCXRD provides the precise geometry of a dominant low-energy conformer.[3][8] This integrated approach provides a self-validating system for structural analysis.
Section 4: Experimental Protocols and Workflows
Achieving a high-quality crystal structure is the culmination of meticulous experimental work, from synthesis to data refinement.
Experimental Protocol: Crystallization via Vapor Diffusion
Vapor diffusion is a highly effective method for growing high-quality single crystals from milligram quantities of a compound.[9][10] The principle involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually decreasing its solubility and promoting slow, ordered crystallization.[11][12]
Step-by-Step Methodology:
-
Preparation: Dissolve 5-10 mg of the purified 2-azabicyclo[2.2.1]heptan-3-one derivative in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., ethyl acetate, dichloromethane) in a small, open vial.
-
System Setup: Place this inner vial inside a larger, sealable jar (the "chamber"). Add 2-3 mL of a volatile "anti-solvent" (e.g., hexane, pentane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.[10][11]
-
Equilibration: Seal the chamber tightly. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.
-
Incubation: Leave the sealed chamber undisturbed in a location with a stable temperature and minimal vibration.[13] Crystal growth can take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or fine needle for mounting on the diffractometer.
Causality: The slow rate of solvent mixing is critical. Rapid precipitation leads to amorphous solid or poorly ordered microcrystals, whereas slow diffusion allows molecules to orient themselves into a well-defined crystal lattice.
Visualization of Workflows
The overall process from a synthesized compound to a final, validated crystal structure follows a logical pipeline.
The relationship between the primary analytical techniques can also be visualized to understand their complementary nature.
Conclusion
The 2-azabicyclo[2.2.1]heptan-3-one framework presents a rigid and stereochemically rich scaffold for drug discovery. While various analytical tools are available for its characterization, single-crystal X-ray diffraction provides the ultimate, high-resolution insight into its three-dimensional architecture. By comparing the crystal structures of different derivatives, researchers can understand the subtle conformational changes induced by various substituents, which is critical for rational drug design. For a holistic understanding, these definitive solid-state structures should be contextualized with data from solution-state NMR and computational modeling, creating a powerful, self-validating approach to molecular design and characterization.
References
-
M. B. Hursthouse, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. [Link]
-
Ducruix, A., & Giegé, R. (Eds.). (1999). Crystallization of Nucleic Acids and Proteins: A Practical Approach. Oxford Academic. [Link]
-
Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen. [Link]
-
Brunner, H., et al. (2009). Synthesis of exo-3-Amino-7-azabicyclo[2.2.1]heptanes as Needles for the Aspartic Proteases Plasmepsin II and HIV-Protease. European Journal of Organic Chemistry. [Link]
-
Portoghese, P. S., & Sepp, D. T. (1972). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. The Journal of Organic Chemistry. [Link]
-
Kuesters, E., & D'Amico, D. C. (1998). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. [Link]
-
PubChem. (n.d.). (1S,4R)-2-azabicyclo(2.2.1)heptan-3-one. National Center for Biotechnology Information. [Link]
-
Nazarski, R. B. (2006). Physical image vs. structure relation, 4. Configuration and conformation determination of some bicyclic lactams by 1H NMR and theoretical methods. ResearchGate. [Link]
-
Wüthrich, K., & Billeter, M. (2010). Comparison of NMR and crystal structures highlights conformational isomerism in protein active sites. Acta Crystallographica Section D: Biological Crystallography. [Link]
- Google Patents. (n.d.). Process for producing and method of crystallizing 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. [Link]
-
Rumyantsev, A. M., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. IUCrData. [Link]
-
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Aubert, E., et al. (2008). tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Gini, A., et al. (2020). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]
-
Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences. [Link]
-
PubChemLite. (n.d.). (1s,4r)-2-azabicyclo[2.2.1]heptan-3-one. PubChemLite. [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Spry, D. O., & Aaron, H. S. (1969). Azabicyclic alcohols. VI. Azabicyclo [2.2.1]heptan-3-ol epimers. The Journal of Organic Chemistry. [Link]
Sources
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. Comparison of NMR and crystal structures highlights conformational isomerism in protein active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 8. scispace.com [scispace.com]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 10. unifr.ch [unifr.ch]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
A Senior Application Scientist's Comparative Guide to the Quality Control of 2-Azabicyclo[2.2.1]heptan-3-one
In the landscape of pharmaceutical development, the journey from a starting material to a final Active Pharmaceutical Ingredient (API) is paved with rigorous quality control checkpoints. For chiral intermediates like 2-Azabicyclo[2.2.1]heptan-3-one, a critical building block in the synthesis of various therapeutic agents, the stringency of these checkpoints is paramount. The quality of this intermediate directly dictates the purity, stability, and ultimately, the safety and efficacy of the final drug product.[1][2] A failure to adequately characterize and control its quality can lead to process inconsistencies, the formation of harmful impurities, and significant regulatory hurdles.[1][3]
This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive quality control of 2-Azabicyclo[2.2.1]heptan-3-one. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating systems of analysis that ensure batch-to-batch consistency and regulatory compliance.
The Central Role of Chromatography in Purity and Enantiomeric Separation
Chromatographic methods are the cornerstone of quality control for pharmaceutical intermediates, offering unparalleled resolution for separating the target compound from process-related impurities and, crucially, its own stereoisomers.
HPLC is arguably the most indispensable technique in this context due to its versatility, sensitivity, and specificity.[4] For a chiral molecule like 2-Azabicyclo[2.2.1]heptan-3-one, its application is twofold: achiral (reverse-phase) HPLC for purity and impurity profiling, and chiral HPLC for determining enantiomeric excess (e.e.).
Causality of Method Choice: The stereochemistry of a pharmaceutical intermediate is a Critical Quality Attribute (CQA) because different enantiomers can have vastly different pharmacological and toxicological profiles. Regulatory bodies mandate strict control over enantiomeric purity. Chiral HPLC, which employs a chiral stationary phase (CSP), is the gold standard for this purpose. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing energies, leading to different retention times and thus, separation.
A typical workflow for HPLC analysis is outlined below.
Caption: High-level workflow for HPLC analysis.
Detailed Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is adapted from established methods for the enantiomeric separation of 2-azabicyclo[2.2.1]hept-5-en-3-one, a closely related analogue, and demonstrates a typical starting point for method development.[5][6]
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm) column. This column, based on cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for separating a wide range of chiral compounds.[5]
-
Mobile Phase: A mixture of n-hexane and isopropanol (80:20, v/v) is a common choice. The non-polar hexane and polar isopropanol allow for fine-tuning of retention times and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Column Temperature: Ambient or controlled at 25°C. Temperature can affect selectivity; therefore, it must be kept constant.[6]
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.
-
Validation Parameters: The method must be validated for linearity, precision, accuracy, and robustness. Recoveries should typically fall between 99.1% and 102.2%, with a relative standard deviation (RSD) of less than 2%.[5] The Limit of Detection (LOD) and Limit of Quantification (LOQ) for the undesired enantiomer must be established to ensure trace amounts can be reliably measured.[5][6]
While HPLC is the primary tool, Gas Chromatography (GC) serves a crucial, complementary role. Its strength lies in the detection and quantification of volatile and semi-volatile impurities that may be difficult to analyze by HPLC.
Causality of Method Choice: During synthesis, various organic solvents are used. Residual amounts of these solvents must be controlled within strict limits defined by guidelines such as ICH Q3C. GC with a Flame Ionization Detector (FID) is the standard method for this analysis due to its high sensitivity for organic compounds and its ability to separate components based on their boiling points and polarity.
Experimental Considerations:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is often used for residual solvent analysis.
-
Injector: Headspace injection is the preferred technique. This involves heating the sample in a sealed vial and injecting only the vapor phase, which effectively separates the volatile solvents from the non-volatile intermediate, protecting the column and improving sensitivity.
-
Detector: Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons.
-
Carrier Gas: Helium or Hydrogen.
Spectroscopic Techniques: Unambiguous Structural Confirmation
Spectroscopic methods provide orthogonal data to chromatography, focusing on the structural identity and integrity of the molecule rather than its separation from other components.
NMR (¹H and ¹³C) is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.
Causality of Method Choice: NMR is a definitive identification test. For a pharmaceutical intermediate, it confirms that the correct bicyclic structure has been synthesized and can reveal the presence of structural isomers or significant impurities with distinct NMR signals. The chemical shifts and coupling constants are unique fingerprints of the molecule's topology.[7][8]
-
¹H NMR: Will show characteristic signals for the protons on the bicyclic ring. The bridgehead protons and those adjacent to the nitrogen and carbonyl groups will have distinct chemical shifts.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment (e.g., the carbonyl carbon signal around 170-180 ppm).[7]
MS provides an exact molecular weight and, through fragmentation patterns, further structural information. It is most powerful when coupled with a chromatographic inlet (LC-MS or GC-MS).
Causality of Method Choice: High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the intermediate with high accuracy, which is a powerful identity test.[9] When used in impurity profiling (e.g., with LC-MS), it is invaluable for identifying unknown peaks in a chromatogram by providing their molecular weights, which is the first step in structural elucidation.[3]
IR spectroscopy is a rapid and straightforward technique used to confirm the presence of key functional groups.
Causality of Method Choice: IR provides a quick identity check. For 2-Azabicyclo[2.2.1]heptan-3-one, the spectrum will be dominated by characteristic absorption bands for the secondary amide group: an N-H stretch (around 3200-3400 cm⁻¹) and a strong C=O (amide I) stretch (around 1680 cm⁻¹).[9][10] While not a quantitative technique for purity, a significant deviation from the reference spectrum indicates a potential quality issue.
Comparative Analysis of QC Techniques
The selection of an analytical technique is always a balance of its capabilities against the specific question being asked. The table below summarizes the primary applications and relative performance of each method in the context of 2-Azabicyclo[2.2.1]heptan-3-one quality control.
| Technique | Primary Purpose | Sensitivity | Specificity | Information Provided | Typical Use Case |
| Chiral HPLC | Enantiomeric Purity | High | Very High | Quantitative ratio of enantiomers | Batch release testing for stereochemical identity |
| Reverse-Phase HPLC | Assay and Impurity Profile | High | High | Quantitative purity, detection of non-volatile impurities | Routine purity checks and stability testing |
| GC-Headspace | Residual Solvents | Very High | High | Quantitative analysis of volatile organic impurities | Conformance to ICH Q3C solvent limits |
| NMR Spectroscopy | Structural Confirmation | Low | Very High | Unambiguous molecular structure, identification of isomers | Definitive identity confirmation, structural analysis of major impurities |
| Mass Spectrometry | Molecular Weight & Impurity ID | Very High | Very High | Exact mass, elemental composition, structural fragments | Identity confirmation, characterization of unknown impurities |
| IR Spectroscopy | Functional Group ID | Moderate | Moderate | Presence of key functional groups (e.g., amide) | Rapid and simple identity verification (pass/fail) |
Integrated Quality Control Strategy
A robust quality control strategy does not rely on a single technique but integrates multiple orthogonal methods to build a complete picture of the intermediate's quality.
Caption: Integrated workflow for quality control release testing.
Conclusion
The quality control of 2-Azabicyclo[2.2.1]heptan-3-one is a multi-faceted process that requires a suite of complementary analytical techniques. While HPLC, particularly chiral HPLC, stands out as the primary tool for quantifying purity and enantiomeric excess, it must be supported by spectroscopic methods like NMR and MS for unambiguous structural confirmation and impurity identification. GC plays a vital role in controlling volatile impurities. By understanding the strengths and limitations of each technique and employing them within a logical, integrated strategy, drug development professionals can ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of the final API and ensuring patient safety.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide.Vertex AI Search Result.
- Five Key Elements of Pharmaceutical Intermediate Quality Control.Vertex AI Search Result.
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. ResearchGate.[Link]
-
Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. ResearchGate.[Link]
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.[Link]
-
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect.[Link]
-
Rhodium-Catalyzed Arylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one. Semantic Scholar.[Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. UCLA Chemistry and Biochemistry.[Link]
-
Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry.[Link]
-
One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc.[Link]
-
Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases. Taylor & Francis Online.[Link]
-
Method development and validation of Sofosbuvir and ledipasvirin by HPLC. Journal of Drug Delivery and Therapeutics.[Link]
- Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2-Azabicyclo[2.2.1]hept-5-en-3-one(49805-30-3) IR Spectrum [m.chemicalbook.com]
comparing the reactivity of 2-Azabicyclo[2.2.1]heptan-3-one with other lactams
A Comparative Guide to the Reactivity of 2-Azabicyclo[2.2.1]heptan-3-one
A Senior Application Scientist's In-Depth Analysis of a Strained Bicyclic Lactam
In the landscape of synthetic chemistry and drug development, lactams (cyclic amides) represent a cornerstone of molecular architecture. Their reactivity, governed by factors such as ring size, substitution, and stereochemistry, dictates their utility—from serving as precursors for polyamides to acting as the pharmacophore in life-saving β-lactam antibiotics. This guide focuses on a particularly intriguing molecule: 2-azabicyclo[2.2.1]heptan-3-one, the saturated analog of the well-known Vince lactam.
This document provides a comparative analysis of the reactivity of 2-azabicyclo[2.2.1]heptan-3-one against common monocyclic lactams, namely ε-caprolactam and ω-laurolactam. We will delve into the structural underpinnings of its reactivity, supported by experimental protocols and comparative data, to offer researchers and drug development professionals a clear perspective on its potential and application.
The Structural Imperative: Why Bicyclic Lactams Are Different
The reactivity of a lactam is fundamentally tied to the stability of its amide bond. In a standard, unstrained amide, the nitrogen's lone pair of electrons participates in resonance with the carbonyl group. This delocalization imparts a partial double-bond character to the C-N bond, stabilizing the molecule and rendering the carbonyl carbon less electrophilic.
However, the rigid, bridged framework of 2-azabicyclo[2.2.1]heptan-3-one imposes significant geometric constraints. The bicyclic structure forces the nitrogen atom into a pyramidal geometry, a stark deviation from the planar arrangement required for optimal resonance.[1] This phenomenon, often discussed in the context of Bredt's rule for bridgehead double bonds, severely diminishes amide resonance stabilization. The consequence is a lactam with high intrinsic ring strain and an unusually electrophilic carbonyl group, predisposing it to nucleophilic attack and ring-opening reactions.[2]
In contrast, monocyclic lactams like ε-caprolactam (a 7-membered ring) and ω-laurolactam (a 13-membered ring) exhibit far less ring strain. While caprolactam possesses some strain that drives its polymerization, laurolactam is almost strain-free, behaving much like an acyclic amide.[3]
Figure 1: Structures of the Compared Lactams.
Comparative Reactivity Analysis: Hydrolysis
The susceptibility of a lactam to hydrolysis is a direct measure of its carbonyl electrophilicity and ring strain. To objectively compare these molecules, we can examine their relative rates of hydrolysis under identical alkaline conditions. The increased strain and poor amide resonance in 2-azabicyclo[2.2.1]heptan-3-one are expected to result in a significantly faster hydrolysis rate compared to its monocyclic counterparts.
Data Summary: Relative Hydrolysis Rates
The following table summarizes the expected relative reactivity based on structural principles. The rate of hydrolysis for laurolactam is set as the baseline (1).
| Compound | Ring Size / System | Key Structural Feature | Relative Ring Strain | Predicted Relative Rate of Alkaline Hydrolysis |
| ω-Laurolactam | 13-membered Monocycle | Large, flexible ring | Very Low | 1 |
| ε-Caprolactam | 7-membered Monocycle | Moderate ring strain | Medium | ~10-20x[3] |
| 2-Azabicyclo[2.2.1]heptan-3-one | Bicyclo[2.2.1]heptane | Bridged, rigid structure | High | >100x (Estimated) |
Causality: The dramatic increase in the predicted hydrolysis rate for 2-azabicyclo[2.2.1]heptan-3-one stems directly from its bicyclic strain. The relief of this strain provides a powerful thermodynamic driving force for the ring-opening reaction, lowering the overall activation energy of the hydrolytic process.
Experimental Protocol: Comparative Alkaline Hydrolysis
This protocol is designed to be a self-validating system for comparing the hydrolysis rates of the three lactams.
Objective: To determine the relative rates of hydrolysis by monitoring the disappearance of the starting lactam over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
2-Azabicyclo[2.2.1]heptan-3-one
-
ε-Caprolactam[4]
-
ω-Laurolactam
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Hydrochloric Acid (HCl), 1.0 M solution (for quenching)
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
Internal Standard (e.g., Acetophenone)
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each lactam and the internal standard in a 50:50 acetonitrile/water mixture.
-
Reaction Setup: For each lactam, add 1.0 mL of its stock solution and 1.0 mL of the internal standard stock solution to a reaction vial. Thermostat the vial at 50°C.
-
Initiation: To initiate the reaction, add 8.0 mL of pre-warmed 0.1 M NaOH solution to the vial, start a timer, and mix thoroughly. The final lactam concentration will be 1 mM in 0.08 M NaOH.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the 1.0 mL aliquot to a vial containing 100 µL of 1.0 M HCl. This neutralizes the NaOH and stops the hydrolysis.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the peak area of the remaining lactam relative to the peak area of the stable internal standard.
-
Data Analysis: Plot the natural logarithm of the lactam concentration (ln[Lactam]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values to determine the relative reactivity.
Choice of Method: RP-HPLC is chosen for its ability to separate the relatively nonpolar starting materials from the highly polar amino acid products. The use of an internal standard is critical for trustworthiness, as it corrects for any variations in injection volume, ensuring that the measured changes in peak area are due solely to the chemical reaction.
Figure 2: Workflow for Comparative Hydrolysis Kinetics.
Enzymatic Reactivity: A Gateway to Chirality
The high reactivity of bicyclic lactams also makes them excellent substrates for enzymatic hydrolysis. Enzymes like lactamases can catalyze ring-opening with high efficiency and, crucially, high enantioselectivity. This is of immense value in pharmaceutical synthesis, where a single enantiomer is often the desired active ingredient.
The saturated 2-azabicyclo[2.2.1]heptan-3-one and its unsaturated precursor, the Vince lactam, are well-known substrates for enzymatic kinetic resolution.[5] Various γ-lactamases have been identified that selectively hydrolyze one enantiomer, leaving the other unreacted and in high enantiomeric purity.[6] This process is the cornerstone of industrial routes to carbocyclic nucleoside analogues, a class of potent antiviral drugs.[5][7]
In contrast, the enzymatic hydrolysis of highly stable lactams like laurolactam is challenging, and only specialized organisms or enzymes show activity.[8] While caprolactam hydrolases exist, the breadth of enzymes capable of acting on the strained bicyclic system is greater, highlighting its enhanced reactivity in a biological context.
Polymerization Potential: A Trade-off Between Strain and Stability
The ring-opening polymerization (ROP) of lactams is a major industrial process for producing polyamides (nylons). The polymerizability of a lactam is a function of the change in Gibbs free energy upon polymerization, to which ring strain is a major contributing factor.
-
ε-Caprolactam: Possesses sufficient ring strain to be readily polymerized into Nylon 6, a major commercial thermoplastic.[9] The reaction is typically initiated hydrolytically or anionically.[3]
-
ω-Laurolactam: Due to its low ring strain, the ring-opening reaction is much slower, requiring more forcing conditions (higher temperatures) to achieve polymerization into Nylon 12.[3][10]
-
2-Azabicyclo[2.2.1]heptan-3-one: While its high ring strain suggests a strong thermodynamic driving force for polymerization, the steric hindrance and rigidity of the bicyclic structure can kinetically impede the propagation step.[11] The resulting polyamide would feature a rigid, repeating bicyclic unit, leading to a polymer with potentially unique thermal and mechanical properties, though its synthesis is less straightforward than that of its monocyclic counterparts.
Conclusion
2-Azabicyclo[2.2.1]heptan-3-one stands apart from common monocyclic lactams due to the profound impact of its rigid, bicyclic framework. The inherent ring strain and resulting poor amide resonance render its carbonyl carbon significantly more electrophilic. This translates to:
-
Dramatically Enhanced Hydrolytic Reactivity: It undergoes hydrolysis at a much faster rate than caprolactam and especially laurolactam, a direct consequence of the thermodynamic relief of ring strain.
-
Excellent Susceptibility to Enzymatic Resolution: Its strained nature makes it an ideal substrate for various hydrolases, enabling efficient and highly selective enzymatic kinetic resolutions crucial for pharmaceutical synthesis.
-
Unique Polymerization Characteristics: While thermodynamically poised for ring-opening polymerization, kinetic and steric factors present distinct challenges and opportunities compared to the industrial workhorses, caprolactam and laurolactam.
For researchers in drug discovery, the heightened reactivity of this bicyclic lactam makes it a valuable synthon, particularly for stereoselective synthesis. For polymer scientists, it represents a monomer capable of imparting significant rigidity and defined stereochemistry into a polyamide backbone. Understanding the principles outlined in this guide is key to effectively harnessing the unique chemical potential of this strained and versatile molecule.
References
-
Robertson, V. S. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. A&M-Commerce Digital Commons. [Link]
-
Bonomo, R. A., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]
-
Page, M. I. (2013). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Bioactive Bicyclic Compounds. [Link]
-
Gotor-Fernández, V., et al. (2017). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Request PDF. [Link]
-
Taylor, S. J., et al. (1993). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Tetrahedron: Asymmetry. [Link]
-
Wikipedia. (n.d.). Laurolactam. [Link]
-
Denard, C. A., et al. (2018). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
-
Hall, H. K., Jr. (2019). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. MDPI. [Link]
-
Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
PubChem. (n.d.). Caprolactam. National Institutes of Health. [Link]
-
Zheng, G., et al. (2014). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. PubMed. [Link]
-
Chemcess. (2024). ε-Caprolactam: Properties, Reactions And Uses. [Link]
Sources
- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 2. lair.etamu.edu [lair.etamu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemcess.com [chemcess.com]
- 10. Laurolactam - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one: A Novel Enantioselective Approach vs. a Classical Method
For Researchers, Scientists, and Drug Development Professionals
The bicyclic lactam 2-azabicyclo[2.2.1]heptan-3-one is a valuable chiral building block in medicinal chemistry, forming the core of various therapeutic agents. Its rigid structure provides a unique scaffold for drug design, making the development of efficient and stereoselective synthetic routes a critical area of research. This guide provides an in-depth comparison of a novel, copper-catalyzed enantioselective radical desymmetrizing cyclization with the classical approach of hydrogenating the well-known Vince lactam.
Introduction to the Synthetic Challenge
The synthesis of enantiopure 2-azabicyclo[2.2.1]heptan-3-one presents a significant challenge due to the presence of multiple stereocenters. Traditional methods often rely on the resolution of racemic mixtures or the use of chiral auxiliaries, which can be inefficient and costly. The ideal synthetic method would offer high yield, excellent stereocontrol, and operational simplicity.
The Established Route: Hydrogenation of Vince Lactam
A cornerstone in the synthesis of the 2-azabicyclo[2.2.1]heptane framework is the use of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.[1] This unsaturated precursor is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[2] The subsequent saturation of the double bond via catalytic hydrogenation provides the desired 2-azabicyclo[2.2.1]heptan-3-one.
This method is widely used and well-documented, offering a reliable route to the bicyclic lactam. However, it produces a racemic mixture, necessitating a subsequent resolution step to obtain the individual enantiomers, which adds to the overall step count and reduces the overall yield of the desired chiral product.
A Novel Approach: Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization
A groundbreaking, copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes has recently been reported, offering a direct route to chiral 2-azabicyclo[2.2.1]heptan-3-ones.[3][4][5] This innovative method addresses the limitations of the classical approach by establishing multiple stereocenters with high enantio- and diastereoselectivity in a single step.
The reaction proceeds through a peroxidation-amination and alkylamination of cyclopentenes, catalyzed by a chiral copper complex. This strategy is particularly noteworthy for its ability to generate a quaternary stereocenter and two adjacent tertiary stereocenters with excellent control.[3] Mechanistic studies suggest that the formation of a substrate-Cu(II) complex is a key step, with the nucleophilic addition of a radical to the coordinated alkene being the stereodetermining event.[3][4][5]
Comparative Analysis
| Parameter | Established Method (Vince Lactam Hydrogenation) | Novel Method (Copper-Catalyzed Cyclization) |
| Starting Materials | Cyclopentadiene, Cyanogen Chloride (or equivalent) | Substituted Cyclopentenes, Peroxides, Amines |
| Key Transformation | Diels-Alder reaction followed by catalytic hydrogenation | Copper-catalyzed enantioselective radical desymmetrizing cyclization |
| Stereocontrol | Produces a racemic mixture requiring resolution | Highly enantioselective and diastereoselective |
| Reported Yield | High yield for the hydrogenation step (often >95%)[6] | Good to excellent yields (typically 70-90%)[3][4][5] |
| Enantiomeric Excess (ee) | Not applicable (racemic) | High (often >90% ee)[3][4][5] |
| Diastereoselectivity (dr) | Not applicable | High (often >20:1 dr)[3][4][5] |
| Key Advantages | Well-established, reliable, uses readily available starting materials. | Direct access to enantiopure products, high stereocontrol, formation of multiple stereocenters in one step. |
| Potential Drawbacks | Requires resolution of the final product, multi-step process to achieve enantiopurity. | Requires specialized chiral ligands and catalysts, may have a more limited substrate scope. |
Experimental Protocols
Established Method: Synthesis and Hydrogenation of Vince Lactam
Step 1: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
This synthesis is typically carried out via a Diels-Alder reaction. A representative procedure involves the reaction of cyclopentadiene with an in-situ generated sulfonyl cyanide, followed by hydrolysis.[2]
Step 2: Hydrogenation of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
To a solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 9.16 mmol) in ethyl acetate (20 mL), add 10% Palladium on carbon (Pd/C) (50 mg).
-
The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford (±)-2-azabicyclo[2.2.1]heptan-3-one as a white solid. The product can be further purified by recrystallization or chromatography if necessary.[6]
Novel Method: Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization
The following is a general procedure based on the reported methodology.[3][4][5] Specific substrate and ligand details may vary.
-
To an oven-dried Schlenk tube are added Cu(I) salt (e.g., CuI, 5 mol%), a chiral ligand (e.g., a bisoxazoline derivative, 6 mol%), and a suitable solvent (e.g., dichloromethane, DCM).
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.
-
The cyclopentene substrate (1.0 equiv), the amine source (1.2 equiv), and the radical initiator (e.g., a peroxide, 1.5 equiv) are then added sequentially.
-
The reaction mixture is stirred at the specified temperature (e.g., 0 °C or room temperature) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-azabicyclo[2.2.1]heptan-3-one derivative.
Workflow Diagrams
Caption: Workflow for the established synthesis of 2-Azabicyclo[2.2.1]heptan-3-one.
Sources
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Azabicyclo[2.2.1]heptan-3-one synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to 2-Azabicyclo[2.2.1]heptan-3-one Synthesis Efficiency
Introduction: The Significance of a Rigid Scaffold in Drug Discovery
The 2-azabicyclo[2.2.1]heptan-3-one core, a conformationally constrained lactam, represents a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure serves as a valuable proline analogue, enabling the design of peptides and small molecules with enhanced metabolic stability and defined spatial orientations for optimal target engagement.[1] Derivatives have shown promise as antiviral agents, antibacterial compounds, and ligands for various receptors, making efficient and stereocontrolled access to this building block a critical objective for drug development professionals.[2]
This guide provides an in-depth comparison of the primary synthetic strategies to access this key intermediate. We will move beyond a simple recitation of yields to explore the causality behind methodological choices, offering field-proven insights into scalability, stereochemical control, and overall efficiency to inform your synthetic planning.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-azabicyclo[2.2.1]heptan-3-one can be broadly categorized into several key approaches. Each strategy presents a unique set of advantages and challenges in terms of step economy, reagent accessibility, and control over the final product's stereochemistry.
| Synthetic Strategy | Key Reaction Type | Typical Overall Yield | Stereocontrol | Scalability | Key Advantages | Primary Limitations |
| Hetero-Diels-Alder Cycloaddition | [4+2] Cycloaddition | 30-60% | High (Chiral auxiliaries or catalysts) | Moderate to High | Convergent, well-established, good diastereoselectivity.[1][3] | Requires chiral auxiliaries or catalysts for enantioselectivity; can involve cryogenic conditions.[1] |
| Biocatalytic Resolution | Enzymatic Hydrolysis | ~45% (for one enantiomer) | Excellent (Enantiomeric excess >98%) | High | Produces highly enantiopure material; green chemistry approach.[4] | Theoretical max yield of 50%; requires separation of enantiomer and hydrolyzed product. |
| Radical Desymmetrizing Cyclization | Copper-Catalyzed Radical Cyclization | Good (Specific yields vary) | High to Excellent | Lab Scale | Novel approach providing access to complex derivatives with multiple stereocenters.[5][6][7] | Newer methodology; catalyst sensitivity and cost may be a factor. |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Variable (Route-dependent) | Good | Moderate | Powerful for constructing the bicyclic core from acyclic precursors.[8][9] | Requires specialized catalysts (e.g., Grubbs'); precursor synthesis can be lengthy. |
Deep Dive into Key Synthetic Strategies
Strategy 1: The Workhorse - Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is arguably the most traditional and widely employed method. It involves the [4+2] cycloaddition between cyclopentadiene and a dienophile, typically an imine or a related species.[1][10] The power of this approach lies in its convergency and the high degree of diastereoselectivity achievable.
Causality in Action: The stereochemical outcome is often directed by a chiral auxiliary, such as (R)-phenylethylamine, attached to the dienophile.[1] The facial selectivity of the cyclopentadiene addition is sterically biased by this group, leading to the preferential formation of one diastereomer. Catalytic asymmetric versions have also been developed to circumvent the need for stoichiometric chiral auxiliaries.[3]
Caption: Workflow for the Hetero-Diels-Alder approach.
Representative Experimental Protocol: Diastereoselective Diels-Alder [1]
-
Imine Formation (In Situ): To a cooled (0°C) mixture of ethyl glyoxylate (1.0 eq), 4 Å molecular sieves, and dichloromethane (CH₂Cl₂), (R)-phenylethylamine (1.0 eq) is added slowly. The mixture is stirred for 1 hour at 0°C. Rationale: The molecular sieves drive the imine formation by sequestering the water byproduct.
-
Cycloaddition: The reaction mixture is cooled to -60°C. Trifluoroacetic acid (TFA, 1.0 eq) and boron trifluoride etherate (BF₃·Et₂O, 1.0 eq) are added, followed by freshly distilled cyclopentadiene (1.0 eq). Rationale: The Lewis acids (TFA, BF₃·Et₂O) activate the imine, lowering its LUMO energy and accelerating the cycloaddition.
-
Workup & Hydrogenation: The reaction is quenched and the crude cycloadduct is isolated. The crude product is then dissolved in ethanol and hydrogenated in the presence of 5% Palladium on carbon (Pd/C) under H₂ pressure (50 bar). Rationale: Hydrogenation reduces the double bond of the bicyclic ring system.
-
Deprotection and Isolation: After filtration of the catalyst, concentrated HCl is added, and the solvent is evaporated. The final hydrochloride salt of the amino ester is crystallized. Subsequent hydrolysis yields the target carboxylic acid. An overall yield of 32% for the crystalline ester hydrochloride has been reported for this multi-step sequence.[1]
Strategy 2: The High-Purity Route - Biocatalytic Resolution
For applications demanding the highest enantiomeric purity, biocatalytic resolution of the racemic unsaturated precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (often called the Vince lactam), is an exceptionally effective strategy. This method leverages the stereospecificity of enzymes to selectively process one enantiomer.
Causality in Action: Enzymes, such as certain lipases or amidases, possess a chiral active site that preferentially binds and hydrolyzes one enantiomer of the racemic lactam. For instance, the (-)-enantiomer might be selectively hydrolyzed to the corresponding amino acid, leaving the desired (+)-enantiomer unreacted and therefore resolved from the mixture.
Caption: Workflow for Biocatalytic Resolution.
Representative Experimental Protocol: Enzymatic Resolution [4]
-
Reaction Setup: Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is suspended in a phosphate buffer. A suitable hydrolase enzyme (e.g., from Pseudomonas solanacearum or Rhodococcus equi) is added.
-
Incubation: The mixture is incubated with stirring at a controlled temperature (e.g., 30°C) and pH. The reaction progress is monitored by chiral HPLC. Rationale: Maintaining optimal pH and temperature is critical for enzyme activity and stability.
-
Workup and Separation: Once approximately 50% conversion is reached, the reaction is stopped. The unreacted (+)-lactam is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the hydrolyzed (-)-amino acid.
-
Final Product Formation: The extracted, enantiopure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one is then hydrogenated over Pd/C to yield the saturated target molecule. This process can achieve yields of ~45% (approaching the 50% theoretical maximum) with an enantiomeric excess (e.e.) of over 98%.[3]
Emerging Strategies: The Frontier of Efficiency
Copper-Catalyzed Enantioselective Radical Cyclization
Recent advancements have introduced novel copper-catalyzed methods for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptan-3-ones.[5][6][7] These reactions proceed via a radical desymmetrizing cyclization of cyclopentene derivatives.[5][6] This strategy is particularly powerful for creating derivatives with multiple stereocenters, including a quaternary center, in a single, highly controlled step.[5][6] The mechanism involves the formation of a substrate-Cu(II) complex, where the subsequent nucleophilic radical addition to the alkene is the key stereocontrolling event.[5][6] While still emerging, this approach offers a highly efficient and atom-economical route to structurally complex and chirally dense analogues.
Senior Application Scientist's Recommendation
The choice of synthetic route is fundamentally dictated by the project's specific requirements:
-
For Large-Scale Production & High Enantiopurity: If a specific enantiomer is required in large quantities and high e.e., the Biocatalytic Resolution of the Vince lactam is often the most industrially viable and efficient method, despite the theoretical 50% yield limit for the desired enantiomer.
-
For Versatility and Rapid Access to Analogues: The Hetero-Diels-Alder approach provides a robust and well-understood platform. Its convergent nature is ideal for rapidly generating a library of derivatives by simply modifying the starting imine component. It is highly adaptable for both lab-scale and moderate pilot-scale synthesis.
-
For Accessing Novel and Complex Derivatives: For exploratory programs requiring novel structures with multiple, defined stereocenters, the emerging Copper-Catalyzed Radical Cyclization methods present a cutting-edge option that can construct significant molecular complexity in a single step.
Ultimately, a thorough evaluation of in-house capabilities, project timelines, cost of goods, and the specific stereochemical requirements of the final target molecule will guide the optimal synthetic selection.
References
-
Zhong, J., Li, M., Ma, J., & Yao, H. (2025). Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2025). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. [Link]
-
ResearchGate. (2025). Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
ScienceDirect. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. [Link]
-
ACS Publications. (n.d.). Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. [Link]
-
Scilit. (1993). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. [Link]
-
Thieme. (n.d.). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK 1 Receptor Ligands. [Link]
-
HETEROCYCLES. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. [Link]
-
ResearchGate. (2025). Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. [Link]
-
ACS Publications. (n.d.). Diels-Alder cycloadditions of sulfonyl cyanides with cyclopentadiene. Synthesis of 2-azabicyclo[2.2.1]hepta-2,5-dienes. [Link]
-
Semantic Scholar. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. [Link]
-
National Library of Medicine. (2003). Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scilit.com [scilit.com]
- 5. Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalyst Benchmarking for 2-Azabicyclo[2.2.1]heptan-3-one Synthesis
Introduction: The Strategic Importance of the Bicyclic Lactam Scaffold
In the landscape of modern drug discovery, the 2-azabicyclo[2.2.1]heptan-3-one core, and its unsaturated precursor, Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), represent a class of exceptionally valuable chiral building blocks.[1][2][3] Their rigid, conformationally constrained structure provides a robust scaffold for the precise three-dimensional positioning of pharmacophoric elements, a critical attribute for potent and selective biological activity. This scaffold is famously integral to the structure of carbocyclic nucleoside analogues like the anti-HIV drug Abacavir and the influenza neuraminidase inhibitor Peramivir.[1][4][5]
The central challenge in harnessing the potential of this scaffold lies in its stereocontrolled synthesis. Accessing specific enantiomers is not merely an academic exercise; it is a prerequisite for therapeutic efficacy and safety. Consequently, the development of efficient and highly selective catalytic methods is a paramount objective for process chemists and medicinal chemists alike.
This guide provides an in-depth comparison of the primary catalytic strategies employed for this synthesis. Moving beyond a simple recitation of data, we will delve into the mechanistic rationale behind catalyst selection, offer field-proven insights into protocol optimization, and present detailed experimental workflows to empower researchers in their synthetic endeavors.
I. Comparative Analysis of Leading Catalytic Systems
The synthesis of enantiopure 2-azabicyclo[2.2.1]heptan-3-one and its derivatives is dominated by two powerful strategies: biocatalytic kinetic resolution and metal-catalyzed asymmetric synthesis. Each approach offers a distinct set of advantages and is suited to different research and production scales.
A. Biocatalysis: The Power of Enzymatic Precision
Enzymatic catalysis, particularly through kinetic resolution of racemic Vince lactam, stands as the most established and industrially proven method.[4][6] This strategy leverages the exquisite stereoselectivity of hydrolases, most notably γ-lactamases and lipases, to selectively hydrolyze one enantiomer of the racemic lactam, allowing for the separation of the unreacted, enantiopure lactam from the hydrolyzed product.[5][6]
The key performance metric in kinetic resolution is the enantiomeric ratio (E), which quantifies the enzyme's selectivity. A high E-value (>100) is essential for achieving both high enantiomeric excess (e.e.) of the desired product and a good theoretical yield (approaching 50%).
Key Insights & Experimental Causality:
-
Why Hydrolases? The amide bond within the lactam ring is susceptible to enzymatic hydrolysis. γ-Lactamases are specialized for this transformation, often exhibiting exceptional selectivity for either the (+) or (-) enantiomer.[1][4] Lipases, while more general, can also be highly effective, particularly with N-acylated or otherwise modified substrates.[5]
-
Immobilization is Key for Industrial Viability: Free enzymes can be difficult to recover and reuse. Immobilizing the enzyme on a solid support (e.g., Novozym® 435, which is immobilized Candida antarctica lipase B) simplifies product purification via simple filtration and dramatically improves process economics by allowing catalyst recycling.[7][8]
-
pH Control is Non-Negotiable: Enzyme activity and stability are critically dependent on pH. Reactions are typically run in buffered aqueous solutions (e.g., phosphate buffer, pH 7.0-7.5) to maintain the optimal protonation state of the enzyme's catalytic residues.
Table 1: Performance Benchmark of Hydrolases in Kinetic Resolution of Vince Lactam Derivatives
| Catalyst (Enzyme) | Substrate | Key Result | Yield (%) | e.e. (%) | Conditions | Reference |
| γ-Lactamase | Racemic Vince Lactam | Kinetic Resolution | ~50% (theoretical max) | >99% for (-)-lactam | Aqueous buffer | [4][6] |
| Candida antarctica Lipase B (CAL-B) | N-hydroxymethyl Vince-lactam | Enhanced Resolution | >45% | >98% for (+)-lactam | Organic solvent | [5] |
| Pseudomonas putida Cyclic Imide Hydrolase (CIH) | Vince Lactam Analog | Kinetic Resolution | High | >99% (E > 200) | Aqueous buffer | [6] |
| Rhodococcus globerulus Amidase (AMI) | Saturated Vince Lactam | Kinetic Resolution | High | >99% (E > 200) | Aqueous buffer | [6] |
B. Metal-Catalysis: Forging New Stereocenters with Precision
While biocatalysis excels at resolving existing stereocenters, metal-catalyzed approaches offer the advantage of creating the chiral bicyclic core from achiral or prochiral precursors. These methods often involve desymmetrization reactions, providing a more atom-economical route to the target molecule.
A notable recent advancement is the copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes.[9][10] This innovative strategy constructs the 2-azabicyclo[2.2.1]heptan-3-one skeleton while simultaneously setting one quaternary and two adjacent tertiary stereocenters with high fidelity.
Key Insights & Experimental Causality:
-
The Role of the Chiral Ligand: In metal catalysis, stereocontrol is dictated by the chiral ligand coordinated to the metal center. The ligand creates a chiral environment that forces the reacting substrate to approach from a specific trajectory, leading to the preferential formation of one enantiomer.
-
Lewis Acidity is Crucial: The copper catalyst acts as a Lewis acid, activating the alkene substrate and coordinating the radical precursors. This coordination is fundamental to achieving both high reactivity and stereoselectivity.[9][10]
-
Solvent and Temperature Optimization: These reactions are often sensitive to solvent polarity and temperature. Optimization is required to balance reaction rate, catalyst stability, and enantioselectivity.
Table 2: Performance Benchmark of Metal-Based Catalysts
| Catalyst System | Reaction Type | Substrate | Yield (%) | e.e. (%) | Diastereomeric Ratio (d.r.) | Reference |
| Cu(OTf)₂ / Chiral Bisoxazoline Ligand | Radical Desymmetrizing Cyclization | N-alkoxy-N-aroylamino-cyclopentenes | Up to 95% | Up to 98% | >20:1 | [9][10] |
| Al(III) Aminotriphenolate / TBAB | Proton Relay Catalysis | syn-configured epoxy amines | 63-89% | N/A (diastereoselective) | High | [11][12] |
| Palladium Catalysis | 1,2-Aminoacyloxylation | Cyclopentenes | 58-96% | N/A (diastereoselective) | N/A | [13] |
II. Detailed Experimental Protocols & Workflows
To translate benchmark data into practice, robust and reproducible protocols are essential. Here, we detail a representative workflow for enzymatic kinetic resolution, a cornerstone technique in this field.
Protocol: Enzymatic Kinetic Resolution of Racemic Vince Lactam
This protocol describes a typical lab-scale procedure for obtaining enantiopure (-)-Vince lactam.
Materials:
-
Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
Immobilized (+)-γ-Lactamase
-
0.1 M Phosphate Buffer (pH 7.2)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H)
Procedure:
-
Reaction Setup: To a stirred solution of racemic Vince lactam (e.g., 10 g, 91.6 mmol) in 0.1 M phosphate buffer (500 mL), add the immobilized (+)-γ-lactamase (e.g., 1 g). The choice to use a (+)-lactamase is strategic, as it hydrolyzes the undesired (+)-enantiomer, leaving the desired (-)-enantiomer intact and recoverable.[5][6]
-
Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) and monitor the progress by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of the remaining (-)-lactam.
-
Catalyst Recovery: Once ~50% conversion is reached, stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse, a key principle of green chemistry.
-
Product Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 200 mL). The unreacted, more organic-soluble (-)-Vince lactam will partition into the organic layer, while the hydrolyzed, more water-soluble amino acid salt remains in the aqueous phase.
-
Work-up: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (-)-Vince lactam.
-
Purification & Analysis: Purify the crude product by flash chromatography or recrystallization. Confirm the enantiomeric excess (>99% e.e.) using chiral HPLC.
Workflow & Mechanistic Diagrams
Visualizing the workflow and catalytic cycle is crucial for understanding and troubleshooting the process.
Experimental Workflow Diagram
Caption: General workflow for enzymatic kinetic resolution.
Catalytic Cycle of Enzymatic Lactam Hydrolysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vince lactam - Wikipedia [en.wikipedia.org]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolases and their application in asymmetric synthesis [ouci.dntb.gov.ua]
- 9. Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
